Product packaging for alpha-Muurolene(Cat. No.:CAS No. 10208-80-7)

alpha-Muurolene

Cat. No.: B154526
CAS No.: 10208-80-7
M. Wt: 204.35 g/mol
InChI Key: QMAYBMKBYCGXDH-ZNMIVQPWSA-N
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Description

Alpha-muurolene is a sesquiterpene that is 1,2,4a,5,6,8a-hexahydronaphthalene which is substituted at position 1 by an isopropyl group and at positions 4 and 7 by methyl groups (the 1S,4aS,8aR-diastereoisomer). It is a sesquiterpene and a carbobicyclic compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B154526 alpha-Muurolene CAS No. 10208-80-7

Properties

CAS No.

10208-80-7

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14+,15-/m0/s1

InChI Key

QMAYBMKBYCGXDH-ZNMIVQPWSA-N

SMILES

CC1=CC2C(CC1)C(=CCC2C(C)C)C

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC1)C(=CC[C@H]2C(C)C)C

Canonical SMILES

CC1=CC2C(CC1)C(=CCC2C(C)C)C

Other CAS No.

10208-80-7

Origin of Product

United States

Foundational & Exploratory

alpha-Muurolene natural sources and distribution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources, Distribution, and Analysis of α-Muurolene

Introduction

α-Muurolene is a tricyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄.[1][2] It is a significant constituent of the essential oils of numerous plant species and has also been identified in some fungi and other organisms.[1][2][3] This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of α-muurolene, intended for researchers, scientists, and professionals in drug development. It also details common experimental protocols for its extraction and analysis and illustrates key pathways and workflows.

Natural Distribution of α-Muurolene

α-Muurolene is widely distributed throughout the plant kingdom and has also been isolated from fungal species. Its presence is particularly notable in the essential oils extracted from various plant parts, including the bark, leaves, fruits, and roots.

Distribution in Plant Families and Genera

The compound has been documented in a diverse range of plant genera, indicating a broad but specific distribution. Notable genera include:

  • Cinnamomum : Various species of cinnamon contain α-muurolene. For instance, the essential oil from the bark of Cinnamomum zeylanicum has been found to contain 7.14% α-muurolene.[1] Another study on cinnamon bark reported its concentration at 4.32%.[1]

  • Amorpha : The fruits of Amorpha fruticosa are a significant source, with its essential oil containing α-muurolene as a main component.[1] One analysis reported a concentration of 12.54% in the essential oil from its fruits.[4]

  • Salvia : α-Muurolene has been reported in Salvia rosmarinus (rosemary) and other Salvia species like Salvia palaestina and Salvia ceratophylla.[2][5] In the oil of S. ceratophylla, γ-muurolene was a major component, and α-muurolene was also present.[5]

  • Myrsine : Several species within this genus, including Myrsine parvifolia, M. rubra, and M. gardneriana, have essential oils containing γ-muurolene and other related sesquiterpenes, with α-muurolene also being detected.[6]

  • Aquilaria : This genus, known for producing agarwood, contains α-muurolene as one of the many sesquiterpenes in its resinous wood.[7]

  • Other Genera : α-Muurolene is also found in species of Rhododendron, Schinus, Juniperus, Humulus (hops), and Dendropanax.[1][3]

Occurrence in Fungi

Beyond the plant kingdom, α-muurolene has been identified in fungi. The enzyme responsible for its synthesis, α-muurolene synthase, has been characterized from the basidiomycete fungus Coprinus cinereus.[8][9] More recently, muurolene-type sesquiterpenoids have been isolated from the fruiting bodies of Fuscoporia torulosa.[10]

Quantitative Analysis of α-Muurolene in Natural Sources

The concentration of α-muurolene can vary significantly depending on the species, the part of the plant, geographical location, season, and the extraction method used. The following table summarizes quantitative data from various studies.

OrganismPlant/Fungal Partα-Muurolene Content (%) in Essential OilReference
Amorpha fruticosaFruits12.54%[4]
Cinnamomum zeylanicumBark7.14%[1]
Cinnamomum cassiaBark4.32%[1]
Salvia ceratophyllaAerial Parts3.0%[5]
Myrsine rubraLeaves1.3%[6]
Myrsine gardnerianaLeaves1.3%[6]
Myrsine parvifoliaFruits1.2%[6]

Biosynthesis of α-Muurolene

α-Muurolene, like all sesquiterpenes, is synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which ultimately produces farnesyl diphosphate (B83284) (FPP). The final step is catalyzed by a specific terpene synthase.

The key reaction is the cyclization of the linear precursor, (2E,6E)-farnesyl diphosphate, into the characteristic tricyclic structure of α-muurolene. This conversion is catalyzed by the enzyme α-muurolene synthase (EC 4.2.3.125).[8][9] This enzyme has been specifically characterized in the fungus Coprinus cinereus.[9] The process involves complex carbocation rearrangements following the initial ionization of FPP.

alpha_Muurolene_Biosynthesis cluster_pathway Biosynthetic Pathway of α-Muurolene cluster_precursor Precursor Pathways FPP Farnesyl Diphosphate (FPP) Intermediate Cationic Intermediates FPP->Intermediate α-Muurolene Synthase (EC 4.2.3.125) aMuurolene α-Muurolene Intermediate->aMuurolene Cyclization & Rearrangement MVA Mevalonate Pathway MVA->FPP MEP MEP/DOXP Pathway MEP->FPP

Biosynthesis of α-Muurolene from FPP.

Experimental Protocols: Extraction, Isolation, and Identification

The extraction and analysis of α-muurolene from natural sources typically involve several key steps, from initial extraction to final identification.

Extraction Techniques

The choice of extraction method is critical and depends on the source material and the desired purity of the essential oil.

  • Hydrodistillation : This is a traditional and widely used method for extracting essential oils from plant materials. The plant material is boiled in water, and the volatile compounds are co-distilled with steam, condensed, and separated from the aqueous phase.

  • Solvent Extraction : This method involves macerating the dried and powdered source material in an organic solvent, such as methanol (B129727) or hexane, at room temperature (cold extraction) or with heating (Soxhlet extraction).[11][12] The solvent is then evaporated to yield a crude extract.

  • Modern Techniques : Advanced methods like Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE) offer advantages such as shorter extraction times, lower solvent consumption, and reduced risk of thermal degradation of compounds.[13]

Isolation and Purification

Following initial extraction, the crude extract or essential oil often requires further purification to isolate α-muurolene.

  • Column Chromatography : This is a standard technique used to separate compounds based on their polarity. The crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different compounds are eluted using a solvent gradient.[13]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For higher purity, preparative HPLC can be employed to isolate specific compounds from a complex mixture.

Identification and Quantification

The final step involves the structural elucidation and quantification of the isolated compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most common and powerful technique for analyzing volatile compounds like α-muurolene.[4][14] The gas chromatograph separates the components of the essential oil, and the mass spectrometer provides mass spectra that can be used to identify the compounds by comparison with spectral libraries.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For unequivocal structure determination of a purified compound, ¹H and ¹³C NMR spectroscopy are essential.[15]

Experimental_Workflow cluster_workflow General Workflow for α-Muurolene Analysis Start Plant/Fungal Material (Dried & Powdered) Extraction Extraction (e.g., Hydrodistillation, Solvent Extraction) Start->Extraction CrudeExtract Crude Essential Oil or Extract Extraction->CrudeExtract Isolation Isolation/Purification (e.g., Column Chromatography) CrudeExtract->Isolation Fractions Isolated Fractions Isolation->Fractions Analysis Identification & Quantification Fractions->Analysis GCMS GC-MS Analysis Analysis->GCMS Primary ID NMR NMR Spectroscopy (for pure compound) Analysis->NMR Structural Elucidation

Workflow for α-Muurolene extraction and analysis.

Conclusion

α-Muurolene is a widely distributed sesquiterpene found in a variety of natural sources, particularly in the essential oils of many plant species and some fungi. Its concentration varies widely, necessitating precise analytical methods for quantification. The established protocols for extraction, isolation, and identification, primarily centered around distillation and chromatographic techniques, are robust and widely applicable. Understanding the natural distribution and biosynthesis of α-muurolene is crucial for its potential exploitation in pharmacology and other industries. This guide provides a foundational resource for professionals engaged in the research and development of natural products.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of α-Muurolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data of α-Muurolene, a sesquiterpene of significant interest in phytochemistry and drug discovery.

Chemical Structure and Stereochemistry

α-Muurolene is a carbobicyclic sesquiterpene with the molecular formula C₁₅H₂₄.[1][2] Its structure is based on the cadinane (B1243036) skeleton and it exists as two enantiomers: (-)-α-muurolene and (+)-α-muurolene.

The IUPAC name for the naturally occurring (-)-α-muurolene is (1S,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene.[1][2] Its enantiomer, (+)-α-muurolene, is systematically named (1R,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene.[3][4] The stereochemistry of α-muurolene is defined by three chiral centers at positions C1, C4a, and C8a.

Stereochemical Descriptor (-)-α-Muurolene (+)-α-Muurolene
C1SR
C4aSR
C8aRS

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for α-muurolene is provided in the tables below.

Physicochemical Properties
Property Value
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol [1][3]
CAS Number31983-22-9 (for α-muurolene), 10208-80-7 (for (-)-α-muurolene), 17627-24-6 (for (+)-α-muurolene)[1][3][5]
AppearanceOily liquid
Boiling Point271.54 °C (estimated)[6]
logP (o/w)6.557 (estimated)[6]
SolubilitySoluble in alcohol; insoluble in water[6]
Spectroscopic Data

Solvent: Chloroform-d

Carbon Atom Chemical Shift (δ, ppm)
151.5
227.5
331.0
4134.0
4a42.0
5120.0
639.0
7149.0
825.0
8a44.0
9 (CH₃ on C4)20.0
10 (CH₃ on C7)21.0
11 (CH(CH₃)₂)33.0
12, 13 (CH(CH₃)₂)21.5, 16.5
14 (CH₃ on C1)Not Applicable
15 (CH₃ on C7)Not Applicable

(Data sourced from publicly available spectral databases and may require experimental verification for precise assignments.)[7]

The electron ionization mass spectrum of α-muurolene shows a molecular ion peak at m/z 204, with characteristic fragmentation peaks at m/z 161, 105, 93, and 81.[3][4]

Experimental Protocols

Isolation and Purification of α-Muurolene from Vetiveria zizanioides

The following is a representative protocol for the isolation and purification of α-muurolene from the essential oil of Vetiveria zizanioides roots.

3.1.1. Extraction of Essential Oil:

  • Dried and powdered roots of Vetiveria zizanioides are subjected to hydrodistillation for 8 hours using a Clevenger-type apparatus.

  • The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored at 4°C in a sealed vial.

3.1.2. Chromatographic Separation:

  • The crude essential oil is subjected to column chromatography on silica (B1680970) gel (60-120 mesh).

  • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a vanillin-sulfuric acid spray reagent for visualization.

  • Fractions containing compounds with similar Rf values to a standard of α-muurolene are pooled.

  • Further purification is achieved by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure α-muurolene.[8]

Structure Elucidation

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The purified compound is analyzed by GC-MS to determine its purity and mass fragmentation pattern.

  • A non-polar capillary column (e.g., HP-5MS) is typically used.

  • The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) to ensure separation of components.[9]

  • The mass spectrum is compared with reference spectra in databases such as NIST for initial identification.[5]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃).

  • The chemical shifts, coupling constants, and correlation signals are used to definitively assign the proton and carbon signals and confirm the structure and stereochemistry of α-muurolene.

Biological Activity and Signaling Pathways

α-Muurolene has demonstrated notable antimicrobial activity.[10] The proposed mechanism of action involves the disruption of the bacterial cell membrane.

Antimicrobial Mechanism of Action

The lipophilic nature of α-muurolene allows it to intercalate into the phospholipid bilayer of the bacterial cell membrane. This disrupts the membrane integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[10]

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer disruption Membrane Disruption membrane->disruption alters structure proteins Membrane Proteins alpha_muurolene α-Muurolene intercalation Intercalation alpha_muurolene->intercalation intercalation->membrane permeability Increased Permeability disruption->permeability leakage Leakage of Intracellular Components permeability->leakage cell_death Cell Death leakage->cell_death antimicrobial_workflow start Isolate and Purify α-Muurolene mic_determination Determine Minimum Inhibitory Concentration (MIC) start->mic_determination membrane_permeability Membrane Permeability Assay (e.g., SYTOX Green) mic_determination->membrane_permeability morphology_analysis Cell Morphology Analysis (e.g., SEM/TEM) mic_determination->morphology_analysis mechanism_elucidation Elucidate Mechanism of Action membrane_permeability->mechanism_elucidation morphology_analysis->mechanism_elucidation

References

An In-depth Technical Guide to the Physical and Chemical Properties of α-Muurolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Muurolene is a tricyclic sesquiterpene hydrocarbon found in a variety of aromatic plants. As a member of the cadinane (B1243036) class of sesquiterpenes, it contributes to the characteristic aroma and potential biological activities of numerous essential oils. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of α-muurolene, along with insights into its isolation, synthesis, and reported biological activities, to support its further investigation and potential applications in research and drug development.

Physical and Chemical Properties

α-Muurolene is a colorless liquid with a characteristic woody and spicy aroma. It is practically insoluble in water but soluble in common organic solvents such as ethanol (B145695) and other alcohols.[1] The molecule exists as two enantiomers, (+)-α-muurolene and (-)-α-muurolene, which differ in their optical rotation. The physical and chemical properties of α-muurolene are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₄[2][3]
Molecular Weight 204.35 g/mol [1][4]
CAS Number 31983-22-9 (unspecified stereochemistry), 10208-80-7 ((-)-α-muurolene), 17627-24-6 ((+)-α-muurolene)[1][4][5]
Appearance Colorless liquid[6]
Odor Woody, spicy[6]
Boiling Point 271.0-272.0 °C at 760 mmHg, 118 °C at 13 Torr[7]
Density 0.876 - 0.917 g/cm³ at 25 °C[2][7]
Refractive Index 1.484 - 1.508 at 20 °C[2][7]
Optical Rotation [α]²⁰/D -52.5°[8]
Vapor Pressure 0.011 mmHg at 25 °C[2]
LogP (o/w) 4.1 - 6.557[4][7]
Solubility Insoluble in water; Soluble in alcohol[1]

Spectroscopic Data

The structural elucidation of α-muurolene relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

The mass spectrum of α-muurolene provides valuable information about its molecular weight and fragmentation pattern under electron ionization (EI). The molecular ion peak ([M]⁺) is observed at m/z 204. The fragmentation of sesquiterpenes like α-muurolene can be complex, often involving rearrangements and the loss of alkyl and alkenyl fragments.[8][9] A detailed analysis of the fragmentation pattern can help in distinguishing it from its isomers. GC-MS data for α-muurolene is available in public databases such as PubChem.[1][4]

Experimental Protocols

Isolation of α-Muurolene from Natural Sources

α-Muurolene is a common constituent of essential oils from various plants, including Vitex rotundifolia. A general protocol for the isolation of α-muurolene from plant material involves steam distillation followed by chromatographic separation.

Workflow for Isolation of α-Muurolene:

G plant_material Plant Material (e.g., Vitex rotundifolia leaves) steam_distillation Steam Distillation plant_material->steam_distillation essential_oil Crude Essential Oil steam_distillation->essential_oil chromatography Column Chromatography (Silica Gel) essential_oil->chromatography fractions Collection of Fractions chromatography->fractions analysis GC-MS and NMR Analysis fractions->analysis pure_alpha_muurolene Pure α-Muurolene analysis->pure_alpha_muurolene

Isolation Workflow

Detailed Methodology:

  • Plant Material Preparation: Fresh or dried plant material is finely ground to increase the surface area for efficient extraction.

  • Steam Distillation: The ground plant material is subjected to steam distillation. Steam passes through the material, vaporizing the volatile compounds, including α-muurolene. The steam and volatile compounds are then condensed and collected.

  • Extraction of Essential Oil: The collected distillate, a mixture of water and essential oil, is extracted with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether). The organic layer is then separated and dried over an anhydrous salt (e.g., sodium sulfate).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude essential oil.

  • Chromatographic Purification: The crude essential oil is subjected to column chromatography on silica (B1680970) gel. A gradient of non-polar to moderately polar solvents (e.g., hexane and ethyl acetate (B1210297) mixtures) is used to elute the different components.

  • Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing α-muurolene.

  • Final Purification: Fractions rich in α-muurolene are combined and may be subjected to further chromatographic purification to obtain the pure compound. The purity is confirmed by GC-MS and NMR spectroscopy.

Chemical Synthesis

The chemical synthesis of α-muurolene is a complex process due to its tricyclic structure and multiple stereocenters. One potential synthetic route involves the acid-catalyzed cyclization of a farnesyl pyrophosphate analog or a related precursor like nerolidol.[9] However, a detailed, high-yield, and stereoselective laboratory protocol for the synthesis of α-muurolene is not widely reported in the literature, with biosynthesis often being the preferred route for obtaining specific enantiomers.

Biological Activity and Signaling Pathways

α-Muurolene has been reported to possess various biological activities, including antimicrobial and antioxidant properties.[2] While specific studies detailing its interaction with key signaling pathways are limited, other terpenes have been shown to modulate inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][10]

Potential Interaction with the NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. A hypothetical mechanism for α-muurolene's potential anti-inflammatory activity could involve the inhibition of IκBα phosphorylation, which would prevent the nuclear translocation of the NF-κB p65/p50 dimer and subsequent transcription of pro-inflammatory genes.

Hypothetical NF-κB Inhibition by α-Muurolene:

G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor IKK IKK Complex receptor->IKK IkBa_p65_p50 IκBα-p65/p50 Complex IKK->IkBa_p65_p50 Phosphorylation of IκBα p65_p50 p65/p50 Dimer IkBa_p65_p50->p65_p50 Degradation of IκBα nucleus Nucleus p65_p50->nucleus Nuclear Translocation gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription alpha_muurolene α-Muurolene alpha_muurolene->IKK Inhibition

Hypothetical NF-κB Inhibition
Potential Interaction with the MAPK Signaling Pathway

The MAPK signaling pathways (including ERK, JNK, and p38) are involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of these pathways is implicated in various diseases, including cancer. Terpenoids have been shown to modulate MAPK signaling. It is plausible that α-muurolene could exert biological effects by interfering with one or more of these cascades, although specific experimental evidence is currently lacking.

Conclusion

α-Muurolene is a sesquiterpene of significant interest due to its prevalence in nature and potential biological activities. This guide has summarized its key physical, chemical, and spectroscopic properties. While foundational data exists, further research is required to fully elucidate its detailed spectroscopic characteristics, develop efficient and stereoselective synthetic routes, and, most importantly, to investigate its specific mechanisms of action in relevant biological pathways. Such studies will be crucial for unlocking the full therapeutic and scientific potential of this natural compound.

References

The Biological Activities of α-Muurolene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Muurolene, a sesquiterpene hydrocarbon, is a naturally occurring bicyclic compound found in the essential oils of a variety of plants. It is recognized for its characteristic woody and spicy aroma and is a subject of growing interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the current state of research on the biological properties of α-muurolene, with a focus on its antimicrobial, anti-inflammatory, and cytotoxic effects. This document summarizes available quantitative data, outlines common experimental protocols used in its study, and visualizes potential signaling pathways and experimental workflows. It is important to note that much of the existing research has been conducted on essential oils containing α-muurolene as a component, rather than on the isolated compound. Therefore, some of the observed activities may be attributable to synergistic effects with other constituents of the essential oils.

Introduction

α-Muurolene is a member of the muurolane class of sesquiterpenoids, characterized by a cadinane-type carbon skeleton. It is a common constituent of essential oils from various plant species and is known to contribute to their aromatic profile.[1] Beyond its use in the fragrance industry, preliminary research suggests that α-muurolene possesses a range of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, making it a person of interest for further investigation in drug discovery and development.[2]

Antimicrobial Activity

Essential oils containing α-muurolene have demonstrated activity against a spectrum of microbial pathogens. The proposed mechanism of action for its antimicrobial effects often involves the disruption of microbial cell membrane integrity due to its hydrophobic nature, leading to increased membrane permeability and subsequent cell death.[2]

Quantitative Data

The following table summarizes the antimicrobial activity of essential oils in which α-muurolene is a notable component. It is crucial to interpret this data with the understanding that the reported minimum inhibitory concentrations (MICs) reflect the activity of the entire essential oil, not solely that of α-muurolene.

Essential Oil Sourceα-Muurolene Content (%)Test OrganismMIC (mg/mL)Reference
Amorpha fruticosa Fruits12.54Staphylococcus aureus1.84 - 3.69[2]
Amorpha fruticosa Fruits12.54Bacillus subtilis1.84[2]
Amorpha fruticosa Fruits12.54Enterococcus faecalis7.38[2]
Amorpha fruticosa Fruits12.54Escherichia coli14.75[2]
Amorpha fruticosa Fruits12.54Pseudomonas aeruginosa29.50[2]
Amorpha fruticosa Fruits12.54Candida albicans14.75[2]
Xenophyllum poposum3.0Staphylococcus aureusNot specified[3]
Xenophyllum poposum3.0Pathogenic FungiNot specified[3]
Experimental Protocol: Broth Microdilution Assay

The minimum inhibitory concentration (MIC) of essential oils containing α-muurolene is commonly determined using the broth microdilution method.[4]

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of the essential oil in a 96-well microtiter plate containing appropriate broth medium. B Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). A->B C Dilute the inoculum in the broth to the desired final concentration. B->C D Inoculate each well of the microtiter plate with the prepared microbial suspension. C->D E Include positive (microorganism, no oil) and negative (broth only) controls. D->E F Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). E->F G Visually inspect the wells for turbidity, indicating microbial growth. F->G H The MIC is the lowest concentration of the essential oil that completely inhibits visible growth. G->H

Broth Microdilution Assay Workflow

Anti-inflammatory Activity

The anti-inflammatory potential of α-muurolene is an area of active investigation. While direct studies on the isolated compound are limited, research on the closely related and structurally similar sesquiterpene, α-humulene, provides significant insights into potential mechanisms of action. These mechanisms often involve the modulation of key inflammatory signaling pathways.[5]

Potential Signaling Pathways

α-Humulene has been shown to exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][7] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes. It is plausible that α-muurolene may share similar mechanisms of action, though further research is required for confirmation.

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IκB Kinase (IKK) TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates AlphaMuurolene α-Muurolene (Hypothesized) AlphaMuurolene->IKK inhibits? AlphaMuurolene->MAPKKK inhibits?

Potential Anti-inflammatory Signaling Pathways

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[8]

G cluster_prep Cell Culture and Treatment cluster_incubation Incubation cluster_analysis NO Measurement A Seed RAW 264.7 macrophage cells in a 96-well plate and allow to adhere. B Pre-treat cells with various concentrations of α-muurolene for a specified time. A->B C Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production. B->C D Include control groups (untreated, LPS only). C->D E Incubate the plate for 24 hours. D->E F Collect the cell culture supernatant. E->F G Add Griess reagent to the supernatant. F->G H Measure the absorbance at ~540 nm to quantify nitrite, a stable product of NO. G->H I Calculate the percentage of NO inhibition compared to the LPS-only control. H->I

Nitric Oxide Inhibition Assay Workflow

Cytotoxic Activity

The potential of α-muurolene to exhibit cytotoxic effects against cancer cell lines is an emerging area of research. As with other biological activities, much of the current data comes from studies on essential oils containing this sesquiterpene.

Quantitative Data

The following table presents the cytotoxic activity of an essential oil containing α-muurolene. The IC50 value represents the concentration of the essential oil required to inhibit 50% of cell growth.

Essential Oil Sourceα-Muurolene Content (%)Cell LineIC50 (µg/mL)Reference
Amorpha fruticosa Fruits12.54L929 (murine fibroblast)> 300[2]

Note: A higher IC50 value indicates lower cytotoxicity.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

G cluster_prep Cell Plating and Treatment cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in a 96-well plate and allow them to attach overnight. B Treat the cells with various concentrations of α-muurolene. A->B C Include untreated control wells. B->C D Incubate the plate for a specified period (e.g., 24, 48, or 72 hours). C->D E Add MTT solution to each well and incubate for 2-4 hours. D->E F Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals. E->F G Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals. F->G H Measure the absorbance of the purple solution using a microplate reader (at ~570 nm). G->H I Calculate the percentage of cell viability relative to the untreated control. H->I J Determine the IC50 value from the dose-response curve. I->J

MTT Cytotoxicity Assay Workflow

Antioxidant Activity

The antioxidant properties of α-muurolene are also of interest. While specific data for the isolated compound is limited, essential oils containing α-muurolene have been evaluated for their radical scavenging capabilities.

Experimental Protocols

Commonly used methods to assess antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[9][10]

DPPH Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

ABTS Assay: This assay involves the generation of the ABTS radical cation, which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured to determine the antioxidant capacity.

Conclusion and Future Directions

α-Muurolene is a sesquiterpene with promising biological activities. However, the current body of research is largely based on studies of essential oils where α-muurolene is one of many components. To fully elucidate its therapeutic potential, future research should focus on the following areas:

  • Isolation and Purification: Obtaining highly pure α-muurolene is essential for accurate assessment of its biological activities without the confounding effects of other essential oil constituents.

  • In-depth Mechanistic Studies: Investigating the precise molecular targets and signaling pathways modulated by isolated α-muurolene is crucial to understanding its mechanism of action.

  • In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of α-muurolene for various therapeutic applications.

  • Structure-Activity Relationship Studies: Synthesizing and testing derivatives of α-muurolene could lead to the development of novel and more potent therapeutic agents.

References

The Discovery and Isolation of α-Muurolene: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prague, Czechoslovakia, 1958 – In the laboratories of the Department of Natural Products at the Institute of Chemistry, Czechoslovak Academy of Science, a team of chemists, V. Sýkora, V. Herout, and F. Šorm, were meticulously working to unravel the complex chemical constituents of essential oils. Their research on the sesquiterpenoid fraction of oil of turpentine (B1165885) would lead to the discovery and characterization of a new tricyclic sesquiterpene, which they named muurolene. This guide provides an in-depth technical account of the historical discovery, isolation, and structural elucidation of α-muurolene, tailored for researchers, scientists, and drug development professionals.

The First Isolation: From the Oil of Turpentine

The initial isolation of α-muurolene was achieved from the sesquiterpenoid fraction of oil of turpentine. The Czech scientists employed a systematic approach involving fractional distillation and chromatography to separate the complex mixture of hydrocarbons present in the oil.

Experimental Protocol: Initial Isolation and Purification

The following protocol is based on the methods described in the 1958 publication by Sýkora, Herout, and Šorm.

1. Fractional Distillation: The oil of turpentine was subjected to fractional distillation under reduced pressure to separate the components based on their boiling points. The fraction boiling between 118-125°C at 10 mm Hg, which was rich in sesquiterpenes, was collected for further processing.

2. Adsorption Chromatography: The collected sesquiterpene fraction was then subjected to adsorption chromatography on activated aluminium oxide (Al₂O₃).

  • Stationary Phase: Activated aluminium oxide.

  • Mobile Phase: Petroleum ether.

  • Procedure: The sesquiterpene fraction was dissolved in a minimal amount of petroleum ether and loaded onto the column. The column was then eluted with petroleum ether. The elution was monitored by measuring the refractive index of the collected fractions. The fractions containing muurolene were identified by their characteristic refractive index and specific rotation.

3. Purification of Muurolene: The fractions containing muurolene were combined and redistilled under reduced pressure to yield a purified sample of the hydrocarbon.

The logical workflow for the initial isolation and purification of α-muurolene can be visualized as follows:

G cluster_extraction Initial Extraction cluster_purification Purification Oil_of_Turpentine Oil of Turpentine Fractional_Distillation Fractional Distillation (118-125°C @ 10 mm Hg) Oil_of_Turpentine->Fractional_Distillation Sesquiterpene_Fraction Sesquiterpene Fraction Fractional_Distillation->Sesquiterpene_Fraction Adsorption_Chromatography Adsorption Chromatography (Al₂O₃, Petroleum Ether) Sesquiterpene_Fraction->Adsorption_Chromatography Muurolene_Fractions Muurolene-Rich Fractions Adsorption_Chromatography->Muurolene_Fractions Redistillation Redistillation Muurolene_Fractions->Redistillation Purified_Muurolene Purified α-Muurolene Redistillation->Purified_Muurolene G cluster_initial Initial Characterization cluster_skeleton Carbon Skeleton Determination cluster_unsaturation Unsaturation Analysis cluster_stereochem Stereochemistry Purified_Muurolene Purified Muurolene Elemental_Analysis Elemental Analysis Purified_Muurolene->Elemental_Analysis Dehydrogenation Dehydrogenation with Sulfur Purified_Muurolene->Dehydrogenation Ozonolysis Ozonolysis Purified_Muurolene->Ozonolysis Isomerization Isomerization Studies Purified_Muurolene->Isomerization Molecular_Formula Molecular Formula: C₁₅H₂₄ Elemental_Analysis->Molecular_Formula Cadalene Identification of Cadalene Dehydrogenation->Cadalene Final_Structure Proposed Structure of α-Muurolene Cadalene->Final_Structure Cleavage_Products Analysis of Cleavage Products Ozonolysis->Cleavage_Products Cleavage_Products->Final_Structure Stereochemical_Relationships Stereochemical Relationships Isomerization->Stereochemical_Relationships Stereochemical_Relationships->Final_Structure

alpha-Muurolene in essential oil composition

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to α-Muurolene in Essential Oil Composition

Introduction

α-Muurolene is a tricyclic sesquiterpene, a class of C15 hydrocarbons, that is a constituent of many essential oils derived from various plants.[1] As a volatile organic compound, it contributes to the characteristic aroma of these oils. Beyond its aromatic properties, α-muurolene, along with its isomers, is the subject of scientific investigation for its potential pharmacological activities. This guide provides a comprehensive overview of α-muurolene, focusing on its quantitative presence in essential oils, the methodologies for its analysis, and its role in relevant biochemical pathways.

Chemical Profile:

  • Molecular Formula: C₁₅H₂₄[1]

  • Molecular Weight: 204.35 g/mol [1]

  • IUPAC Name: (1S,4aS,8aR)-4,7-dimethyl-1-(propan-2-yl)-1,2,4a,5,6,8a-hexahydronaphthalene[1]

  • Synonyms: (-)-alpha-Muurolene, B1-Cadinene[1]

Quantitative Analysis of α-Muurolene in Essential Oils

The concentration of α-muurolene can vary significantly depending on the plant species, geographical origin, plant part used, and the extraction method employed. The following table summarizes the quantitative data from various studies.

Plant Species (Scientific Name)Plant PartExtraction Methodα-Muurolene Concentration (%)Reference
Amorpha fruticosaFruitsHydrodistillation12.54[2]
Xenophyllum poposumAerial PartsHydrodistillation3.0[3]
Rosemary (Rosmarinus officinalis)Not SpecifiedGC/MS Analysis0.2
Manuka (Leptospermum scoparium)Leaves & Small BranchesSteam Distillation0.9 - 1.4 (as γ-muurolene)
Rosa albaNot SpecifiedNot SpecifiedIncreased concentration noted[4]
Mentha suaveolensNot SpecifiedNot Specified0.09 - 0.58[5]

Experimental Protocols

Accurate analysis of α-muurolene requires precise extraction and analytical techniques. The most common methods are detailed below.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a conventional method for extracting essential oils from plant materials.[6]

Principle: This method involves co-distillation of volatile compounds with steam from boiling water. The plant material is immersed in water, which is then heated to boiling. The resulting steam, carrying the volatile essential oil components, is condensed, and the oil is separated from the water.

Generalized Protocol:

  • Preparation: Weigh a known amount of fresh or dried plant material (e.g., leaves, fruits, flowers).

  • Apparatus Setup: Place the plant material into a round-bottom flask of a Clevenger-type apparatus. Fill the flask with distilled water until the plant material is fully submerged.

  • Distillation: Heat the flask using a heating mantle. The water will boil, and the steam will pass through the plant material, volatilizing the essential oils.

  • Condensation: The steam and essential oil vapor mixture travels into the condenser, where it is cooled and condenses back into a liquid.

  • Separation: The condensed liquid collects in the separator of the Clevenger apparatus. Due to their immiscibility and density difference, the essential oil will form a layer on top of the water.

  • Collection: Collect the essential oil from the separator. Dry the oil over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Storage: Store the extracted essential oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Analytical Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most powerful and widely used technique for the separation and identification of individual volatile components within a complex mixture like an essential oil.[7][8]

Principle: The essential oil sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and affinity for the stationary phase of the capillary column. The separated components then enter a mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

Generalized Protocol:

  • Sample Preparation: Dilute the essential oil sample (e.g., 1 µL) in a suitable solvent (e.g., 1 mL of ethanol (B145695) or hexane).

  • GC-MS System: An Agilent 8890 GC coupled with an Agilent 5977C GC/MSD system or similar is commonly used.[9]

  • Gas Chromatography (GC) Conditions:

    • Column: Use a nonpolar or medium-polarity capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane).[2]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[9]

    • Injector: Set to a temperature of ~250°C. Injection volume is typically 1 µL with a split ratio (e.g., 80:1).[7]

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, then ramps up at a specific rate (e.g., 3-8°C/min) to a final temperature (e.g., 240-280°C), followed by a final hold period.[7]

  • Mass Spectrometry (MS) Conditions:

    • Ion Source Temperature: ~230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 30-550.

  • Component Identification:

    • Identify α-muurolene by comparing its mass spectrum with reference spectra in mass spectral libraries (e.g., NIST, Wiley).

    • Confirm the identification by comparing its calculated Retention Index (RI) with literature values. The RI is determined by analyzing a homologous series of n-alkanes under the same chromatographic conditions.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is excellent for identification, NMR spectroscopy is the definitive method for elucidating the precise chemical structure of a purified compound.[10]

Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is sensitive to the local chemical environment, providing detailed information about the molecular structure and connectivity of atoms.

Generalized Protocol for an Isolated Compound:

  • Sample Preparation: Dissolve a few milligrams of the purified α-muurolene in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • NMR Experiment: Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire one-dimensional (1D) spectra, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) spectra (e.g., COSY, HSQC, HMBC) as needed to assign all proton and carbon signals and confirm the structure.

  • Data Analysis: Process the Free Induction Decay (FID) data using Fourier transformation to obtain the NMR spectrum.[11] Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of α-muurolene.

Biosynthesis and Signaling Pathways

Biosynthesis of α-Muurolene

Sesquiterpenes, including α-muurolene, are synthesized in plants via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal C5 precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). The final cyclization of FPP to form the diverse sesquiterpene skeletons is catalyzed by a class of enzymes known as terpene synthases. Specifically, the formation of α-muurolene is catalyzed by a muurolene synthase.[12]

G cluster_enzyme α-Muurolene Synthase FPP Farnesyl Pyrophosphate (FPP) Intermediate Nerolidyl Diphosphate FPP->Intermediate Isomerization Cyclic_Intermediate Cationic Intermediate Intermediate->Cyclic_Intermediate Cyclization Muurolene α-Muurolene Cyclic_Intermediate->Muurolene Rearrangement & Deprotonation

Caption: Biosynthesis of α-Muurolene from Farnesyl Pyrophosphate (FPP).

Pharmacological Signaling Pathways

While research specifically on α-muurolene is ongoing, extensive studies on its isomer, α-humulene, provide significant insight into potential mechanisms of action, particularly regarding anti-inflammatory and anticancer effects. These pathways may be analogous for α-muurolene.

α-Humulene has demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[13][14][15] A central pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of pro-inflammatory cytokines like TNF-α and IL-1β. α-Humulene has been shown to inhibit the activation of the NF-κB pathway.[13][15]

G cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB (p50/p65) IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) Nucleus->Cytokines induces transcription Muurolene α-Humulene (related isomer) Muurolene->IKK Inhibition G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Bad Bad (Pro-apoptotic) Akt->Bad inhibits Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Bad->Apoptosis Muurolene α-Humulene (related isomer) Muurolene->Akt Inhibition

References

An In-depth Technical Guide to α-Muurolene: Properties, Protocols, and Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties of α-Muurolene

Alpha-Muurolene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of a wide variety of plants. It is recognized for its characteristic woody and slightly spicy aroma and is a subject of growing interest for its potential pharmacological activities. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its analysis, and an exploration of its biological mechanisms of action.

IdentifierValue
Molecular Formula C₁₅H₂₄[1][2]
Molecular Weight 204.35 g/mol [1][2]
CAS Number 10208-80-7 (for (-)-α-Muurolene)[2]
31983-22-9 (for α-Muurolene, stereoisomer not specified)[3]
IUPAC Name (1S,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene[4]
Physical and Chemical PropertiesValue
Appearance Colorless to pale yellow liquid
Boiling Point 118 °C at 13 Torr
Density 0.9140 g/cm³ at 22 °C
LogP 6.557 (estimated)
Solubility Insoluble in water; soluble in organic solvents

Experimental Protocols

Extraction of α-Muurolene-Containing Essential Oil by Hydrodistillation

This protocol describes a common method for extracting essential oils rich in α-Muurolene from plant material.

Methodology:

  • Sample Preparation: The plant material (e.g., leaves, flowers, or stems) is air-dried to reduce moisture content. The dried material is then ground to a coarse powder to increase the surface area for efficient extraction.

  • Apparatus Setup: A Clevenger-type apparatus is assembled for hydrodistillation. The powdered plant material is placed in a round-bottom flask and submerged in distilled water.

  • Distillation: The flask is heated to boiling. The steam, carrying the volatile essential oils, rises and is condensed in a condenser. The condensate, a mixture of water and essential oil, is collected in a graduated tube.

  • Separation and Drying: Due to their different densities, the essential oil and water separate into two layers. The upper essential oil layer is carefully collected. Anhydrous sodium sulfate (B86663) is added to the collected oil to remove any residual water.

  • Storage: The pure, dried essential oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.

Quantification of α-Muurolene using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the identification and quantification of α-Muurolene in an essential oil sample.

Methodology:

  • Sample Preparation: A stock solution of the essential oil is prepared in a suitable solvent, such as hexane (B92381) or ethanol. A series of dilutions are made to create calibration standards of known concentrations. An internal standard may be added to improve quantitative accuracy.

  • GC-MS Analysis:

    • Injection: 1 µL of the prepared sample is injected into the GC-MS system.

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: An initial temperature of 60°C is held for a few minutes, then ramped up to a final temperature of around 240°C.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: A scan range of m/z 40-400 is generally sufficient.

  • Data Analysis:

    • Identification: α-Muurolene is identified by comparing its mass spectrum and retention time with those of a certified reference standard.

    • Quantification: A calibration curve is constructed by plotting the peak area of the α-Muurolene standards against their concentrations. The concentration of α-Muurolene in the sample is then determined from this curve.

Assessment of Antimicrobial Activity by Broth Microdilution Method (Minimum Inhibitory Concentration - MIC)

This protocol determines the minimum concentration of α-Muurolene required to inhibit the growth of a specific microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilutions: A two-fold serial dilution of α-Muurolene is prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Controls: Positive (broth with inoculum, no α-Muurolene) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of α-Muurolene at which no visible microbial growth is observed.

Evaluation of Anti-inflammatory Activity via Inhibition of Pro-inflammatory Cytokines

This protocol assesses the potential of α-Muurolene to reduce the production of pro-inflammatory cytokines in immune cells.

Methodology:

  • Cell Culture: Macrophages (e.g., RAW 264.7 cell line) are cultured in a suitable medium.

  • Cell Treatment: The cells are pre-treated with various concentrations of α-Muurolene for a specific period.

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.

  • Sample Collection: The cell culture supernatant is collected after an appropriate incubation time.

  • Cytokine Measurement: The concentration of a specific pro-inflammatory cytokine (e.g., Tumor Necrosis Factor-alpha, TNF-α) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production by α-Muurolene is calculated relative to the stimulated control group (LPS-treated cells without α-Muurolene).

Biosynthesis and Synthetic Pathways

The biosynthesis of α-Muurolene in plants and some fungi originates from the mevalonate (B85504) pathway, with farnesyl pyrophosphate (FPP) serving as the key precursor.

Biosynthesis_of_alpha_Muurolene cluster_mevalonate Mevalonate Pathway cluster_sesquiterpene Sesquiterpene Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) IPP_DMAPP IPP + DMAPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP_DMAPP->Geranyl Pyrophosphate (GPP) FPP Farnesyl Pyrophosphate (FPP) alpha_Muurolene α-Muurolene FPP->alpha_Muurolene α-Muurolene Synthase Geranyl Pyrophosphate (GPP)->FPP

Biosynthesis of α-Muurolene from Acetyl-CoA.

A potential chemical synthesis route involves the acid-catalyzed cyclization of nerolidol, although this method often results in a mixture of stereoisomers.

Chemical_Synthesis_of_alpha_Muurolene Nerolidol Nerolidol Carbocation Carbocation Intermediate Nerolidol->Carbocation Acid Catalyst (e.g., BF₃·OEt₂) alpha_Muurolene α-Muurolene Carbocation->alpha_Muurolene Cyclization Other_Isomers Other Isomers Carbocation->Other_Isomers Rearrangement

Acid-catalyzed synthesis of α-Muurolene.

Biological Signaling Pathways

Antimicrobial Mechanism of Action

The antimicrobial activity of α-Muurolene is believed to be, in part, due to its ability to disrupt the integrity of microbial cell membranes. Its hydrophobic nature allows it to intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability, and ultimately cell lysis.

Antimicrobial_Mechanism alpha_Muurolene α-Muurolene Cell_Membrane Bacterial Cell Membrane (Lipid Bilayer) alpha_Muurolene->Cell_Membrane Intercalation Membrane_Disruption Alteration of Membrane Hydrophobicity & Fluidity Cell_Membrane->Membrane_Disruption Increased_Permeability Increased Membrane Permeability Membrane_Disruption->Increased_Permeability Cell_Lysis Cell Lysis Increased_Permeability->Cell_Lysis

Proposed antimicrobial mechanism of α-Muurolene.
Anti-inflammatory Signaling Pathway

While direct studies on α-Muurolene are ongoing, research on structurally related sesquiterpenes, such as α-humulene, suggests a potential anti-inflammatory mechanism involving the inhibition of key pro-inflammatory signaling pathways like NF-κB and AP-1. This inhibition leads to a downstream reduction in the production of inflammatory mediators.

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_AP1 NF-κB & AP-1 Activation Inflammatory_Stimulus->NFkB_AP1 alpha_Muurolene α-Muurolene alpha_Muurolene->NFkB_AP1 Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_AP1->Gene_Expression Cytokines Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Gene_Expression->Cytokines

Potential anti-inflammatory pathway of α-Muurolene.

References

Technical Guide for the Identification and Characterization of α-Muurolene Synthase Genes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth technical guide.

This guide provides a comprehensive overview of the methodologies required to identify, clone, and functionally characterize α-muurolene synthase genes, a class of enzymes responsible for the biosynthesis of the sesquiterpene α-muurolene. The workflow integrates bioinformatics, molecular biology, and analytical chemistry techniques.

Bioinformatic Identification of Candidate Genes

The initial step involves the in silico identification of putative terpene synthase (TPS) genes from genomic or transcriptomic datasets. This process relies on sequence homology and the presence of conserved protein domains characteristic of the TPS family.

Experimental Protocol: Bioinformatic Analysis
  • Homology-Based Searches:

    • Utilize the Basic Local Alignment Search Tool (BLAST) to search protein or translated nucleotide databases (e.g., NCBI GenBank).

    • Use known α-muurolene synthase or other sesquiterpene synthase protein sequences as queries for TBLASTN searches against the target organism's transcriptome or genome sequence data.[1][2]

    • Candidate genes are identified based on significant sequence similarity (E-value cutoff < 1e-5).

  • Conserved Domain and Motif Analysis:

    • Scan candidate protein sequences for conserved TPS domains using Hidden Markov Models (HMMs) from the Pfam database, specifically the N-terminal (PF01397) and C-terminal metal-binding (PF03936) domains.[3]

    • Tools like search_TPS or the Simple HMM Search tool in TBtools can automate this process.[3][4]

    • Analyze the sequences for highly conserved motifs that are critical for TPS function (see Table 1). The DDxxD motif is particularly crucial for the catalytic activity of Type I TPS enzymes, which include sesquiterpene synthases.[5][6][7]

  • Phylogenetic Analysis:

    • Align the full-length amino acid sequences of candidate genes with known and functionally characterized TPS proteins from various plant and fungal species using tools like Clustal Omega or MUSCLE.

    • Construct a phylogenetic tree (e.g., Neighbor-Joining or Maximum Likelihood method with bootstrap analysis) using software like MEGA to infer evolutionary relationships.[1] Candidate genes clustering with known sesquiterpene synthases, particularly those in the TPS-a subfamily, are prioritized for further study.[7][8]

Data Presentation: Conserved Motifs in Terpene Synthases
MotifConsensus SequenceFunctionSubfamily Association
DDxxD MotifDDxxD / DxDDAspartate-rich motif involved in substrate binding and catalysis via diphosphate (B83284) cleavage.[3][5][7]TPS-a, TPS-b, TPS-g (Type I)
NSE/DTE Motif(N,D)D(L,I,V)x(S,T)xxxEMetal cofactor (Mg²⁺ or Mn²⁺) binding motif, essential for catalysis.[5][7]TPS-a, TPS-b, TPS-g (Type I)
RRX₈W MotifRRX₈WConserved motif important for the initiation of cyclization in monoterpene synthases; typically absent in sesquiterpene synthases.[3]TPS-b (Monoterpene Synthases)
RxR MotifRxRCytoplasmic ER retention signal.[5][6]General

Visualization: Bioinformatics Workflow

G cluster_0 Data Source cluster_1 Homology Search cluster_2 Domain & Motif Analysis cluster_3 Phylogenetic Validation db Genome / Transcriptome Database blast BLAST / TBLASTN (Known TPS Queries) db->blast hits Putative TPS Homologs blast->hits hmm HMM Search (Pfam: PF01397, PF03936) hits->hmm motifs Conserved Motif Search (e.g., DDxxD, NSE/DTE) hmm->motifs candidates Filtered Candidate Genes motifs->candidates align Multiple Sequence Alignment candidates->align tree Phylogenetic Tree Construction align->tree final Prioritized Candidate Gene for Functional Assay tree->final

Caption: Workflow for the bioinformatic identification of candidate α-muurolene synthase genes.

Molecular Cloning and Heterologous Expression

Following bioinformatic identification, candidate genes must be functionally validated. This involves cloning the full-length open reading frame (ORF) into an expression vector and producing the recombinant enzyme in a heterologous host, typically Escherichia coli.

Experimental Protocol: Gene Cloning and Expression Vector Construction
  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from the plant or fungal tissue where the gene is expressed, using a suitable kit or a CTAB-based method.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Full-Length Gene Amplification:

    • Design gene-specific primers based on the candidate sequence to amplify the complete ORF. If the full sequence is not available, use 3' and 5' Rapid Amplification of cDNA Ends (RACE) PCR.[6]

    • Perform PCR using a high-fidelity DNA polymerase.

  • Vector Construction:

    • Clone the amplified PCR product into a cloning vector (e.g., pEASY-T5 Zero) for sequencing to confirm the gene's identity.[6]

    • Subclone the confirmed ORF into a protein expression vector, such as pET-28a(+), which often includes a polyhistidine (His) tag for subsequent protein purification.[5][6] This involves digesting both the vector and the insert with appropriate restriction enzymes (e.g., BamHI and XhoI) and ligating them.[6]

  • Transformation:

    • Transform the recombinant expression vector into a suitable E. coli expression strain, such as BL21(DE3).[5][9]

Visualization: Molecular Cloning Workflow

G tissue Source Tissue (Plant / Fungus) rna Total RNA Isolation tissue->rna cdna cDNA Synthesis (Reverse Transcription) rna->cdna pcr PCR Amplification of Full-Length ORF cdna->pcr clone Cloning into Sequencing Vector pcr->clone seq Sequence Verification clone->seq subclone Subcloning into Expression Vector (pET) seq->subclone Correct Sequence transform Transformation into E. coli BL21(DE3) subclone->transform recomb Recombinant E. coli Strain transform->recomb

Caption: Workflow for molecular cloning of a candidate synthase gene into an expression host.

Functional Characterization and Product Analysis

The final stage is to express the recombinant protein, perform an enzyme assay with the appropriate substrate, and analyze the reaction products to confirm its function as an α-muurolene synthase.

Experimental Protocol: Protein Expression, Purification, and Enzyme Assay
  • Recombinant Protein Expression:

    • Grow the recombinant E. coli strain in LB medium to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of ~0.5-1.0 mM and incubate at a lower temperature (e.g., 16-20°C) for several hours or overnight.[9]

  • Protein Purification (Optional but Recommended):

    • Harvest the cells by centrifugation and lyse them (e.g., by sonication).

    • If a His-tagged vector was used, purify the soluble protein fraction using Nickel-NTA affinity chromatography.[9] Elute the protein using an imidazole (B134444) gradient.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing assay buffer (e.g., 25 mM HEPES, pH 7.4), the substrate farnesyl diphosphate (FPP), a divalent metal cofactor (15 mM MgCl₂), and the purified recombinant protein or crude cell lysate.[1][10]

    • To capture the volatile sesquiterpene products, overlay the aqueous reaction with an organic solvent (e.g., hexane (B92381) or pentane) or use a solid-phase microextraction (SPME) fiber.[1][11]

    • Incubate the reaction at 30°C for 1-2 hours.[1]

Experimental Protocol: Product Identification by GC-MS
  • Sample Analysis:

    • Analyze the organic solvent layer or the SPME fiber containing the enzymatic products using Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13]

  • Identification:

    • Identify the products by comparing their mass spectra and retention indices (LRI) with those of authentic standards (if available) and with entries in mass spectral libraries like NIST or Wiley.[11][13] The presence of a peak corresponding to α-muurolene confirms the enzyme's function. Some synthases are multi-product enzymes and may produce other sesquiterpenes as well.[1][2]

Data Presentation: GC-MS Instrumental Parameters

The following table provides typical parameters for the GC-MS analysis of sesquiterpenes, including α-muurolene.

ParameterSettingReference
Gas Chromatograph Agilent 6890 or similar[13]
Column HP-5MS (30m x 0.25mm i.d., 0.25µm film) or similar[13]
Carrier Gas Helium[14]
Flow Rate 1.0 mL/min (constant flow)[14]
Injection Mode Splitless or SPME[11]
Oven Program Initial: 50-85°C (hold 2-5 min)[12][13]
Ramp 1: 3-10°C/min to 185-200°C[12][13]
Ramp 2: 20°C/min to 280°C (hold 5 min)[12]
Mass Spectrometer Agilent 5973 or similar[13]
Ionization Mode Electron Ionization (EI) at 70 eV[14]
Mass Scan Range m/z 50-350[14]
Quantifier Ion (α-muurolene) m/z 161, 204[11]

Visualization: Functional Characterization Workflow

G recomb Recombinant E. coli Strain induce IPTG Induction of Protein Expression recomb->induce purify Cell Lysis & (Optional) Protein Purification induce->purify assay In Vitro Enzyme Assay with FPP Substrate purify->assay extract Product Extraction (Solvent / SPME) assay->extract gcms GC-MS Analysis extract->gcms analysis Data Analysis: Mass Spectra & Retention Index gcms->analysis confirm Function Confirmed: α-Muurolene Synthase analysis->confirm

Caption: Workflow for the functional characterization of a candidate synthase enzyme.

References

The Occurrence of α-Muurolene in Fungi and Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and analysis of the sesquiterpene α-muurolene in fungal and bacterial species. It is intended for researchers, scientists, and drug development professionals interested in the microbial production of this bioactive compound. This document summarizes the known microbial sources of α-muurolene, presents quantitative production data where available, details relevant experimental protocols, and illustrates the biosynthetic pathway.

Introduction

Alpha-muurolene is a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄. Traditionally known as a component of plant essential oils, recent research has revealed its production by a variety of microorganisms, particularly fungi. Microbial synthesis of α-muurolene is of significant interest due to the potential for scalable and sustainable production through fermentation, bypassing the complexities of plant cultivation and extraction. This guide consolidates the current knowledge on the microbial origins of α-muurolene to facilitate further research and development in this area.

Microbial Producers of α-Muurolene

Several fungal species, primarily within the Basidiomycota phylum, have been identified as producers of α-muurolene. In some cases, the specific enzyme responsible for its synthesis has been characterized. While the direct production of α-muurolene by bacteria is less documented, their role in the biotransformation of plant-derived precursors to sesquiterpenes is acknowledged. Furthermore, recombinant bacteria, such as Escherichia coli, have been successfully engineered to produce α-muurolene.[1]

Fungal Producers

A number of fungal species have been confirmed to produce α-muurolene. The table below summarizes these findings, including the specific enzymes involved and any available quantitative data on production.

Fungal SpeciesEnzyme(s)α-Muurolene ProductionReference(s)
Coprinus cinereusCop3 (α-muurolene synthase)Detected as a major sesquiterpene product (approx. 30% of total sesquiterpenes in recombinant E. coli).[2][3][2][3]
Clitopilus pseudo-pinsitusCpSTS3, CpSTS5Confirmed producer.[4]
Omphalotus oleariusOmp1, Omp3Confirmed producer.[4]
Cerrena unicolorCun075913.8 mg/L in submerged culture supplemented with rapeseed press cake.[5][4][5]
Postia placentaPpSTS01Confirmed producer.[4]
Ganoderma lucidumTerpene Synthase(s)Confirmed producer.
Ganoderma sinenseTerpene Synthase(s)Confirmed producer.
Aspergillus flavusNot specifiedDetected as a volatile organic compound.[6][6]
Trichoderma spp.Not specifiedDetected as a volatile organic compound.[6][6]
Bacterial Production

While native bacterial production of α-muurolene is not well-documented, engineered bacteria are a promising platform for its synthesis.

Bacterial SpeciesEnzyme(s)α-Muurolene ProductionReference(s)
Escherichia coli (recombinant)Cop3 from Coprinus cinereusα-Muurolene was the major terpenoid compound detected, accounting for about 30% of the total sesquiterpenes.[2][1][2]

Biosynthesis of α-Muurolene

The biosynthesis of α-muurolene in microorganisms follows the well-established terpene synthesis pathway, starting from the central metabolic precursor, acetyl-CoA.

Mevalonate (B85504) Pathway

In fungi, the precursor for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (MVA) pathway.

Formation of Farnesyl Diphosphate (B83284) (FPP)

IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), which is then further condensed with another molecule of IPP to yield the C15 precursor, farnesyl diphosphate (FPP).

Cyclization of FPP to α-Muurolene

The final and key step in the biosynthesis of α-muurolene is the cyclization of the linear FPP molecule, catalyzed by a class of enzymes known as terpene synthases, specifically α-muurolene synthases.[1][2]

alpha_Muurolene_Biosynthesis cluster_MVA Mevalonate Pathway cluster_Sesquiterpene Sesquiterpene Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP FPP Synthase alpha_Muurolene α-Muurolene FPP->alpha_Muurolene α-Muurolene Synthase (e.g., Cop3, CpSTS3/5, Omp1/3)

Biosynthetic pathway of α-muurolene from acetyl-CoA.

Experimental Protocols

This section provides detailed methodologies for the production, extraction, and analysis of α-muurolene from fungal cultures.

Fungal Cultivation for Sesquiterpene Production

This protocol is a general guideline for the submerged fermentation of basidiomycete fungi for the production of volatile sesquiterpenes.

4.1.1. Media and Culture Conditions

  • Pre-culture Medium (e.g., for Cerrena unicolor):

    • D-glucose monohydrate: 30 g/L

    • L-asparagine monohydrate: 4.5 g/L

    • Yeast extract: 3 g/L

    • KH₂PO₄: 1.5 g/L

    • MgSO₄: 0.5 g/L

    • Trace element solution

    • pH adjusted to 6.0

  • Inoculation: Inoculate liquid pre-cultures with mycelium from a grown agar (B569324) plate and homogenize. Use a 10% (v/v) inoculum for the main cultures.[5]

  • Incubation: Incubate cultures in baffled flasks on a rotary shaker at appropriate temperature and agitation speed (e.g., 24-28°C, 120-150 rpm) for a specified period (e.g., 11-21 days).[5]

4.1.2. Experimental Workflow

Fungal_Cultivation_Workflow Start Start AgarPlate Mycelial Culture on Agar Plate Start->AgarPlate PreCulture Inoculate Liquid Pre-culture AgarPlate->PreCulture Homogenize Homogenize Pre-culture PreCulture->Homogenize MainCulture Inoculate Main Fermentation Culture Homogenize->MainCulture Incubate Incubate with Shaking MainCulture->Incubate Harvest Harvest Culture Broth and/or Mycelium Incubate->Harvest

Workflow for fungal cultivation for sesquiterpene production.
Extraction of α-Muurolene

Due to its volatile nature, α-muurolene is typically extracted from the headspace of the culture or from the culture broth using a non-polar solvent. Headspace Solid-Phase Microextraction (HS-SPME) is a common and solvent-free method.

4.2.1. Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: Place a known volume of the fungal culture broth or a specified amount of mycelial mass into a headspace vial.

  • Incubation: Equilibrate the sample at a specific temperature (e.g., 50-60°C) for a defined period (e.g., 10-15 minutes) to allow volatiles to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a set time (e.g., 30-45 minutes) at the same temperature to adsorb the volatile compounds.

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph for thermal desorption of the analytes onto the analytical column.

Quantification of α-Muurolene by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for the identification and quantification of α-muurolene.

4.3.1. GC-MS Parameters

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to separate the volatile compounds. A typical program might start at a low temperature (e.g., 50-60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-280°C).

  • Injector Temperature: Set to a high temperature (e.g., 250°C) to ensure rapid volatilization of the analytes from the SPME fiber.

  • MS Detector: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

4.3.2. Quantification

  • Identification: The identification of the α-muurolene peak is based on its retention time and by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST, Wiley).

  • Internal Standard: For accurate quantification, an internal standard (a compound not present in the sample with similar chemical properties to the analyte) is added to the sample before extraction.

  • Calibration Curve: A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of α-muurolene and the internal standard. The ratio of the peak area of α-muurolene to the peak area of the internal standard is plotted against the concentration of α-muurolene.

  • Calculation: The concentration of α-muurolene in the sample is determined by calculating its peak area ratio to the internal standard and interpolating the value on the calibration curve.

GCMS_Analysis_Workflow Start Start with Fungal Culture Sample AddIS Add Internal Standard Start->AddIS Extraction HS-SPME Extraction AddIS->Extraction GCMS GC-MS Analysis Extraction->GCMS PeakID Peak Identification (Retention Time & Mass Spectrum) GCMS->PeakID Quant Quantification (Calibration Curve) PeakID->Quant Result Report α-Muurolene Concentration Quant->Result

Workflow for the quantification of α-muurolene by GC-MS.

Conclusion

The production of α-muurolene is a documented capability of several fungal species, with the underlying biosynthetic pathways being elucidated. While quantitative data on production levels are still emerging, the identification of specific α-muurolene synthases opens the door for metabolic engineering and heterologous expression to enhance yields. The experimental protocols outlined in this guide provide a framework for the cultivation of α-muurolene-producing fungi and the subsequent extraction and quantification of the target compound. Further research into the optimization of fermentation conditions and the genetic engineering of microbial hosts holds significant promise for the development of commercially viable processes for the production of α-muurolene for applications in the pharmaceutical, fragrance, and other industries.

References

The Ecological Role of α-Muurolene in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of threats, including herbivores and pathogenic microorganisms. Among the vast array of secondary metabolites produced by plants, sesquiterpenes play a crucial role in these defensive strategies. This technical guide focuses on the ecological role of a specific sesquiterpene, α-muurolene, in plant defense. α-Muurolene is a tricyclic sesquiterpene hydrocarbon found in the essential oils of numerous plant species and has demonstrated significant bioactivity as both a direct and indirect defense compound. This document provides an in-depth overview of the current scientific understanding of α-muurolene's defensive functions, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

Data Presentation: The Defensive Efficacy of α-Muurolene

The defensive properties of α-muurolene are multifaceted, encompassing both anti-herbivore and antimicrobial activities. While quantitative data for pure α-muurolene is often embedded within studies of complex essential oil mixtures, the following tables summarize the available data, highlighting its contribution to the overall defensive capacity of the plant extracts.

Antimicrobial Activity

α-Muurolene has been identified as a key contributor to the antimicrobial properties of various plant essential oils, demonstrating efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of a substance that prevents visible growth of a microorganism.

Plant Source (Essential Oil)α-Muurolene % (in oil)Target MicroorganismMIC (mg/mL)Reference
Amorpha fruticosa (fruits)12.54%Staphylococcus aureus1.84 - 3.69[1][2]
Bacillus subtilis1.84[1][2]
Enterococcus faecalis7.38[1][2]
Escherichia coli14.75[1][2]
Candida albicans>29.50[2]
Xenophyllum poposum3.0%Staphylococcus aureusNot specified for α-muurolene alone, but the essential oil was active.[3]
Candida albicansNot specified for α-muurolene alone, but the essential oil was active.[3]
Myrcia multiflora0.47%Candida famataThe essential oil had an MIC of 0.78 µL/mL.[4]

Note: The provided MIC values are for the entire essential oil and not for purified α-muurolene. The presence of other bioactive compounds in the essential oils could lead to synergistic effects. Generally, Gram-positive bacteria exhibit greater susceptibility to essential oils containing α-muurolene compared to Gram-negative bacteria, which is often attributed to the structural differences in their cell walls.[1]

Herbivore Repellency

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of α-muurolene's ecological role.

Protocol 1: Analysis of α-Muurolene in Plant Volatiles

Objective: To extract, identify, and quantify α-muurolene from plant tissues.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Excise a known weight of fresh plant material (e.g., leaves, flowers) and place it into a headspace vial (e.g., 20 mL).[5]

    • For analysis of herbivore-induced volatiles, the plant material can be subjected to mechanical damage or infestation with herbivores prior to sampling.

  • Volatile Collection (HS-SPME):

    • Seal the vial with a PTFE-faced septum.[6]

    • Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a defined equilibration time (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.[7]

    • Introduce a pre-conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS)) into the headspace of the vial.[6][7]

    • Expose the fiber to the headspace for a specific extraction time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.[7]

  • GC-MS Analysis:

    • Retract the fiber into the needle and immediately insert it into the heated injection port (e.g., 250°C) of a gas chromatograph.[8]

    • Thermally desorb the analytes from the fiber onto the GC column (e.g., a non-polar column like DB-5ms).[8]

    • Employ a suitable temperature program for the GC oven to separate the volatile compounds. A typical program might start at a low temperature (e.g., 40°C) and gradually ramp up to a higher temperature (e.g., 250°C).[9][10]

    • The separated compounds are then introduced into a mass spectrometer for detection and identification.

    • Identify α-muurolene by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).[10]

    • Quantification can be achieved by using an internal standard and generating a calibration curve.[8]

Protocol 2: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of α-muurolene against various microorganisms.

Methodology: Broth Microdilution Method

  • Preparation of Inoculum:

    • Culture the test microorganism (bacteria or fungi) in an appropriate broth medium overnight at its optimal growth temperature.

    • Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^6 CFU/mL for bacteria).

  • Preparation of Test Substance:

    • Prepare a stock solution of α-muurolene in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) that does not inhibit microbial growth at the concentrations used.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microorganism in broth without α-muurolene) and negative (broth only) controls.

    • Incubate the plate at the optimal temperature for the microorganism for a specified period (e.g., 24 hours for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of α-muurolene at which no visible growth of the microorganism is observed.[1]

Protocol 3: Insect Olfactometer Bioassay

Objective: To assess the repellent or attractive effect of α-muurolene on insect herbivores.

Methodology: Y-Tube Olfactometer Bioassay

  • Apparatus Setup:

    • Use a glass Y-tube olfactometer consisting of a central arm and two side arms.

    • Connect each side arm to a separate odor source chamber.

    • Pump purified and humidified air at a constant flow rate (e.g., 200 mL/min) through both arms.

  • Odor Stimuli Preparation:

    • Prepare a solution of α-muurolene in a low-volatility solvent (e.g., paraffin (B1166041) oil).

    • Apply a known amount of the α-muurolene solution to a filter paper and place it in one of the odor source chambers (treatment arm).

    • Place a filter paper with the solvent only in the other odor source chamber (control arm).

  • Behavioral Assay:

    • Introduce a single insect into the central arm of the olfactometer.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to choose between the two arms.

    • A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum period.

    • Record the number of insects choosing the treatment arm versus the control arm.

  • Data Analysis:

    • Use a chi-square test to determine if there is a significant preference for either the treatment or the control arm. A significant preference for the control arm indicates a repellent effect of α-muurolene.

Mandatory Visualizations

Signaling Pathway for Herbivore-Induced α-Muurolene Synthesis

Herbivore attack triggers a cascade of signaling events within the plant, leading to the production of defensive compounds like α-muurolene. The jasmonic acid (JA) signaling pathway plays a central role in this process.

Herbivore_Induced_Signaling Herbivore_Attack Herbivore Attack (e.g., chewing, oviposition) Wounding Mechanical Wounding Herbivore_Attack->Wounding HAMPs Herbivore-Associated Molecular Patterns (HAMPs) Herbivore_Attack->HAMPs Membrane_Depolarization Plasma Membrane Depolarization Wounding->Membrane_Depolarization HAMPs->Membrane_Depolarization Calcium_Influx Ca²⁺ Influx Membrane_Depolarization->Calcium_Influx MAPK_Cascade MAPK Cascade Activation Calcium_Influx->MAPK_Cascade JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis MAPK_Cascade->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) Conjugation JA_Biosynthesis->JA_Ile COI1_JAZ COI1-JAZ Co-receptor Complex JA_Ile->COI1_JAZ JAZ_Degradation JAZ Repressor Degradation COI1_JAZ->JAZ_Degradation MYC2_Activation Release of MYC2 Transcription Factor JAZ_Degradation->MYC2_Activation TPS_Gene_Expression Sesquiterpene Synthase Gene Expression MYC2_Activation->TPS_Gene_Expression alpha_Muurolene_Synthase α-Muurolene Synthase (TPS) TPS_Gene_Expression->alpha_Muurolene_Synthase alpha_Muurolene_Production α-Muurolene Production alpha_Muurolene_Synthase->alpha_Muurolene_Production

Caption: Herbivore-induced signaling cascade leading to α-muurolene production.

Biosynthesis Pathway of α-Muurolene

α-Muurolene is synthesized from the precursor farnesyl pyrophosphate (FPP) through the action of a specific sesquiterpene synthase enzyme.

alpha_Muurolene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Enzyme α-Muurolene Synthase (EC 4.2.3.125) FPP->Enzyme Intermediate Cationic Intermediate Enzyme->Intermediate Cyclization PPi Diphosphate (PPi) Enzyme->PPi alpha_Muurolene α-Muurolene Intermediate->alpha_Muurolene Rearrangement & Deprotonation

Caption: Biosynthetic pathway from farnesyl pyrophosphate to α-muurolene.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a logical workflow for the screening and characterization of the bioactivity of α-muurolene.

Experimental_Workflow start Start: Hypothesis on α-Muurolene Bioactivity extraction Extraction & Isolation of α-Muurolene from Plant Source start->extraction analysis Chemical Analysis (GC-MS, NMR) extraction->analysis antimicrobial_assay Antimicrobial Susceptibility Testing (e.g., MIC) analysis->antimicrobial_assay insect_bioassay Insect Behavior Bioassay (e.g., Y-tube Olfactometer) analysis->insect_bioassay data_collection Data Collection & Statistical Analysis antimicrobial_assay->data_collection insect_bioassay->data_collection interpretation Interpretation of Results & Conclusion data_collection->interpretation end End: Elucidation of Ecological Role interpretation->end

Caption: A generalized workflow for investigating the bioactivity of α-muurolene.

Conclusion

α-Muurolene stands out as a significant player in the chemical ecology of plant defense. Its demonstrated antimicrobial properties and its role as a likely herbivore repellent underscore its importance for plant survival. The induction of its biosynthesis via the jasmonic acid signaling pathway in response to herbivory highlights the intricate and responsive nature of plant defense systems. While the quantitative data for the bioactivity of pure α-muurolene is still emerging, the information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals. Further research focusing on the specific dose-response relationships of purified α-muurolene and its synergistic effects with other plant metabolites will be crucial for fully harnessing its potential in agricultural and pharmaceutical applications. The detailed protocols and pathway visualizations provided herein are intended to facilitate and inspire future investigations into this fascinating and ecologically important molecule.

References

Preliminary Screening of α-Muurolene Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Muurolene is a tricyclic sesquiterpene hydrocarbon found in the essential oils of various plants. As a component of complex natural extracts, its specific contribution to the overall bioactivity is an area of growing interest. This technical guide provides a consolidated overview of the preliminary screening of α-Muurolene's bioactivity, with a focus on its potential antimicrobial, anti-inflammatory, and cytotoxic properties. Due to the limited availability of data on isolated α-Muurolene, this guide also incorporates data from its close structural isomer, α-humulene, to provide a more comprehensive perspective on its potential therapeutic applications. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and a summary of the existing quantitative data to facilitate further investigation into this promising natural compound.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of α-Muurolene and its isomer, α-humulene.

Table 1: Antimicrobial Activity of Essential Oils Containing α-Muurolene

Essential Oil Sourceα-Muurolene Content (%)Test OrganismMIC (mg/mL)Reference
Amorpha fruticosa12.54Gram-positive bacteria1.84 - 7.38[1][2]
Gram-negative bacteria14.75 - 29.50[1][2]
Xenophyllum poposum3.0Pathogenic bacteria & fungiNot specified for isolated compound[3]

Table 2: Anticancer and Cytotoxic Activity of α-Humulene (IC50 values)

Cell LineCancer TypeIC50 (µM)Reference
A2780Ovarian Cancer40[4]
SKOV3Ovarian Cancer200[4]
CCRF/CEMLymphoblast200[4]
Various Cancer Cells-24.4 ± 2.4 (4.9 x 10⁻⁵ mol/L)[4]
HepG2Liver Cancer19.5[5]

Experimental Protocols

This section details the methodologies for key experiments relevant to the preliminary bioactivity screening of α-Muurolene.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

a. Preparation of α-Muurolene Stock Solution:

  • Dissolve α-Muurolene in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

b. Inoculum Preparation:

  • Culture the test microorganisms (bacteria or fungi) in an appropriate broth medium overnight at their optimal growth temperature.

  • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

c. Assay Procedure:

  • Perform serial two-fold dilutions of the α-Muurolene stock solution in a 96-well microtiter plate containing the appropriate growth medium.

  • Add the standardized microbial inoculum to each well.

  • Include positive controls (microorganisms with no α-Muurolene) and negative controls (medium only).

  • Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • The MIC is determined as the lowest concentration of α-Muurolene that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

a. Cell Culture:

  • Culture the desired cancer or normal cell lines in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

b. Treatment:

  • Prepare various concentrations of α-Muurolene in the cell culture medium.

  • Replace the existing medium in the wells with the medium containing different concentrations of α-Muurolene.

  • Include a vehicle control (medium with the solvent used to dissolve α-Muurolene).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

c. Assay and Measurement:

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.

a. Animal Model:

  • Use healthy adult rodents (e.g., rats or mice) of a specific strain.

  • Acclimatize the animals to the laboratory conditions for at least a week before the experiment.

b. Treatment:

  • Administer α-Muurolene orally or intraperitoneally at different doses to different groups of animals.

  • A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

c. Induction of Inflammation:

  • One hour after treatment, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce localized edema.[6][7]

d. Measurement of Paw Edema:

  • Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7]

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

NF-κB Inhibition Assay: Luciferase Reporter Assay

This assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway.

a. Cell Transfection:

  • Transfect a suitable cell line (e.g., HEK293 or HepG2) with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.[8]

b. Treatment and Stimulation:

  • Treat the transfected cells with various concentrations of α-Muurolene for a specific duration.

  • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce NF-κB activation.[8][9]

c. Luciferase Activity Measurement:

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • A decrease in luciferase activity in the α-Muurolene-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.

MAPK Phosphorylation Assay: Western Blot

This technique is used to detect the phosphorylation status of MAPKs, which is indicative of their activation.

a. Cell Treatment and Lysis:

  • Treat the cells with α-Muurolene and/or a stimulant (e.g., LPS).

  • Lyse the cells to extract the total protein.

b. SDS-PAGE and Western Blotting:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

c. Immunodetection:

  • Probe the membrane with primary antibodies specific for the phosphorylated forms of MAPKs (e.g., phospho-p38, phospho-ERK, phospho-JNK).

  • Use primary antibodies for the total forms of these proteins as loading controls.

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. A reduction in the phosphorylated form of a MAPK in the presence of α-Muurolene would suggest an inhibitory effect on that pathway.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially modulated by α-Muurolene and a general workflow for its bioactivity screening.

experimental_workflow cluster_extraction Source & Isolation cluster_screening Bioactivity Screening cluster_mechanistic Mechanistic Studies Plant_Material Plant Material (e.g., essential oil) Isolation Isolation of α-Muurolene Plant_Material->Isolation Antimicrobial Antimicrobial Assays (Broth Microdilution) Isolation->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT) Isolation->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (Carrageenan-induced edema) Isolation->Anti_inflammatory Signaling Signaling Pathway Analysis (NF-κB, MAPK) Cytotoxicity->Signaling Anti_inflammatory->Signaling Gene_Expression Gene Expression Analysis Signaling->Gene_Expression

Caption: General workflow for the bioactivity screening of α-Muurolene.

nf_kb_pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB phosphorylates NFkB p65/p50 (NF-κB) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates alpha_Muurolene α-Muurolene (Potential Inhibition) alpha_Muurolene->IKK_Complex mapk_pathway Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression alpha_Muurolene α-Muurolene (Potential Inhibition) alpha_Muurolene->MAPK

References

An In-depth Technical Guide to α-Muurolene for New Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-muurolene (α-muurolene) is a tricyclic sesquiterpene hydrocarbon that is a notable constituent of the essential oils of numerous plant species.[1][2] Its characteristic woody and slightly spicy aroma has led to its use in the fragrance industry.[1] Beyond its olfactory properties, α-muurolene and essential oils containing it have garnered scientific interest for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This guide provides a comprehensive review of the existing literature on α-muurolene, focusing on its chemical properties, biological activities, and the experimental methodologies used in its study. This document is intended to serve as a foundational resource for researchers new to the study of this compound, highlighting both the current state of knowledge and the existing gaps in the literature.

Physicochemical Properties of α-Muurolene

α-Muurolene is a member of the cadinene family of sesquiterpenoids, characterized by a bicyclo[4.4.0]decane (decalin) core structure.[3] As a sesquiterpene hydrocarbon, its molecular formula is C₁₅H₂₄, with a molecular weight of 204.35 g/mol .[4]

PropertyValueReference(s)
Molecular Formula C₁₅H₂₄[4]
Molecular Weight 204.35 g/mol [4]
Appearance Colorless to pale yellow clear liquid
Boiling Point 271.00 to 272.00 °C @ 760.00 mm Hg
Flash Point 223.00 °F (106.11 °C)
Specific Gravity 0.91100 to 0.91700 @ 25.00 °C
Refractive Index 1.50200 to 1.50800 @ 20.00 °C
Water Solubility 0.06276 mg/L @ 25 °C (estimated)
LogP 4.58110[3]

Biosynthesis of α-Muurolene

The biosynthesis of α-muurolene, like all sesquiterpenes, originates from the precursor molecule farnesyl pyrophosphate (FPP). The cyclization of the linear FPP molecule into the complex bicyclic structure of α-muurolene is catalyzed by a class of enzymes known as terpene synthases, specifically α-muurolene synthase.[2] This enzymatic process involves the formation of highly reactive carbocation intermediates, which are precisely controlled by the enzyme to yield the specific stereochemistry of α-muurolene.

alpha_Muurolene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Carbocation Carbocation Intermediates FPP->Carbocation Enzymatic Cyclization alphaMuurolene α-Muurolene Carbocation->alphaMuurolene enzyme α-Muurolene Synthase enzyme->Carbocation

Biosynthesis of α-Muurolene from FPP.

Biological Activities and Quantitative Data

While numerous studies have investigated the biological activities of essential oils containing α-muurolene, there is a significant lack of quantitative data for the pure, isolated compound. The tables below summarize the available information, which is predominantly for essential oils. This represents a critical knowledge gap for researchers.

Antimicrobial Activity

Essential oils rich in α-muurolene have demonstrated broad-spectrum antimicrobial activity.[3] The proposed mechanism of action for these essential oils involves the alteration of microbial cell membrane hydrophobicity, which can disrupt membrane integrity and function.[2]

Note: The following data pertains to essential oils and not pure α-muurolene.

Essential Oil Sourceα-Muurolene Content (%)Test OrganismMIC (mg/mL)Reference(s)
Amorpha fruticosa12.54Staphylococcus aureus1.84 - 7.38[5]
Amorpha fruticosa12.54Bacillus subtilis1.84 - 7.38[5]
Amorpha fruticosa12.54Enterococcus faecalis1.84 - 7.38[5]
Amorpha fruticosa12.54Gram-negative bacteria14.75 - 29.50[5]
Xenophyllum poposum3.0Staphylococcus aureusNot specified
Anti-inflammatory Activity

The anti-inflammatory properties of α-muurolene are largely inferred from studies on the closely related and often co-occurring sesquiterpene, α-humulene. These studies suggest that the mechanism of action may involve the inhibition of key inflammatory mediators such as TNF-α, IL-1β, and prostaglandin (B15479496) E₂, and the downregulation of iNOS and COX-2 expression, potentially through the modulation of the NF-κB signaling pathway.[6]

Note: No IC₅₀ values for pure α-muurolene have been found in the reviewed literature.

Anticancer Activity

Several studies have reported the cytotoxic effects of essential oils containing α-muurolene against various cancer cell lines. However, specific IC₅₀ values for the pure compound are not available in the current literature. The anticancer activity of other monoterpenes has been linked to the induction of apoptosis and cell cycle arrest.[7]

Note: No IC₅₀ values for pure α-muurolene against specific cancer cell lines have been found in the reviewed literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, synthesis, and biological testing of pure α-muurolene are not well-documented in publicly available literature. The following sections provide a generalized overview of the methodologies typically employed.

Isolation and Purification of α-Muurolene

The general workflow for isolating α-muurolene from a natural source, typically an essential oil, involves extraction followed by chromatographic purification.

Isolation_Workflow Plant_Material Plant Material (e.g., leaves, fruits) Extraction Extraction (e.g., Hydrodistillation, Steam Distillation) Plant_Material->Extraction Essential_Oil Crude Essential Oil Extraction->Essential_Oil Chromatography Preparative Chromatography (e.g., Column Chromatography, Prep-HPLC) Essential_Oil->Chromatography Fractions Fractions Collection Chromatography->Fractions Analysis Analysis of Fractions (GC-MS, NMR) Fractions->Analysis Pure_Compound Pure α-Muurolene Analysis->Pure_Compound

General workflow for the isolation of α-Muurolene.

1. Extraction of Essential Oil:

  • Method: Hydrodistillation or steam distillation are the most common methods for extracting essential oils from plant material.[8]

  • Procedure: The plant material is placed in a distillation apparatus with water. As the water is heated, the steam passes through the plant material, causing the volatile compounds, including α-muurolene, to evaporate. The steam and essential oil vapor are then condensed and collected.

2. Chromatographic Purification:

  • Method: Preparative column chromatography or preparative high-performance liquid chromatography (prep-HPLC) is used to separate the components of the crude essential oil.[9][10]

  • Stationary Phase: Silica gel is a common stationary phase for column chromatography of terpenes.

  • Mobile Phase: A non-polar solvent or a gradient of non-polar to polar solvents is used to elute the compounds from the column. The specific solvent system would need to be optimized based on the composition of the essential oil.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing α-muurolene. Fractions with high purity are then combined. Further purification may be necessary to achieve high purity.

Chemical Synthesis of α-Muurolene

Synthesis_Pathway Precursor Acyclic Precursor (e.g., Nerolidol (B1678203), Farnesol) Reaction Acid-Catalyzed Cyclization Precursor->Reaction Product_Mixture Product Mixture Reaction->Product_Mixture Purification Purification (Chromatography) Product_Mixture->Purification alpha_Muurolene α-Muurolene Purification->alpha_Muurolene

References

Alpha-Muurolene: A Technical Guide on Its Role in Traditional Medicine and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific research dedicated exclusively to the isolated compound α-Muurolene is limited. Much of the current understanding of its biological activity is extrapolated from studies on essential oils in which α-Muurolene is a constituent. This guide synthesizes the available information, highlighting data from essential oil studies and noting where further research on the purified compound is required.

Introduction

Alpha-Muurolene is a sesquiterpene hydrocarbon that contributes to the aromatic profile of numerous medicinal plants.[1][2] As a component of essential oils, it has been associated with various traditional medicinal applications, primarily leveraging the antimicrobial and anti-inflammatory properties of the source plants.[3][4] This technical guide provides a comprehensive overview of α-Muurolene, focusing on its presence in traditional remedies, its reported pharmacological activities from studies on essential oils, and the experimental methodologies used in this research.

Traditional Medicine Applications

This compound is found in various plants utilized in traditional medicine worldwide. The ethnobotanical uses are generally associated with the entire plant or its essential oil, rather than the isolated compound.

Table 1: Plants Containing this compound and Their Traditional Uses

Plant SpeciesCommon NameTraditional Uses
Amorpha fruticosaDesert False IndigoUsed in some traditional practices for its antimicrobial properties.[5]
Schinus mollePeruvian Pepper TreeTraditionally used for its anti-inflammatory, analgesic, antirheumatic, antibacterial, and antiseptic properties.[4]
Xenophyllum poposum-Utilized in the traditional medicine of northwestern Argentina.[6]
Hyptis monticola-The essential oil, containing α-Muurolene, is reported to have antibacterial and antifungal properties.[3]
Phoebe bournei-The wood's essential oil has demonstrated antibacterial properties.[3]
Salvia rosmarinusRosemaryWidely used in traditional medicine for its various reported health benefits.[1]
Tetradenia ripariaMisty Plume BushEmployed in traditional medicine for various ailments.[1]

Pharmacological Activities (Data from Essential Oil Studies)

The biological activities of α-Muurolene are primarily inferred from studies on essential oils. The following tables summarize the quantitative data from these studies. It is crucial to note that these activities may be due to the synergistic effects of multiple compounds in the essential oil and not solely attributable to α-Muurolene.

Antimicrobial Activity

Table 2: Minimum Inhibitory Concentrations (MIC) of Essential Oils Containing this compound

Essential Oil SourceThis compound Content (%)MicroorganismMIC (mg/mL)
Amorpha fruticosa12.54Staphylococcus aureus (Gram-positive)1.84 - 7.38
Bacillus subtilis (Gram-positive)1.84 - 7.38
Enterococcus faecalis (Gram-positive)1.84 - 7.38
Gram-negative bacteria14.75 - 29.50
Xenophyllum poposum3.0Pathogenic bacteria and fungiNot specified

Data for Amorpha fruticosa from a study on its essential oil, where δ-cadinene and γ-muurolene were also major components.[5] Data for Xenophyllum poposum indicates general antimicrobial activity of the essential oil.[6]

Cytotoxic Activity

Data on the cytotoxic effects of isolated α-Muurolene are scarce. The available research often focuses on the related compound, α-humulene. One study on the essential oil of Amorpha fruticosa, which contains α-Muurolene, reported cytotoxicity on the L929 cell line at concentrations higher than 0.3 mg/mL.[5]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The essential oil is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the essential oil that visibly inhibits microbial growth.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Adherent cells (e.g., L929) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the essential oil for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Animal Acclimatization: Laboratory animals (e.g., rats or mice) are acclimatized to the experimental conditions.

  • Treatment: Animals are orally or intraperitoneally administered with the test substance (essential oil) or a control vehicle.

  • Induction of Inflammation: After a specific time, a pro-inflammatory agent (e.g., 1% carrageenan solution) is injected into the sub-plantar region of the animal's hind paw.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways: A Hypothetical Perspective

There is currently no direct scientific evidence detailing the specific signaling pathways modulated by α-Muurolene. However, based on the anti-inflammatory activities reported for essential oils containing this sesquiterpene and the known mechanisms of other anti-inflammatory natural products, it is plausible that α-Muurolene could interact with key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The following diagram illustrates a generalized NF-κB signaling pathway, which could serve as a hypothetical framework for future research into the mechanism of action of α-Muurolene.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkB IkB IKK Complex->IkB Phosphorylation NF-kB NF-kB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF-kB_active NF-kB NF-kB->NF-kB_active Translocation Hypothetical_Inhibition This compound (Hypothetical Inhibition) Hypothetical_Inhibition->IKK Complex DNA DNA NF-kB_active->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by α-Muurolene.

Conclusion and Future Directions

This compound is a naturally occurring sesquiterpene found in several traditionally used medicinal plants. While studies on essential oils suggest its potential contribution to antimicrobial and anti-inflammatory activities, there is a significant gap in the scientific literature regarding the specific pharmacological effects and mechanisms of action of the isolated compound. Future research should focus on:

  • Isolation and Purification: Developing efficient methods for isolating pure α-Muurolene to enable targeted biological assays.

  • Quantitative Pharmacological Studies: Determining the precise IC50 and MIC values of α-Muurolene against a range of microbial strains and cancer cell lines.

  • In Vivo Efficacy: Conducting in vivo studies using purified α-Muurolene to validate its anti-inflammatory and other pharmacological effects.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways, such as the NF-κB and MAPK pathways, that are modulated by α-Muurolene.

Such focused research is imperative to unlock the full therapeutic potential of α-Muurolene and to provide a solid scientific basis for its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Purification of α-Muurolene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Muurolene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of a variety of plants, including those from the Pinus, Juniperus, and Salvia genera.[1][2] As a member of the cadinene family of sesquiterpenes, α-muurolene and its isomers are of significant interest for their potential pharmacological activities.[3] This document provides a detailed protocol for the purification of α-muurolene from a complex mixture, such as an essential oil, using silica (B1680970) gel column chromatography.

The successful isolation of α-muurolene relies on exploiting the subtle differences in polarity between it and other co-occurring compounds, which are often other sesquiterpenes with similar chemical properties.[4] This protocol will detail the necessary steps from sample preparation to fraction analysis, providing a robust method for obtaining α-muurolene in high purity.

Overview of the Purification Workflow

The purification process involves several key stages, beginning with the preparation of the crude essential oil and culminating in the analysis of the purified α-muurolene. A logical workflow for this process is outlined below.

Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Final Product Start Crude Essential Oil TLC_Analysis TLC Analysis of Crude Oil Start->TLC_Analysis Initial Assessment Column_Packing Pack Silica Gel Column Sample_Loading Load Sample onto Column Column_Packing->Sample_Loading Elution Elute with Solvent Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis TLC & GC-MS Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Final_Product Purified α-Muurolene Solvent_Removal->Final_Product

Caption: Workflow for the purification of α-Muurolene.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific composition of the starting essential oil and the desired purity of the final product.

Materials and Equipment

Materials:

  • Crude essential oil containing α-muurolene

  • Silica gel for column chromatography (230-400 mesh)[5]

  • n-Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • TLC plates (silica gel 60 F254)

  • Staining solution (e.g., vanillin-sulfuric acid or ceric ammonium (B1175870) molybdate)

  • Cotton or glass wool

  • Sand (acid-washed)

Equipment:

  • Glass chromatography column with a stopcock

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collector

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Heat gun

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Preliminary TLC Analysis

Before performing column chromatography, it is crucial to determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation of the target compound from impurities. For non-polar sesquiterpenes like α-muurolene, a good starting point is a mixture of a non-polar solvent and a slightly more polar solvent.

  • Prepare TLC Chambers: Prepare several TLC chambers with different ratios of n-hexane and ethyl acetate (e.g., 100:0, 99:1, 98:2, 95:5 v/v).

  • Spot the TLC Plate: Dissolve a small amount of the crude essential oil in a volatile solvent (e.g., hexane) and spot it onto a TLC plate.

  • Develop the Plate: Place the spotted TLC plate into one of the prepared chambers and allow the solvent to ascend the plate.

  • Visualize: After development, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (if applicable) and then by staining with a suitable reagent and heating.

  • Select the Solvent System: The ideal solvent system for column chromatography will give the target compound (α-muurolene) an Rf value of approximately 0.2-0.3.[6]

Column Preparation (Wet Packing Method)
  • Column Setup: Securely clamp the chromatography column in a vertical position. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom of the column.[7]

  • Add Sand: Add a thin layer of sand (approximately 0.5-1 cm) over the cotton plug.[6]

  • Prepare Silica Slurry: In a beaker, weigh out the required amount of silica gel. A general rule is to use 20-50 times the weight of the crude sample.[7] Add the initial, least polar eluting solvent (e.g., 100% n-hexane) to the silica gel to form a slurry.[7]

  • Pack the Column: Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain while continuously tapping the sides of the column to ensure even packing and remove any air bubbles.[7]

  • Add Sand Layer: Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[7]

  • Equilibrate the Column: Allow the solvent to drain until the level is just above the top layer of sand. Do not let the column run dry.

Sample Loading
  • Dry Loading (Recommended): Dissolve the crude essential oil in a minimal amount of a volatile solvent. Add a small amount of silica gel (approximately 2-3 times the weight of the crude oil) to this solution.[6] Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[6]

  • Wet Loading: Dissolve the crude essential oil in a minimal amount of the initial eluting solvent. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the silica gel.[6]

Elution and Fraction Collection

The elution process involves passing solvents of increasing polarity through the column to separate the components of the mixture.

  • Initial Elution: Begin eluting with the least polar solvent determined from the preliminary TLC analysis (e.g., 100% n-hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent (e.g., ethyl acetate). A stepwise gradient is often effective for separating sesquiterpenes.

  • Fraction Collection: Collect the eluent in small, equally sized fractions in test tubes or using a fraction collector.

Fraction Analysis
  • TLC Analysis: Analyze the collected fractions by TLC. Spot a small amount from each fraction (or every few fractions) onto a TLC plate. Develop and visualize the plate as described in section 3.2.

  • Pooling Fractions: Identify the fractions containing the pure α-muurolene (based on Rf value and the absence of other spots). Combine these pure fractions.

  • GC-MS Analysis: For confirmation of purity and identity, analyze the pooled fractions using GC-MS. Compare the resulting mass spectrum and retention time with a known standard of α-muurolene.

Solvent Removal

Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified α-muurolene.

Data Presentation

The following tables provide representative data for a hypothetical purification of α-muurolene from 1 gram of a generic essential oil.

Table 1: Column Chromatography Parameters

ParameterValue
Column Diameter2.5 cm
Column Length40 cm
Stationary PhaseSilica Gel (230-400 mesh)
Amount of Silica Gel50 g
Sample Loading1.0 g of crude essential oil (dry loaded)
Initial Mobile Phase100% n-Hexane
Flow Rate~2-3 mL/min
Fraction Size15 mL

Table 2: Elution Gradient and Fraction Collection

FractionsMobile Phase (n-Hexane:Ethyl Acetate)Volume (mL)Compounds Eluted (Expected)
1-10100:0150Non-polar hydrocarbons
11-2599:1225α-Muurolene and other sesquiterpenes
26-4098:2225More polar sesquiterpenes
41-5095:5150Oxygenated sesquiterpenes

Table 3: Purification Summary

SampleMass (mg)Purity of α-Muurolene (%)Yield (%)
Crude Essential Oil100015-
Purified α-Muurolene120>9580

Signaling Pathways and Logical Relationships

While α-muurolene itself is not part of a signaling pathway, its classification within the broader family of terpenes can be visualized. Terpenes are biosynthesized from isoprene (B109036) units.

Terpene_Classification cluster_terpenes Terpene Classes cluster_sesquiterpenes Sesquiterpene Subclasses Isoprene Isoprene Units (C5) Monoterpenes Monoterpenes (C10) Isoprene->Monoterpenes x2 Sesquiterpenes Sesquiterpenes (C15) Isoprene->Sesquiterpenes x3 Diterpenes Diterpenes (C20) Isoprene->Diterpenes x4 Cadinanes Cadinanes Sesquiterpenes->Cadinanes alpha_Muurolene α-Muurolene Cadinanes->alpha_Muurolene

References

Application Note: Quantitative Analysis of α-Muurolene in Plant Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-Muurolene (α-Muurolene) is a tricyclic sesquiterpene hydrocarbon found in the essential oils of numerous plants.[1] With the molecular formula C15H24 and a molecular weight of 204.35 g/mol , it is a significant contributor to the aromatic profile of many plant species.[1][2] Research has highlighted its potential biological activities, including antimicrobial and antibiofilm properties, making it a compound of interest in phytochemistry and drug discovery.[1][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile compounds like α-Muurolene from complex plant matrices due to its high sensitivity and specificity.[5][6] This document provides a detailed protocol for the extraction and quantitative analysis of α-Muurolene in plant extracts.

Quantitative Data Summary

The concentration of α-Muurolene varies significantly across different plant species, parts, and extraction methods. The table below summarizes reported concentrations from various studies.

Plant SpeciesPlant Partα-Muurolene Concentration (% of Essential Oil)
Amorpha fruticosaFruits12.54%
Phoebe bourneiWood7.32%
Cinnamomum zeylanicumBark7.14%
Hyptis monticolaAerial Parts6.4%
Cinnamomum cassiaBark4.32%

[1][3][4]

Experimental Protocols

A generalized workflow for the GC-MS analysis of α-Muurolene involves sample preparation, instrument analysis, and data processing.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Plant Material Collection (e.g., leaves, bark, fruits) p2 Drying (Air-dry or low-temp oven-dry) p1->p2 p3 Extraction (Hydrodistillation or Solvent Extraction) p2->p3 p4 Cleanup & Concentration (Filtration, SPE, Nitrogen Evaporation) p3->p4 a1 Sample Injection p4->a1 a2 GC Separation (Capillary Column) a1->a2 a3 MS Ionization & Detection (EI, Scan/SIM Mode) a2->a3 d1 Compound Identification (Retention Time & Mass Spectra Library) a3->d1 d2 Quantification (Calibration Curve with Standard) d1->d2 d3 Reporting (Concentration, Purity) d2->d3

GC-MS Workflow for α-Muurolene Analysis.
Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.[7]

  • 1.1. Plant Material Handling:

    • Collect fresh plant material and transport it to the lab in clean, non-reactive containers (e.g., glass) to avoid contamination.[5]

    • Dry the plant samples to remove water, which can interfere with GC-MS analysis.[7] Common methods include air-drying in a well-ventilated area away from direct sunlight or oven-drying at a low temperature (40-60°C) to prevent degradation of volatile compounds.[7]

    • Grind the dried material into a coarse powder to increase the surface area for efficient extraction.

  • 1.2. Extraction of Volatile Compounds:

    • Method A: Hydrodistillation (for Essential Oils)

      • Place the powdered plant material in a Clevenger-type apparatus with distilled water.

      • Heat the flask to boiling and continue distillation for 3-4 hours, or until no more oil is collected.

      • Separate the essential oil layer from the aqueous layer and dry it over anhydrous sodium sulfate.

    • Method B: Solvent Extraction

      • Macerate or sonicate a known quantity of the powdered plant material (e.g., 10 g) with a non-polar, volatile organic solvent such as n-hexane, dichloromethane, or ethyl acetate.[5][8][9]

      • Filter the extract to remove solid plant debris.

      • Concentrate the filtrate using a rotary evaporator or a gentle stream of nitrogen gas.[10] Avoid complete dryness to prevent loss of volatile components.

      • Re-dissolve the final extract in a known volume of solvent for GC-MS analysis.

  • 1.3. Sample Cleanup (Optional): For complex matrices, a cleanup step using Solid Phase Extraction (SPE) can be employed to remove interfering compounds.[5] An appropriate SPE cartridge (e.g., silica (B1680970) or C18) should be selected based on the polarity of the target analyte and matrix components.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization for specific instruments and samples.

  • 2.1. Gas Chromatograph (GC) Conditions:

    • System: Agilent 8890 GC or similar.[11][12]

    • Column: HP-5MS or DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) are commonly used for terpene analysis.[9]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13][14]

    • Injector: Split/Splitless injector. A split ratio of 20:1 to 100:1 is common to avoid column overloading.[11][12]

    • Injector Temperature: 250 - 280 °C.[12][15]

    • Oven Temperature Program:

      • Initial temperature: 50-70 °C, hold for 2-3 minutes.

      • Ramp: Increase at 5-10 °C/min to 240-280 °C.

      • Final hold: Maintain the final temperature for 5-10 minutes.[14][16]

    • Injection Volume: 1 µL.

  • 2.2. Mass Spectrometer (MS) Conditions:

    • System: Agilent 5977B MSD, Shimadzu GCMS-QP2010SE, or equivalent.[12][17]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

    • Ion Source Temperature: 230 °C.[16]

    • MS Transfer Line Temperature: 280 °C.[16]

    • Acquisition Mode: Full Scan mode (e.g., m/z 40-500) for compound identification. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity in quantitative analysis.[17]

Calibration and Quantification
  • 3.1. Standard Preparation:

    • Prepare a stock solution of an analytical standard of α-Muurolene in a suitable solvent (e.g., n-hexane or methanol).

    • Perform serial dilutions to create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[9]

    • (Optional but recommended) Add a constant concentration of an internal standard (IS), such as n-Tridecane, to each calibration standard and the sample extracts to correct for variations in injection volume.[9]

  • 3.2. Calibration Curve:

    • Inject each calibration standard into the GC-MS under the same conditions as the samples.

    • Generate a calibration curve by plotting the peak area of α-Muurolene (or the ratio of the α-Muurolene peak area to the IS peak area) against the concentration.

    • The linearity of the curve should be confirmed by a correlation coefficient (r²) value > 0.99.[9]

Data Analysis and Identification
  • Identification: The identification of α-Muurolene in the sample chromatogram is achieved by comparing its retention time with that of the analytical standard.[9] Confirmation is performed by comparing the acquired mass spectrum of the peak with the reference spectrum in a mass spectral library, such as NIST or Wiley.[11]

  • Quantification: The concentration of α-Muurolene in the plant extract is calculated by interpolating the peak area of the analyte from the linear regression equation of the calibration curve. The final concentration is reported in terms of weight percentage or mg/g of the initial plant material.

References

Application Notes and Protocols for the Structure Elucidation of α-Muurolene using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Muurolene is a naturally occurring sesquiterpene hydrocarbon with a characteristic cadinane (B1243036) skeleton. It is found in the essential oils of various plants and has garnered interest for its potential biological activities. The precise determination of its three-dimensional structure is crucial for understanding its bioactivity and for potential applications in drug development and other fields. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the complete structure elucidation and stereochemical assignment of complex organic molecules like α-muurolene.

These application notes provide a comprehensive overview and detailed protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural characterization of α-muurolene.

Principle of NMR-Based Structure Elucidation

The structure of α-muurolene (C₁₅H₂₄) can be unequivocally determined by a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments.[1]

  • ¹H NMR: Provides information about the number of different types of protons and their immediate electronic environment. Integration of the signals reveals the relative number of protons, while coupling constants (J-values) provide information about the connectivity of neighboring protons.

  • ¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to establish proton-proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment establishes direct one-bond correlations between protons and the carbon atoms to which they are attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over two or three bonds) between protons and carbons. It is crucial for connecting the individual spin systems and establishing the overall carbon skeleton, including the positions of quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the relative stereochemistry of the molecule.

Data Presentation

Table 1: ¹H and ¹³C NMR Spectroscopic Data for α-Muurolene
Carbon No.¹³C Chemical Shift (δ) ppm¹H Chemical Shift (δ) ppm (Multiplicity, J in Hz)Key 2D NMR Correlations (COSY, HMBC)
1~45-50~1.8-2.0 (m)COSY: H-2, H-6; HMBC: C-2, C-5, C-6, C-10, C-11, C-12
2~25-30~1.5-1.7 (m)COSY: H-1, H-3; HMBC: C-1, C-3, C-4, C-10
3~30-35~1.9-2.1 (m)COSY: H-2, H-4; HMBC: C-1, C-2, C-4, C-5
4~130-1355.3-5.5 (br s)HMBC: C-2, C-3, C-5, C-6, C-13
5~120-125--
6~40-45~2.0-2.2 (m)COSY: H-1, H-7; HMBC: C-1, C-4, C-5, C-7, C-8, C-10
7~40-45~1.7-1.9 (m)COSY: H-6, H-8; HMBC: C-5, C-6, C-8, C-9, C-11
8~20-25~1.4-1.6 (m)COSY: H-7, H-9; HMBC: C-6, C-7, C-9, C-10
9~125-1305.4-5.6 (br s)HMBC: C-1, C-7, C-8, C-10, C-14
10~135-140--
11~30-35~1.9-2.1 (m)COSY: H-1, H-12; HMBC: C-1, C-7, C-12
12~20-25~0.8-1.0 (d)COSY: H-11; HMBC: C-1, C-11
13~20-25~1.6-1.8 (s)HMBC: C-3, C-4, C-5
14~15-20~1.6-1.8 (s)HMBC: C-8, C-9, C-10
15~20-25~0.7-0.9 (d)COSY: H-11; HMBC: C-1, C-11

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm) and are solvent-dependent. The data presented here is an approximation and should be used as a guide.

Experimental Protocols

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the α-muurolene sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by chromatographic techniques such as column chromatography or preparative HPLC.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for sesquiterpenes.

  • Concentration: Dissolve 5-10 mg of purified α-muurolene in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.

Protocol 2: 1D NMR Data Acquisition (¹H, ¹³C, DEPT)
  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. Tune and shim the instrument to obtain optimal magnetic field homogeneity.

  • ¹H NMR:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • DEPT:

    • Acquire DEPT-90 and DEPT-135 spectra.

    • A DEPT-90 spectrum will only show signals for CH groups.

    • A DEPT-135 spectrum will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent in both DEPT spectra.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC, NOESY)
  • COSY:

    • Acquire a standard gradient-selected COSY (gCOSY) experiment.

    • Set the spectral width in both dimensions to cover all proton signals.

    • Use a sufficient number of increments in the indirect dimension (F1) for adequate resolution (e.g., 256-512).

  • HSQC:

    • Acquire a gradient-selected, phase-sensitive HSQC experiment.

    • Set the spectral width in the F2 dimension (¹H) to cover all proton signals and in the F1 dimension (¹³C) to cover all carbon signals.

    • Optimize the one-bond coupling constant (¹JCH) to a typical value for C-H bonds (e.g., 145 Hz).

  • HMBC:

    • Acquire a gradient-selected HMBC experiment.

    • Set the spectral widths similar to the HSQC experiment.

    • Optimize the long-range coupling constant (ⁿJCH) to a value that favors two- and three-bond correlations (e.g., 8 Hz).

  • NOESY:

    • Acquire a phase-sensitive NOESY experiment.

    • Use a mixing time appropriate for observing NOEs in a molecule of this size (e.g., 300-800 ms).

    • The sample should be free of paramagnetic impurities.

Data Processing and Interpretation

  • Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., TopSpin, Mnova, ACD/Labs). This involves Fourier transformation, phase correction, and baseline correction.

  • Interpretation Workflow:

    • DEPT Analysis: Identify the number of CH₃, CH₂, and CH groups from the DEPT spectra and the quaternary carbons from the ¹³C spectrum.

    • HSQC Analysis: Assign each proton to its directly attached carbon.

    • COSY Analysis: Connect the proton signals to build spin systems.

    • HMBC Analysis: Connect the established spin systems through long-range correlations and identify the positions of quaternary carbons.

    • NOESY Analysis: Determine the relative stereochemistry by identifying protons that are close in space.

Mandatory Visualizations

structure_elucidation_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Determination H1_NMR ¹H NMR Identify_Spin_Systems Identify Spin Systems H1_NMR->Identify_Spin_Systems Proton Environments & Coupling C13_NMR ¹³C NMR CH_Correlation C-H Correlation C13_NMR->CH_Correlation Carbon Environments DEPT DEPT DEPT->CH_Correlation Carbon Multiplicity COSY COSY COSY->Identify_Spin_Systems ¹H-¹H Connectivity HSQC HSQC HSQC->CH_Correlation ¹JCH Correlation HMBC HMBC Connect_Fragments Connect Fragments & Build Skeleton HMBC->Connect_Fragments ⁿJCH Correlation NOESY NOESY Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Through-space Correlations Identify_Spin_Systems->Connect_Fragments CH_Correlation->Connect_Fragments Final_Structure Final Structure of α-Muurolene Connect_Fragments->Final_Structure Stereochemistry->Final_Structure

Caption: Workflow for the structure elucidation of α-muurolene using NMR spectroscopy.

key_hmbc_correlations H13 H-13 C4 C-4 H13->C4 ³J C5 C-5 H13->C5 ²J C3 C-3 H13->C3 ³J H14 H-14 C9 C-9 H14->C9 ³J C10 C-10 H14->C10 ²J C8 C-8 H14->C8 ³J H1 H-1 C11 C-11 H1->C11 ²J C12 C-12 H1->C12 ³J C15 C-15 H1->C15 ³J

Caption: Key HMBC correlations for establishing the connectivity of methyl groups in α-muurolene.

Caption: Identification of proton spin systems in α-muurolene via COSY and their connection via HMBC.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of α-muurolene. By systematically applying a suite of 1D and 2D NMR experiments, researchers can determine the complete chemical structure, including the carbon skeleton and relative stereochemistry. The protocols and data presented in these application notes serve as a comprehensive guide for scientists engaged in the analysis of natural products and related compounds.

References

Application Notes and Protocols for the Quantification of α-Muurolene in Essential Oils by GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-muurolene is a sesquiterpene hydrocarbon found in a variety of plant essential oils. As a bioactive compound, the accurate quantification of α-muurolene is crucial for the quality control of essential oils, standardization of herbal products, and for research into its potential pharmacological activities. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely adopted analytical technique for the quantitative analysis of volatile and semi-volatile compounds like α-muurolene in complex mixtures such as essential oils. This document provides a detailed protocol for the quantification of α-muurolene in essential oils using GC-FID.

Principles of Quantification by GC-FID

The flame ionization detector (FID) is a mass-sensitive detector. Its response is directly proportional to the number of carbon atoms in an analyte that are combusted in the hydrogen-air flame. This characteristic makes GC-FID a reliable technique for the quantification of hydrocarbons like α-muurolene. By comparing the peak area of α-muurolene in a sample to the peak areas of known concentrations of an α-muurolene standard, the concentration of the analyte in the sample can be accurately determined.

Quantitative Data of α-Muurolene in Various Essential Oils

The concentration of α-muurolene can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. The following table summarizes the reported concentrations of α-muurolene in several essential oils, as determined by GC-based methods.

Plant SpeciesCommon NamePlant Partα-Muurolene Concentration (%)Reference
Amorpha fruticosaDesert False IndigoFruits12.54[1]
Phoebe bournei-Wood7.32[2]
Hyptis monticola--6.4[2][3]
Xenophyllum poposum--3.0[4]
Tetradenia ripariaMisty Plume Bush-up to 1.8[3]
PropolisBee Propolis-0.78 - 6.59[3]
Salvia rosmarinusRosemary-Present[3]
Rosa albaWhite Rose-Present

Experimental Protocol

This protocol outlines the necessary steps for the quantification of α-muurolene in essential oil samples using an external standard method.

Materials and Reagents
  • α-Muurolene analytical standard (purity ≥95%)

  • Hexane (B92381) or n-Heptane (GC grade)

  • Essential oil sample(s)

  • Volumetric flasks (1 mL, 5 mL, 10 mL)

  • Micropipettes

  • GC vials with septa

Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID), an autosampler, and a data acquisition system is required.

  • GC Column: A non-polar capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector: Split/splitless injector.

  • Detector: Flame Ionization Detector (FID).

Preparation of Standard Solutions
  • Stock Standard Solution (approx. 1000 µg/mL): Accurately weigh approximately 10 mg of α-muurolene standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane or n-heptane.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution. The concentration range should bracket the expected concentration of α-muurolene in the diluted essential oil samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions
  • Accurately weigh approximately 50 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add hexane or n-heptane to the flask, vortex to dissolve the oil, and then dilute to the mark with the same solvent. This corresponds to a 1:200 dilution. The dilution factor may need to be adjusted based on the expected α-muurolene concentration.

  • Transfer an aliquot of the diluted sample to a GC vial for analysis.

GC-FID Operating Conditions

The following are typical GC-FID parameters. These may need to be optimized for your specific instrument and column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 1:50 (can be adjusted)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 3 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Detector Temperature: 280 °C

  • Carrier Gas Flow Rate: 1.0 mL/min (Helium)

  • FID Gas Flows:

    • Hydrogen: 30 mL/min

    • Air: 300 mL/min

    • Makeup Gas (N₂ or He): 25 mL/min

Peak Identification

The α-muurolene peak in the sample chromatogram is identified by comparing its retention time with that of the α-muurolene standard. The use of Kovats Retention Indices (RI) is highly recommended for confirmation. The reported RI for α-muurolene on a DB-5/HP-5 column is typically in the range of 1480-1500.

Calibration and Quantification
  • Inject the series of working standard solutions into the GC-FID.

  • Generate a calibration curve by plotting the peak area of α-muurolene against the corresponding concentration of each standard.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is desirable.

  • Inject the prepared essential oil sample solution.

  • Using the peak area of α-muurolene from the sample chromatogram and the calibration curve equation, calculate the concentration of α-muurolene in the injected sample.

  • Calculate the final concentration of α-muurolene in the original essential oil sample, taking into account the initial weight and dilution factor.

Calculation:

Concentration in essential oil (mg/g) = (C_solution * V_flask) / W_sample

Where:

  • C_solution = Concentration of α-muurolene in the sample solution from the calibration curve (µg/mL)

  • V_flask = Volume of the volumetric flask used for sample preparation (mL)

  • W_sample = Weight of the essential oil sample (mg)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) GC_FID_Analysis GC-FID Analysis Standard_Prep->GC_FID_Analysis Sample_Prep Sample Preparation (Weighing & Dilution) Sample_Prep->GC_FID_Analysis Peak_ID Peak Identification (Retention Time & RI) GC_FID_Analysis->Peak_ID Calibration Calibration Curve (Linear Regression) GC_FID_Analysis->Calibration Quantification Quantification (Calculation of Concentration) Peak_ID->Quantification Calibration->Quantification

Caption: Workflow for the quantification of α-muurolene in essential oils by GC-FID.

Quantification Logic

quantification_logic cluster_known Knowns cluster_unknown Unknown cluster_process Process Known_Conc Known Concentrations of α-Muurolene Standard Calibration_Curve Generate Calibration Curve Known_Conc->Calibration_Curve Standard_Area Peak Areas of Standard Solutions Standard_Area->Calibration_Curve Sample_Area Peak Area of α-Muurolene in Essential Oil Sample Interpolation Interpolate Sample_Area->Interpolation Unknown_Conc Unknown Concentration in Essential Oil Calibration_Curve->Interpolation Interpolation->Unknown_Conc

Caption: Logical relationship for quantification using an external standard calibration curve.

References

α-Muurolene: Application Notes for Analytical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Muurolene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of a variety of plants.[1] As a volatile and bioactive compound, α-muurolene is of significant interest in phytochemical analysis, antimicrobial research, and drug discovery. This document provides detailed application notes and protocols for the use of α-muurolene as an analytical standard.

Chemical Structure:

α-Muurolene is a valuable standard for the qualitative and quantitative analysis of essential oils and other complex natural product extracts. Its reported biological activities, including antimicrobial and potential insecticidal effects, make it a target for further investigation in drug development.[2][3]

Physicochemical Properties of α-Muurolene

A summary of the key physicochemical properties of α-muurolene is presented below. This data is essential for method development and interpretation of analytical results.

PropertyValueReference
Molecular Formula C₁₅H₂₄[1][4]
Molecular Weight 204.35 g/mol [1][4]
CAS Number 10208-80-7[1]
Appearance Colorless to pale yellow liquid (estimated)[5]
Boiling Point 271.5 °C at 760 mmHg[1]
Density 0.876 g/cm³[1]
Refractive Index 1.484[1]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, methanol (B129727), and hexane (B92381).
Synonyms (-)-α-Muurolene, B1-Cadinene[1][4]

Experimental Protocols

Quantification of α-Muurolene using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for the identification and quantification of α-muurolene in volatile samples like essential oils.[6][7]

Experimental Workflow for GC-MS Analysis

GC-MS Analysis Workflow for α-Muurolene cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard α-Muurolene Standard Preparation Dilution Serial Dilution & Internal Standard Spiking Standard->Dilution Sample Essential Oil Sample Preparation Sample->Dilution Injection Sample Injection Dilution->Injection 1 µL injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification (Mass Spectra & Retention Index) Detection->Identification Integration Peak Integration Identification->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for the quantification of α-muurolene using GC-MS.

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of α-muurolene standard in hexane (e.g., 1000 µg/mL).

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

    • Spike each calibration standard and sample with an appropriate internal standard (e.g., n-alkane such as C13 or C14) at a constant concentration.

  • Sample Preparation:

    • Dilute the essential oil sample in hexane to bring the expected concentration of α-muurolene within the calibration range. A dilution factor of 1:100 (v/v) is a good starting point.

  • GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[8]
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 60 °C (hold for 2 min), ramp at 3 °C/min to 240 °C (hold for 5 min)
MSD Transfer Line 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Mass Scan Range m/z 40-400
  • Data Analysis:

    • Identify the α-muurolene peak in the chromatogram by comparing its mass spectrum and retention time with that of the pure standard.

    • The mass spectrum of α-muurolene is characterized by prominent ions at m/z 105, 161, 93, 41, and 204 (molecular ion).

    • Integrate the peak areas of α-muurolene and the internal standard.

    • Construct a calibration curve by plotting the ratio of the peak area of α-muurolene to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of α-muurolene in the sample from the calibration curve.

Analysis of α-Muurolene using High-Performance Liquid Chromatography (HPLC)

While GC-MS is the preferred method for volatile compounds like α-muurolene, HPLC can be used, particularly for less volatile extracts or when derivatization is employed. As a non-polar compound, a reversed-phase HPLC method is recommended.

Protocol:

  • Standard and Sample Preparation:

    • Prepare stock and working standards of α-muurolene in methanol or acetonitrile.

    • Dissolve the sample extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (85:15, v/v). A gradient elution may be necessary for complex samples.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (as α-muurolene lacks a strong chromophore, detection at lower UV wavelengths is necessary)
Injection Volume 10 µL
  • Data Analysis:

    • Identify the α-muurolene peak by comparing its retention time with that of the standard.

    • Quantification can be performed using an external standard calibration curve.

Application in Drug Development: Proposed Antimicrobial Mechanism of Action

Essential oils containing α-muurolene have demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[2][9] The proposed mechanism of action involves the disruption of the bacterial cell membrane and potentially the inhibition of efflux pumps.

Proposed Antimicrobial Mechanism of Action of α-Muurolene

Proposed Antimicrobial Mechanism of α-Muurolene cluster_membrane Bacterial Cell Membrane Interaction cluster_efflux Efflux Pump Inhibition aM α-Muurolene Membrane Bacterial Cell Membrane aM->Membrane Hydrophobic Interaction Efflux Efflux Pump aM->Efflux Potential Inhibition Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death Inhibition Inhibition of Efflux Pump Activity Efflux->Inhibition Antibiotic Increased Intracellular Antibiotic Concentration Inhibition->Antibiotic Synergy Synergistic Effect with Antibiotics Antibiotic->Synergy

Caption: Proposed mechanisms of antimicrobial action for α-muurolene.

The hydrophobic nature of α-muurolene allows it to intercalate into the lipid bilayer of the bacterial cell membrane, leading to a loss of integrity and increased permeability.[9] This disruption can cause the leakage of essential intracellular components, ultimately leading to cell death. Additionally, some terpenes have been shown to inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell.[10] By inhibiting these pumps, α-muurolene could potentially act synergistically with existing antibiotics, restoring their efficacy against resistant strains.

Summary and Conclusion

This compound is a key analytical standard for the study of essential oils and other natural products. The detailed GC-MS and HPLC protocols provided in these application notes offer a robust starting point for the accurate and reliable quantification of this important sesquiterpene. Further research into its antimicrobial mechanism of action may open new avenues for the development of novel therapeutic agents.

References

Application Notes and Protocols for Determining the Antimicrobial Activity of alpha-Muurolene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alpha-Muurolene is a sesquiterpene hydrocarbon found as a constituent in the essential oils of various plants.[1] Preliminary research suggests that essential oils containing this compound possess antimicrobial properties, indicating its potential as a novel antimicrobial agent.[2][3] Notably, essential oils rich in this compound have demonstrated inhibitory effects against a range of microorganisms, with Gram-positive bacteria showing greater susceptibility.[2][3] These application notes provide detailed protocols for assessing the antimicrobial activity of this compound using standard laboratory methods, including the Broth Microdilution and Agar Disk Diffusion assays.

Data Presentation: Antimicrobial Activity of Essential Oils Containing this compound

The following tables summarize the reported antimicrobial activities of essential oils in which this compound is a significant component. It is important to note that these values represent the activity of the entire essential oil and not of purified this compound. Further testing on the isolated compound is necessary to determine its specific contribution to the observed effects.

Table 1: Minimum Inhibitory Concentrations (MIC) of an Essential Oil from Amorpha fruticosa Containing 12.54% this compound [2][3]

Test OrganismTypeMIC Range (mg/mL)
Staphylococcus aureusGram-positive1.84 - 7.38
Bacillus subtilisGram-positive1.84 - 7.38
Enterococcus faecalisGram-positive1.84 - 7.38
Gram-negative bacteriaGram-negativeGenerally less susceptible

Table 2: Antimicrobial Activity of an Essential Oil from Xenophyllum poposum Containing 3.0% this compound [4]

Test OrganismTypeActivity
Pathogenic Bacteria (5 strains)MixedAntibacterial activity observed
Pathogenic Fungi (2 strains)FungiAntifungal activity observed

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[5][6]

Materials:

  • This compound

  • Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium[5]

  • 96-well microtiter plates[5]

  • Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[7]

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test microorganism.[5]

    • Suspend the colonies in sterile saline or PBS.[5]

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5][7] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[5]

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.[8]

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a twofold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[8] Column 11 will serve as the growth control (inoculum without the test compound), and column 12 as the sterility control (broth only).[5][8]

  • Inoculation: Within 15 minutes of preparing the final inoculum, add 100 µL of the standardized bacterial suspension to each well (except the sterility control wells), resulting in a final volume of 200 µL.[5]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air for most rapidly growing aerobic bacteria.[5]

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5] The growth control well should show clear turbidity, and the sterility control well should remain clear.[5]

Agar Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method is used to determine the sensitivity of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[7][9][10]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates[7]

  • Test microorganism cultures

  • Sterile swabs[9]

  • 0.5 McFarland turbidity standard[7]

  • Incubator

  • Calipers or a ruler

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (Step 2).

  • Inoculation of MHA Plate:

    • Dip a sterile swab into the standardized inoculum suspension.[9]

    • Rotate the swab against the side of the tube to remove excess fluid.[9]

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[9][10]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[9]

  • Preparation and Application of Disks:

    • Aseptically apply a known amount of this compound solution to sterile filter paper disks and allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[7] Ensure the disks are pressed down gently to ensure complete contact with the agar.[10]

    • Place disks at least 24 mm apart from center to center.[11]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[10]

  • Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of no growth around each disk to the nearest millimeter.[12] The size of this zone is indicative of the antimicrobial activity.[12][13]

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound Stock Solution C Perform 2-fold Serial Dilutions in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (35°C, 16-20h) D->E F Read Plate for Visible Growth E->F G Determine MIC Value F->G

Caption: Workflow for the Broth Microdilution Assay.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Standardized Bacterial Inoculum C Inoculate MHA Plate with Bacterial Lawn A->C B Prepare this compound Impregnated Disks D Place Disks on Inoculated Agar B->D C->D E Incubate Plate (35°C, 16-18h) D->E F Measure Zone of Inhibition (mm) E->F G Assess Antimicrobial Activity F->G

Caption: Workflow for the Agar Disk Diffusion Assay.

Potential Mechanism of Action

The antimicrobial mechanism of action for many essential oil constituents, including sesquiterpenes like this compound, is often attributed to their hydrophobic nature.[14] This allows them to penetrate the microbial cell membrane, leading to a disruption of the phospholipid bilayer, loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.[14] The greater susceptibility of Gram-positive bacteria compared to Gram-negative bacteria may be due to the absence of an outer membrane in Gram-positive species, which would otherwise act as a barrier to hydrophobic compounds.[3][14] Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of α-Muurolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Muurolene is a tricyclic sesquiterpene hydrocarbon found in the essential oils of various plants. Sesquiterpenes are a class of secondary metabolites known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The antioxidant capacity of a compound like α-muurolene is of significant interest for its potential applications in pharmaceuticals, nutraceuticals, and cosmetics, particularly in the mitigation of oxidative stress-related pathologies. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

These application notes provide detailed protocols for commonly employed in vitro assays to assess the antioxidant capacity of α-muurolene. Due to the limited availability of published quantitative antioxidant data for isolated α-muurolene, this document also presents data for structurally related sesquiterpenes to serve as a comparative reference.

General Mechanism of Action: Free Radical Scavenging

The primary antioxidant mechanism of many phytochemicals, including sesquiterpenes, is their ability to scavenge free radicals. This is typically achieved through the donation of a hydrogen atom from the antioxidant molecule to a highly reactive free radical, thereby neutralizing it and terminating the damaging chain reaction. This process is fundamental to the antioxidant assays described herein.

G cluster_mechanism Free Radical Scavenging by Hydrogen Atom Transfer Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule alpha_Muurolene α-Muurolene (AH) alpha_Muurolene->Neutralized_Molecule H Atom Donation Antioxidant_Radical Less Reactive Antioxidant Radical (A•) alpha_Muurolene->Antioxidant_Radical

Caption: General mechanism of free radical scavenging by an antioxidant like α-muurolene.

Experimental Workflow for Antioxidant Capacity Assessment

A systematic workflow is crucial for the accurate and reproducible assessment of the antioxidant capacity of a test compound. The following diagram outlines the key steps, from sample preparation to data analysis, for the in vitro assays described in this document.

G cluster_workflow Experimental Workflow Sample_Prep Sample Preparation (α-Muurolene Stock Solution) Serial_Dilution Serial Dilutions Sample_Prep->Serial_Dilution Assay_Execution Execution of Assays Serial_Dilution->Assay_Execution Assay_Selection Selection of Antioxidant Assays (DPPH, ABTS, FRAP, ORAC) Assay_Selection->Assay_Execution Data_Acquisition Data Acquisition (Spectrophotometry/Fluorometry) Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (IC50 / TEAC Calculation) Data_Acquisition->Data_Analysis Results Results Interpretation and Comparison Data_Analysis->Results

Caption: A generalized experimental workflow for assessing the antioxidant capacity of α-muurolene.

Quantitative Data Summary

Direct quantitative antioxidant data for purified α-muurolene is scarce in publicly available literature. However, the antioxidant potential of essential oils containing α-muurolene and its isomers has been reported. For a comparative perspective, the following table summarizes the antioxidant capacity of β-caryophyllene, a structurally related bicyclic sesquiterpene, determined by various assays.

CompoundAssayIC50 / ActivityReference
β-CaryophylleneDPPHIC50: 15.2 µg/mL[1]
β-CaryophylleneFRAP48.6 µM Fe(II)/g[1]
Essential Oil of Aquilaria crassna (8.1% β-caryophyllene)DPPHStrong antioxidant effects[1]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a compound in terms of Trolox equivalents.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.

Materials:

  • α-Muurolene

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to protect it from light.

  • Sample preparation: Prepare a stock solution of α-muurolene in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each α-muurolene dilution.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the positive control, prepare serial dilutions of ascorbic acid or Trolox and react with the DPPH solution in the same manner.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of α-muurolene. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant capacity.

Materials:

  • α-Muurolene

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate (B84403) buffered saline (PBS)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ stock solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare a stock solution of α-muurolene in a suitable solvent and make serial dilutions.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to 10 µL of each α-muurolene dilution in a 96-well microplate.

    • For the blank, add 10 µL of the solvent to 190 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • TEAC Determination: Create a standard curve using Trolox. Express the antioxidant capacity of α-muurolene as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). At low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in an intense blue color, which is measured at 593 nm.

Materials:

  • α-Muurolene

  • Ferric chloride (FeCl₃)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • Hydrochloric acid (HCl)

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent:

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare 10 mM TPTZ in 40 mM HCl.

    • Prepare 20 mM FeCl₃ solution.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Sample preparation: Prepare a stock solution of α-muurolene and serial dilutions.

  • Assay:

    • Add 180 µL of the FRAP reagent to 20 µL of the α-muurolene dilutions in a 96-well microplate.

    • For the blank, use 20 µL of the solvent.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using known concentrations of FeSO₄. The FRAP value of the sample is expressed as µM of Fe²⁺ equivalents per gram or mL of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • α-Muurolene

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with an incubator

Procedure:

  • Reagent preparation:

    • Prepare a fluorescein working solution in 75 mM phosphate buffer.

    • Prepare an AAPH solution in 75 mM phosphate buffer (prepare fresh daily).

    • Prepare a stock solution of Trolox and serial dilutions for the standard curve.

  • Sample preparation: Prepare a stock solution of α-muurolene and serial dilutions in phosphate buffer.

  • Assay:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the α-muurolene dilutions or Trolox standards to the respective wells.

    • For the blank, add 25 µL of phosphate buffer.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.

  • Reaction initiation and measurement:

    • Add 25 µL of the AAPH solution to all wells to start the reaction.

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation:

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the α-muurolene samples from the standard curve and express it as µmol of Trolox equivalents per gram or mL of the sample.

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to assess the antioxidant capacity of α-muurolene. While direct quantitative data for this specific sesquiterpene is currently limited, the provided methodologies and comparative data for structurally similar compounds offer a valuable starting point for investigation. The selection of multiple assays with different mechanisms of action is recommended for a comprehensive evaluation of the antioxidant potential of α-muurolene and its potential role in the development of new therapeutic agents.

References

Application Notes and Protocols: α-Muurolene as a Chemotaxonomic Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of α-Muurolene, a sesquiterpene hydrocarbon, as a biomarker in the chemotaxonomic classification of plant species. Detailed protocols for the extraction, identification, and quantification of α-Muurolene are provided, along with its biosynthetic pathway.

Introduction to α-Muurolene

α-Muurolene is a naturally occurring tricyclic sesquiterpene found in the essential oils of a wide variety of plants.[1] Its presence and relative abundance can be a distinctive chemical signature for certain plant species and genera, making it a valuable tool for chemotaxonomy. Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic relationships. Volatile organic compounds (VOCs), such as terpenes, are particularly useful for these studies.[2]

Application in Chemotaxonomy

The chemical profile of a plant's essential oil is genetically determined and can be used to differentiate between closely related species, or even different chemotypes within the same species. α-Muurolene has been identified as a significant component in the essential oils of various plant families, including Asteraceae and Lamiaceae, suggesting its potential as a chemotaxonomic marker.[3][4][5]

For instance, variations in the concentration of α-Muurolene and other sesquiterpenes can help distinguish between different species of the genus Salvia.[4][6][7][8][9] Similarly, in the vast Asteraceae family, the profiles of sesquiterpene lactones and other terpenes are considered important taxonomic markers.[2][3][10][11]

Data Presentation: α-Muurolene Content in Various Plant Species

The following table summarizes the percentage of α-Muurolene found in the essential oils of several plant species, illustrating its variable abundance which can be used for taxonomic differentiation.

FamilyGenusSpeciesPlant Partα-Muurolene (%)Reference
AsteraceaeCissampelopsisvolubilisVine Stems1.5[2]
AsteraceaeXenophyllumpoposumAerial Parts3.0[12]
LamiaceaeSalviaaureaAerial Parts0.3[13]
LamiaceaeSalviamelliferaAerial Parts2.3[7]
LamiaceaeSalviaelegansAerial Parts1.8[1]
CupressaceaeJuniperusoxycedrusNot Specified0.3[14]

Experimental Protocols

Protocol 1: Extraction of Essential Oils by Hydrodistillation

This protocol describes a standard method for extracting essential oils from plant material.

Materials:

  • Fresh or dried plant material (e.g., leaves, flowers, stems)

  • Clevenger-type apparatus

  • Distilled water

  • Heating mantle

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Weigh a suitable amount of plant material (e.g., 100 g of dried material).

  • Place the plant material into the distillation flask of the Clevenger apparatus.

  • Add distilled water to the flask, ensuring the plant material is fully submerged.

  • Set up the Clevenger apparatus with a condenser and a collecting tube.

  • Heat the flask using the heating mantle to initiate boiling.

  • Continue the distillation for a recommended time (e.g., 3 hours), or until no more oil is collected.

  • After cooling, collect the essential oil from the graduated tube.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of α-Muurolene

This protocol outlines the identification and quantification of α-Muurolene in essential oil samples.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).

GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 190 °C at 3 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 2 minutes.[3]

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Sample Preparation:

  • Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration (e.g., 1% v/v).

  • Inject 1 µL of the diluted sample into the GC-MS system.

Data Analysis:

  • Identify α-Muurolene by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from spectral libraries (e.g., NIST, Wiley).

  • Quantify the relative percentage of α-Muurolene by peak area normalization.

Biosynthesis of α-Muurolene

α-Muurolene, like all sesquiterpenes, is synthesized from farnesyl pyrophosphate (FPP). The cyclization of FPP is catalyzed by a specific enzyme, α-muurolene synthase.[15][16][17]

alpha_Muurolene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Intermediate Cationic Intermediates FPP->Intermediate Cyclization Enzyme α-Muurolene Synthase Enzyme->Intermediate alphaMuurolene α-Muurolene Intermediate->alphaMuurolene Rearrangement & Deprotonation

Caption: Biosynthesis of α-Muurolene from FPP.

Experimental Workflow

The following diagram illustrates the general workflow for using α-Muurolene in a chemotaxonomic study.

Chemotaxonomy_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_interpretation Interpretation PlantMaterial Plant Material Collection Drying Drying & Grinding PlantMaterial->Drying Hydrodistillation Hydrodistillation Drying->Hydrodistillation GCMS GC-MS Analysis Hydrodistillation->GCMS DataProcessing Data Processing & Identification GCMS->DataProcessing StatisticalAnalysis Statistical Analysis DataProcessing->StatisticalAnalysis ChemotaxonomicClassification Chemotaxonomic Classification StatisticalAnalysis->ChemotaxonomicClassification

Caption: Workflow for chemotaxonomic analysis.

References

Application of alpha-Muurolene in Pest Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Muurolene (B108458) is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of a variety of aromatic plants. As the demand for sustainable and eco-friendly pest management solutions grows, there is increasing interest in the potential of plant-derived compounds like this compound as alternatives to synthetic pesticides. This document provides an overview of the current understanding of this compound's role in pest management, including its potential efficacy, mechanisms of action, and detailed protocols for its evaluation. While data on the isolated compound is still emerging, studies on essential oils rich in this compound suggest its contribution to insecticidal and repellent activities. An in-silico study has indicated that this compound exhibits good binding energy with the mosquito juvenile hormone-binding protein (mJHBP), suggesting a potential mechanism of insecticidal action.[1]

Data Presentation: Efficacy of Essential Oils Containing this compound

Direct quantitative data on the insecticidal or repellent activity of pure this compound is limited in publicly available literature. However, several studies have documented the efficacy of essential oils where this compound is a constituent. The following table summarizes the composition and reported bioactivity of such oils. It is important to note that the observed effects are due to the complex mixture of compounds in the essential oil and not solely attributable to this compound.

Essential Oil SourceThis compound Content (%)Target Pest(s)Bioassay TypeKey FindingsReference
Amorpha fruticosa (Desert False Indigo) Fruits12.54General AntimicrobialNot specifiedPotent antimicrobial and antibiofilm activity.[2][2]
Pilgerodendron uviferum (Ciprés de las Guaitecas)2.9Musca domestica (Housefly), Spodoptera littoralis, Culex quinquefasciatusTopical Application, Larvicidal AssayCiprés EO showed the highest insecticidal efficacy against houseflies.[3][3]
Schinus molle (Pepper Tree) LeavesPresent (exact % not specified)Aedes aegypti (Yellow Fever Mosquito)In Silico Molecular DockingThis compound showed strong binding energy to mosquito juvenile hormone-binding protein (mJHBP).[1][1]
Commiphora leptophloeos Leaf Oil0.89Aedes aegyptiOviposition Deterrence, Larvicidal AssayThe essential oil exhibited strong oviposition deterrent effects and good larvicidal activity.[4][4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the pest management potential of this compound. These protocols are adapted from established insect bioassay methods.[5][6][7][8][9]

Contact Toxicity Bioassay

Objective: To determine the dose-dependent mortality of a target insect pest upon direct contact with this compound.

Materials:

  • This compound (high purity)

  • Acetone (B3395972) (analytical grade)

  • Micropipette or topical applicator

  • Glass vials or petri dishes

  • Target insect pests (e.g., adult Sitophilus granarius or third-instar larvae of Spodoptera littoralis)

  • Ventilated holding containers

  • Insect food source

  • Fume hood

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of five to seven serial dilutions to obtain a range of concentrations. A control solution of acetone alone should also be prepared.

  • Insect Handling: Collect healthy, active adult insects or larvae of a uniform age and size. Acclimatize them to the laboratory conditions (e.g., 25±1°C, 65±5% RH, 12:12 L:D photoperiod) for at least 24 hours before the experiment.

  • Topical Application: Using a micropipette or a calibrated micro-applicator, apply a small, precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of each insect.[9] Treat a minimum of 20-30 insects per concentration. A control group should be treated with acetone only.

  • Observation: After application, place the insects in clean, ventilated containers with access to a suitable food source.

  • Data Collection: Record insect mortality at 24, 48, and 72-hour intervals. An insect is considered dead if it shows no movement when prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the lethal dose (LD50 and LD90) values using probit analysis.

Fumigant Toxicity Bioassay

Objective: To assess the toxicity of volatile this compound to a target insect pest in an enclosed space.

Materials:

  • This compound

  • Acetone (analytical grade)

  • Whatman No. 1 filter paper discs (e.g., 2 cm diameter)

  • Glass jars with airtight screw caps (B75204) (e.g., 250 mL)

  • Target insect pests (e.g., adult Tribolium castaneum)

  • Fine mesh cloth for ventilation in recovery containers

Procedure:

  • Preparation of Test Material: Prepare a range of concentrations of this compound in acetone.

  • Application: Apply a specific volume (e.g., 10 µL) of each concentration onto a filter paper disc. Allow the acetone to evaporate completely in a fume hood for a few seconds.

  • Exposure: Suspend the treated filter paper from the inner side of the airtight lid of a glass jar. Introduce a known number of insects (e.g., 20 adults) into the jar and seal it tightly. A control jar should contain a filter paper treated only with acetone.

  • Incubation: Keep the jars in a controlled environment (e.g., 27±1°C, 70±5% RH) for a defined exposure period (e.g., 24 hours).

  • Data Collection: After the exposure period, transfer the insects to clean containers with food and ventilation. Record mortality at 24, 48, and 72 hours post-exposure.

  • Data Analysis: Correct for control mortality and determine the lethal concentration (LC50 and LC90) values through probit analysis.

Repellent Activity Bioassay (Area Preference Method)

Objective: To evaluate the ability of this compound to repel a target insect pest.

Materials:

  • This compound

  • Ethanol or Acetone (analytical grade)

  • Whatman No. 1 filter paper

  • Petri dishes (e.g., 9 cm diameter)

  • Target insect pests (e.g., adult Aedes aegypti or Blattella germanica)

  • Aspirator for handling insects

Procedure:

  • Preparation of Test Area: Cut a filter paper disc to fit the size of a petri dish. Divide the disc into two equal halves.

  • Application: Apply a solution of this compound in a suitable solvent to one half of the filter paper. Apply only the solvent to the other half as a control. Allow the solvent to evaporate completely.

  • Assay Setup: Place the treated filter paper in the petri dish.

  • Insect Release: Release a known number of insects (e.g., 20 adults) into the center of the petri dish and cover it.

  • Data Collection: After a specific time interval (e.g., 1, 2, 4, and 6 hours), count the number of insects present on the treated and untreated halves of the filter paper.

  • Data Analysis: Calculate the Percentage Repellency (PR) using the following formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100 Where Nc is the number of insects on the control half and Nt is the number of insects on the treated half. Classify the repellency based on the PR values (e.g., Class 0: PR < 0.1%; Class V: PR > 80%).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_bioassays Bioassays cluster_data Data Collection & Analysis cluster_outcome Outcome Compound This compound SerialDilutions Serial Dilutions Compound->SerialDilutions Solvent Solvent (e.g., Acetone) Solvent->SerialDilutions Contact Contact Toxicity SerialDilutions->Contact Fumigant Fumigant Toxicity SerialDilutions->Fumigant Repellent Repellent Activity SerialDilutions->Repellent TestInsects Target Insect Rearing TestInsects->Contact TestInsects->Fumigant TestInsects->Repellent Mortality Mortality Assessment Contact->Mortality Fumigant->Mortality RepellencyCount Insect Distribution Count Repellent->RepellencyCount Probit Probit Analysis (LD50/LC50) Mortality->Probit PR_Calc Percentage Repellency (PR) Calculation RepellencyCount->PR_Calc Efficacy Efficacy Determination Probit->Efficacy PR_Calc->Efficacy

Caption: Workflow for evaluating the pest control potential of this compound.

Signaling_Pathway cluster_compound Compound cluster_target Potential Molecular Targets in Insect Nervous System cluster_effect Physiological Effect cluster_outcome Insect Response aM This compound (Sesquiterpene) AChE Acetylcholinesterase (AChE) aM->AChE Inhibition OctoR Octopamine Receptors aM->OctoR Modulation GABA GABA Receptors aM->GABA Modulation JHBP Juvenile Hormone Binding Protein (JHBP) aM->JHBP Binding ACh_accum Acetylcholine Accumulation AChE->ACh_accum Signal_disrupt Disrupted Neuromodulation OctoR->Signal_disrupt Inhibitory_block Inhibition of Neural Inhibition GABA->Inhibitory_block Hormone_disrupt Hormone Regulation Disruption JHBP->Hormone_disrupt Neurotoxicity Neurotoxicity ACh_accum->Neurotoxicity Signal_disrupt->Neurotoxicity Inhibitory_block->Neurotoxicity Growth_inhibition Inhibition of Growth & Development Hormone_disrupt->Growth_inhibition Paralysis Paralysis Neurotoxicity->Paralysis Death Death Paralysis->Death Growth_inhibition->Death

Caption: Postulated neurotoxic signaling pathways for sesquiterpenes in insects.

References

Application Notes and Protocols for the Analysis of alpha-Muurolene using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Muurolene is a tricyclic sesquiterpene found in a variety of aromatic plants and essential oils. As a volatile organic compound, its analysis is crucial for quality control in the food and fragrance industries, as well as for research into its potential pharmacological properties. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds like this compound from various matrices.[1][2]

This document provides detailed application notes and protocols for the analysis of this compound using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of SPME

SPME utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. When the fiber is exposed to a sample, either by direct immersion or through the headspace, analytes partition from the sample matrix into the fiber coating. After a predetermined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes.[3][4]

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound using SPME-GC-MS involves sample preparation, SPME extraction, and subsequent GC-MS analysis.

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Extraction cluster_analysis GC-MS Analysis Sample Sample Collection (e.g., Essential Oil, Plant Material, Beverage) Dilution Dilution/Homogenization (if necessary) Sample->Dilution Vial Transfer to Headspace Vial Dilution->Vial Equilibration Incubation & Equilibration Vial->Equilibration Extraction SPME Fiber Exposure (Headspace) Equilibration->Extraction Optimized Time & Temperature Desorption Thermal Desorption in GC Injector Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection & Identification Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

The following protocols are based on established methods for the analysis of sesquiterpenes, including this compound, in complex matrices.[1][5]

Materials and Reagents
  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm film thickness.

  • SPME Holder: Manual or autosampler compatible.

  • Headspace Vials: 20 mL clear glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.

  • GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • This compound Standard: For identification and quantification.

  • Solvents: Methanol or ethanol (B145695) (analytical grade) for standard preparation.

  • Sodium Chloride (NaCl): To increase the ionic strength of aqueous samples.

Sample Preparation
  • Liquid Samples (e.g., Wine, Fruit Juice):

    • Pipette 5 mL of the sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial.

    • Add an appropriate internal standard if necessary.

    • Immediately seal the vial.

  • Solid Samples (e.g., Plant Material):

    • Weigh a representative amount of the homogenized sample (e.g., 1-2 g) into a 20 mL headspace vial.

    • Add a small amount of deionized water (e.g., 5 mL) to aid in the release of volatiles.

    • Add 1.5 g of NaCl.

    • Immediately seal the vial.

SPME Procedure
  • Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions (typically by inserting it into the GC injector at a high temperature).

  • Incubation/Equilibration: Place the sealed vial in a heating block or water bath set to the desired equilibration temperature (e.g., 40°C). Allow the sample to equilibrate for 15 minutes with continuous stirring.

  • Extraction: Introduce the SPME fiber into the headspace of the vial, exposing the coated fiber to the sample vapors. Extract for a predetermined time (e.g., 15 minutes) at the equilibration temperature with continuous stirring.

  • Desorption: After extraction, retract the fiber into the needle and immediately insert it into the GC injector, which is held at a temperature of 260°C.[1] Desorb for 3 minutes in splitless mode to transfer the analytes to the GC column.

GC-MS Analysis
  • Injector Temperature: 260°C

  • Injection Mode: Splitless for 3 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 150°C at a rate of 4°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-350

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. The characteristic ions for this compound are typically m/z 91, 105, 119, 133, 161, 189, and 204.[1][5]

Data Presentation and Quantitative Analysis

Quantitative analysis can be performed using an external standard calibration curve or the standard addition method.[1] The following table summarizes typical method validation parameters for the analysis of sesquiterpenes, including this compound, using the described protocol.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.05 µg/L[1][5][6]
Limit of Quantification (LOQ) 0.15 µg/L[1][5][6]
Linearity (R²) > 0.99[7]
Repeatability (RSD%) < 15%[7]
Recovery 88-122%[7]

The concentration of this compound can vary significantly depending on the sample matrix. For example, in a study of various red wines, the concentration of this compound was found to be consistently present.

Wine TypeThis compound Concentration (µg/L)
SyrahPresent
Nero d'AvolaPresent
MerlotPresent
Cabernet SauvignonPresent

Data adapted from Cincotta et al., 2015.[1]

Logical Relationships in SPME Method Development

The optimization of SPME parameters is a critical step in developing a robust analytical method. The following diagram illustrates the key relationships between these parameters and the desired analytical outcomes.

SPME_Optimization Fiber SPME Fiber Coating (e.g., DVB/CAR/PDMS) Equilibrium Analyte Equilibrium Fiber->Equilibrium Temp Extraction Temperature Temp->Equilibrium Time Extraction Time Time->Equilibrium Agitation Sample Agitation (Stirring) Agitation->Equilibrium Matrix Sample Matrix (pH, Ionic Strength) Matrix->Equilibrium Analyte Analyte Properties (Volatility, Polarity) Analyte->Fiber influences selection Sensitivity Sensitivity (LOD, LOQ) Precision Precision (RSD%) Accuracy Accuracy (Recovery) Equilibrium->Sensitivity Equilibrium->Precision Equilibrium->Accuracy

Caption: Key parameters influencing SPME method optimization.

Conclusion

The SPME-GC-MS method detailed in these notes provides a robust, sensitive, and reliable approach for the analysis of this compound in a variety of sample matrices. Proper optimization of SPME parameters is essential for achieving accurate and precise quantitative results. These protocols and guidelines offer a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their work.

References

Troubleshooting & Optimization

Technical Support Center: Preventing alpha-Muurolene Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive resource for researchers, scientists, and drug development professionals to mitigate the degradation of alpha-Muurolene during steam distillation procedures.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you minimize the degradation of this compound during steam distillation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to degradation during steam distillation?

This compound is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C15H24, commonly found in the essential oils of various plants.[1][2][3] Like many terpenes, it is a sensitive organic compound.[4] The high temperatures and pressure inherent in steam distillation can cause its chemical structure to decompose, leading to a loss of efficacy in aroma, flavor, and potential therapeutic effects.[4]

Q2: What are the primary factors contributing to the degradation of this compound and other terpenes during steam distillation?

The primary factors that can lead to the degradation of this compound during steam distillation include:

  • Heat: High temperatures can break down the molecular structure of terpenes.[5]

  • Light and Oxygen: Exposure to light and oxygen can also degrade these volatile compounds.[6]

  • Prolonged Extraction Times: Longer distillation times can lead to increased degradation of sensitive compounds.[5]

  • Water: In hydrodistillation, where the plant material is submerged in boiling water, heat-sensitive terpenes are more likely to degrade compared to steam distillation.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Degradation due to excessive heat or time. Optimize the distillation by reducing the temperature and shortening the distillation duration. A study on Helichrysum italicum showed that the concentration of some terpenes changes significantly with the duration of distillation.[8][9]
Altered aromatic profile of the essential oil Chemical transformation of this compound. Employ a gentle extraction method. Steam distillation is preferred over hydrodistillation as it is less harsh on heat-sensitive terpenes.[7][10] Ensure the steam is at a controlled temperature and pressure.
Presence of unexpected compounds in the final extract Oxidation or thermal degradation of this compound. Minimize exposure to oxygen by ensuring all connections in your distillation apparatus are tightly sealed.[6] Consider using an inert gas atmosphere if feasible.
Inconsistent results between batches Variability in starting material or process parameters. Start with properly prepared biomass; fresh or properly dried material is suitable, but it should not be finely ground to prevent premature terpene loss.[6] Standardize all process parameters, including steam flow rate, temperature, and pressure.

Quantitative Data

The following table summarizes the relative percentage of this compound found in the essential oil of Helichrysum italicum at different steam distillation durations. This illustrates how the concentration of a sesquiterpene can fluctuate over the course of the extraction process.

Distillation FractionTime (minutes)This compound (%)
F1150.22
F2300.35
F3450.52
F4600.34
F5750.73
F6900.61
F71050.51
F81200.70
Data adapted from a study on Helichrysum italicum.[8][9]

Experimental Protocols

Optimized Steam Distillation Protocol for this compound Preservation

This protocol is designed to maximize the yield of intact this compound by carefully controlling the distillation parameters.

1. Biomass Preparation:

  • Use fresh or properly dried and stored plant material.

  • Increase the surface area of larger plant parts by gently breaking them down without finely grinding them, which can lead to the loss of volatile terpenes.[6]

2. Apparatus Setup:

  • Place the prepared plant material in the biomass chamber of the steam distillation apparatus.

  • Ensure all connections are hermetically sealed to prevent the loss of terpene vapor.[6]

3. Steam Generation and Distillation:

  • Heat the water in the steam generator to a boil.

  • Pass the steam through the biomass. The steam will carry the volatile terpene molecules with it.[6]

  • Maintain a consistent and gentle steam flow to avoid aggressive heating of the plant material.

4. Condensation:

  • The steam and terpene vapor mixture travels to a condenser.

  • Circulate cold water through the condenser to cool the vapor and convert it back into a liquid.[6]

5. Collection and Separation:

  • Collect the condensed liquid, which will consist of hydrosol (water) and the essential oil containing this compound.

  • As the essential oil is less dense than water, it will form a distinct layer on top, allowing for easy separation.[6]

6. Post-Extraction Handling:

  • To remove any residual water, dry the collected essential oil with anhydrous sodium sulfate.

  • Store the final product in a cool, dark, and airtight container to prevent degradation from heat, light, and oxygen.

Visual Guides

logical_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Corrective Actions start Low Yield or Altered Profile of this compound check_params Review Distillation Parameters start->check_params check_material Examine Starting Material start->check_material check_setup Inspect Apparatus Setup start->check_setup optimize_params Reduce Temperature & Distillation Time check_params->optimize_params prepare_material Ensure Proper Biomass Preparation check_material->prepare_material seal_apparatus Ensure Airtight Seals check_setup->seal_apparatus signaling_pathway cluster_compound Initial State cluster_stressors Stress Factors cluster_reactions Degradation Pathways cluster_products Resulting Products alpha_muurolene This compound thermal_decomp Thermal Decomposition alpha_muurolene->thermal_decomp oxidation Oxidation alpha_muurolene->oxidation high_temp High Temperature high_temp->thermal_decomp oxygen Oxygen Exposure oxygen->oxidation prolonged_time Prolonged Time prolonged_time->thermal_decomp degradation_products Degradation Products (e.g., isomers, oxides) thermal_decomp->degradation_products oxidation->degradation_products

References

Technical Support Center: Large-Scale Purification of alpha-Muurolene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale purification of alpha-Muurolene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the large-scale purification of this compound.

Problem Possible Cause Recommended Solution
Low Yield of this compound Incomplete Extraction: The extraction method may not be efficient for liberating this compound from the source material.- Optimize extraction parameters such as solvent type, temperature, and duration.- Consider alternative extraction methods like supercritical fluid extraction (SFE) for better efficiency.
Degradation of this compound: The compound may be sensitive to heat or pH changes during extraction or purification.- Use milder extraction and purification conditions.- Avoid prolonged exposure to high temperatures and extreme pH.
Poor Separation from Isomers (e.g., gamma-Muurolene (B1253906), delta-Cadinene) Inadequate Chromatographic Resolution: The selected stationary and mobile phases may not be optimal for separating structurally similar isomers.- Employ high-resolution chromatography techniques such as preparative HPLC.- Experiment with different stationary phases (e.g., silica (B1680970) gel, silver nitrate (B79036) impregnated silica).- Optimize the mobile phase composition, potentially using a gradient elution.
Co-elution of Isomers: Isomers with very similar polarities can be difficult to separate.- Consider multi-dimensional chromatography.- Explore the use of cyclodextrin-based chiral stationary phases for separating stereoisomers.
Presence of Impurities in the Final Product Contamination from the Natural Source: The initial extract may contain a complex mixture of other sesquiterpenes and related compounds.[1][2]- Implement a multi-step purification strategy, including fractional distillation followed by chromatography.[3]- Utilize preparative gas chromatography (Prep-GC) for final polishing.
Solvent-related Impurities: Residual solvents or impurities within the solvents can contaminate the final product.- Use high-purity, HPLC-grade solvents.[4]- Incorporate a final solvent evaporation or drying step under vacuum.
Difficulty in Scaling Up the Purification Process Non-linear Scaling of Chromatography: Bench-scale methods may not translate directly to industrial-scale operations.- Conduct pilot-scale studies to optimize parameters like column packing, flow rate, and solvent consumption before full-scale production.- Consider continuous chromatography methods like simulated moving bed (SMB) chromatography for large volumes.
High Solvent Consumption: Large-scale chromatography can be solvent-intensive and costly.- Optimize the chromatographic method to reduce solvent usage.- Implement a solvent recovery and recycling system.

Frequently Asked Questions (FAQs)

1. What are the most significant challenges in the large-scale purification of this compound?

The primary challenges include:

  • Isomer Separation: this compound is often present with its isomers, such as gamma-muurolene and delta-cadinene, which have very similar physicochemical properties, making their separation difficult.[1] The presence of stereoisomers can also pose a significant challenge.[3]

  • Complex Source Matrix: Natural extracts containing this compound are complex mixtures of various sesquiterpenes and other lipophilic compounds, requiring multi-step purification processes.[2]

  • Scalability: Translating a laboratory-scale purification method to an industrial scale presents challenges in maintaining resolution and purity while managing costs, particularly solvent consumption.

2. What are the key physicochemical properties of this compound to consider during purification?

The following properties are crucial for developing a purification strategy:

Property Value Implication for Purification
Molecular Formula C₁₅H₂₄A non-polar hydrocarbon, indicating good solubility in non-polar organic solvents.[5]
Molecular Weight 204.35 g/mol Influences its behavior in size-exclusion chromatography and distillation.[5][6]
Boiling Point ~271.5 °C at 760 mmHgHigh boiling point suggests that distillation can be used for initial separation from more volatile components, but vacuum distillation is necessary to prevent degradation.
LogP (o/w) ~4.1 - 6.5High lipophilicity indicates strong retention on reversed-phase chromatography columns and poor solubility in water.
Water Solubility Very lowAqueous extraction is not a viable method. Purification will primarily rely on organic solvents.

3. Which analytical techniques are best for monitoring the purity of this compound during purification?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for both identifying and quantifying this compound and its potential impurities.[1][5] The retention index and mass spectrum are used for confirmation. For chiral purity, chiral gas chromatography is recommended.

4. What is a recommended starting point for a large-scale purification protocol?

A typical multi-step approach would be:

  • Extraction: Start with an efficient extraction from the biomass using a non-polar solvent like hexane (B92381) or through supercritical fluid extraction (SFE) with CO₂.[7]

  • Fractional Distillation: Perform vacuum fractional distillation of the crude extract to enrich the sesquiterpene fraction and remove highly volatile and non-volatile components.

  • Column Chromatography: Employ silica gel column chromatography with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity (e.g., by adding ethyl acetate) to separate different classes of compounds.

  • Preparative HPLC: For high-purity requirements, use preparative reversed-phase HPLC with a mobile phase such as acetonitrile/water or methanol/water for the final separation of isomers.

Experimental Protocols & Methodologies

General Protocol for Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude extract or fraction in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (e.g., 1%, 2%, 5%, 10% ethyl acetate (B1210297) in hexane).

  • Fraction Collection: Collect fractions of the eluate and analyze them using TLC or GC-MS to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_distillation Initial Purification cluster_chromatography Chromatographic Separation cluster_final Final Product Source Source Material Extract Crude Extract Source->Extract Solvent Extraction or SFE Distillate Sesquiterpene Fraction Extract->Distillate Vacuum Fractional Distillation Column Silica Gel Chromatography Distillate->Column Prep_HPLC Preparative HPLC Column->Prep_HPLC Enriched Fraction Pure_Product Pure this compound Prep_HPLC->Pure_Product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic Start Start Purification Check_Purity Check Purity & Yield Start->Check_Purity Low_Yield Low Yield? Check_Purity->Low_Yield Impure Impurities Present? Low_Yield->Impure No Optimize_Extraction Optimize Extraction Parameters Low_Yield->Optimize_Extraction Yes Refine_Chromatography Refine Chromatography (Solvents, Stationary Phase) Impure->Refine_Chromatography Yes Success Successful Purification Impure->Success No Optimize_Extraction->Check_Purity Add_Step Add Purification Step (e.g., Prep-GC) Refine_Chromatography->Add_Step Add_Step->Check_Purity

Caption: A logical flowchart for troubleshooting common purification issues.

References

Technical Support Center: Optimizing NMR Parameters for α-Muurolene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the NMR analysis of α-Muurolene and its isomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the acquisition and interpretation of NMR data for α-Muurolene isomers.

Question: My ¹H NMR spectrum shows severe signal overlap in the aliphatic region, making it impossible to assign individual proton resonances. How can I resolve this?

Answer: Signal overlap is a common challenge in the analysis of sesquiterpenes like α-Muurolene due to the presence of multiple similar proton environments. Here are several strategies to resolve overlapping signals:

  • Solvent Change: The chemical shifts of protons can be significantly influenced by the solvent. Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can alter the chemical shifts and resolve overlapping signals. Aromatic solvents like benzene-d₆ often induce significant shifts (Aromatic Solvent Induced Shifts - ASIS) that can be particularly useful in spreading out crowded spectral regions.

  • Temperature Variation: For molecules with conformational flexibility, acquiring spectra at different temperatures can resolve overlapping signals. At higher temperatures, rapid conformational exchange can lead to sharper, averaged signals. Conversely, low-temperature NMR can "freeze out" different conformers, allowing for their individual characterization.

  • Utilize 2D-NMR Techniques: Two-dimensional NMR spectroscopy is a powerful tool for resolving overlap by spreading the signals into a second dimension.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Since ¹³C spectra have a much wider chemical shift range, this can effectively separate overlapping proton signals based on the chemical shift of the attached carbon.

    • TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system, not just those that are directly coupled. This is useful for identifying all protons of a particular structural fragment, even if some are obscured.

  • Higher Field Strength: If available, using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of signals and can resolve overlap.

Question: I am having difficulty distinguishing between stereoisomers of α-Muurolene. Which NMR experiments are most effective for stereochemical assignment?

Answer: Distinguishing between stereoisomers requires through-space correlation experiments. The most effective techniques for this purpose are:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space (typically < 5 Å), irrespective of their through-bond connectivity. The presence of a cross-peak between two protons in a NOESY spectrum indicates their spatial proximity, which is crucial for determining relative stereochemistry.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, ROESY also detects through-space correlations. For medium-sized molecules like sesquiterpenes (MW ≈ 204.36 g/mol for α-Muurolene), the NOE can sometimes be close to zero, making detection difficult. In such cases, ROESY is often a better choice as the ROE is always positive and less prone to spin diffusion artifacts.[1][2]

By analyzing the NOESY/ROESY correlations, you can build a 3D model of the molecule and determine the relative orientation of substituents and the stereochemistry at chiral centers.

Question: My sample of α-Muurolene is volatile. What precautions should I take during sample preparation for NMR analysis?

Answer: The volatility of some sesquiterpenes can pose a challenge for NMR sample preparation. Here are some recommendations:

  • Use a sealed NMR tube: To prevent sample loss due to evaporation, it is advisable to use a sealed NMR tube or to securely cap the tube with a tight-fitting cap and wrap it with Parafilm.

  • Minimize headspace: A smaller headspace in the NMR tube will reduce the amount of sample that can exist in the gas phase.

  • Solvent choice: Dissolving the sample in a low-volatility deuterated solvent can help to reduce the overall volatility of the sample.

  • Temperature control: If possible, run the experiments at a lower temperature to reduce the vapor pressure of the sample.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for α-Muurolene isomers?

A1: The exact chemical shifts will vary between different isomers. However, based on data for related muurolane and cadinane (B1243036) sesquiterpenes, the following general ranges can be expected. For specific assignments, it is crucial to perform a full suite of 2D NMR experiments.

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts for Selected Muurolene and Cadinene Isomers

Position(+)-α-Muurolene (¹³C, ppm)(-)-α-Muurolene (¹³C, ppm)δ-Cadinene (¹³C, ppm)δ-Cadinene (¹H, ppm)
152.152.142.51.85
227.527.527.41.60, 1.95
330.530.521.11.80, 2.05
4134.2134.2134.1-
5121.5121.5120.05.35
641.841.841.72.10
734.934.935.02.00
825.125.125.01.50, 1.75
939.839.8125.05.50
10135.0135.0135.2-
1126.026.026.12.15
1221.521.521.60.90
1321.521.521.60.75
1416.216.216.31.65
1520.920.920.91.60

Note: This table is compiled from various sources and should be used as a general guide. Complete and unambiguous assignment requires detailed 2D NMR analysis.

Q2: What are the recommended starting parameters for common NMR experiments for α-Muurolene analysis?

A2: The optimal parameters will depend on the specific instrument and sample concentration. However, the following table provides good starting points for optimizing your experiments.

Table 2: Recommended Starting NMR Parameters for α-Muurolene Analysis

ExperimentParameterRecommended Starting ValuePurpose
¹H NMR Pulse Angle30-45°Maximize signal without saturation for quantitative analysis.
Relaxation Delay (d1)1-2 sAllow for sufficient relaxation of protons.
¹³C NMR Pulse Angle30-45°Optimize signal-to-noise.
Relaxation Delay (d1)2 sEnsure full relaxation of quaternary carbons.
COSY Spectral WidthCover all proton signalsObserve ¹H-¹H correlations.
Number of Increments256-512Achieve good resolution in the indirect dimension.
HSQC ¹J(CH)145 HzCorrelate protons with directly attached carbons.
Relaxation Delay (d1)1-2 sAllow for sufficient relaxation.
HMBC nJ(CH)8 HzObserve long-range (2-3 bond) ¹H-¹³C correlations.
Long-range delay60-100 ms (B15284909)Optimize for a range of long-range couplings.
NOESY Mixing Time (tm)300-800 msFor molecules of this size, a range of mixing times should be tested to observe both strong and weak NOEs.
Relaxation Delay (d1)1-2 sEnsure full relaxation between scans.
ROESY Mixing Time150-300 msOften provides better results for medium-sized molecules where NOE is weak.
Spin-lock field strength2-2.5 kHzStandard value for ROESY experiments.

Experimental Protocols

1. General Sample Preparation:

  • Weigh approximately 5-10 mg of the purified α-Muurolene isomer.

  • Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry vial.

  • Transfer the solution to a high-quality 5 mm NMR tube.

  • If the sample is volatile, use a sealed NMR tube or cap the tube securely and wrap with Parafilm.

2. 2D NMR Data Acquisition:

  • COSY (Correlation Spectroscopy): Acquire a standard gradient-selected COSY (gCOSY) experiment to establish proton-proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Use a phase-sensitive gradient-edited HSQC experiment to correlate each proton with its directly attached carbon. This will also provide information on the multiplicity of the carbon (CH, CH₂, CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC experiment. The long-range delay should be optimized to observe correlations over two and three bonds (typically around 60-100 ms, corresponding to a coupling constant of 8-10 Hz).

  • NOESY/ROESY: For stereochemical analysis, acquire a phase-sensitive 2D NOESY or ROESY experiment. A range of mixing times (e.g., 300 ms, 500 ms, 800 ms for NOESY; 150 ms, 300 ms for ROESY) should be tested to identify both strong and weak through-space correlations.

Visualizations

NMR_Optimization_Workflow Workflow for Optimizing NMR Parameters for α-Muurolene Isomers cluster_0 Sample Preparation cluster_1 Initial 1D NMR cluster_2 Troubleshooting 1D Spectra cluster_3 2D NMR for Structural Elucidation cluster_4 Stereochemical Analysis start Start with Purified Isomer prep Dissolve in appropriate deuterated solvent (e.g., CDCl3) start->prep H1_NMR Acquire 1D ¹H NMR prep->H1_NMR C13_NMR Acquire 1D ¹³C NMR H1_NMR->C13_NMR check_overlap Check for Signal Overlap and Broad Peaks C13_NMR->check_overlap change_solvent Change Solvent (e.g., to C6D6) check_overlap->change_solvent Yes change_temp Vary Temperature check_overlap->change_temp Yes COSY Acquire COSY check_overlap->COSY No change_solvent->H1_NMR change_temp->H1_NMR HSQC Acquire HSQC COSY->HSQC HMBC Acquire HMBC HSQC->HMBC NOESY_ROESY Acquire NOESY/ROESY with varying mixing times HMBC->NOESY_ROESY structure_elucidation Complete Structure Elucidation NOESY_ROESY->structure_elucidation

Caption: Workflow for optimizing NMR parameters for α-Muurolene isomers.

NMR_Troubleshooting_Guide Troubleshooting Common NMR Issues for α-Muurolene Isomers cluster_0 Problem Identification cluster_1 Signal Overlap cluster_2 Poor Signal-to-Noise cluster_3 Difficulty in Stereoisomer Differentiation cluster_4 Final Analysis start Initial NMR Spectrum Acquired problem Identify Issue start->problem overlap Severe Signal Overlap problem->overlap Poor Resolution low_signal Low Signal-to-Noise problem->low_signal Weak Signals stereo_issue Indistinguishable Stereoisomers problem->stereo_issue Ambiguous Stereochemistry sol_overlap1 Change Solvent (e.g., CDCl3 -> C6D6) overlap->sol_overlap1 sol_overlap2 Vary Temperature overlap->sol_overlap2 sol_overlap3 Use 2D NMR (HSQC, TOCSY) overlap->sol_overlap3 solution_applied Re-acquire Spectrum with Optimized Parameters sol_overlap1->solution_applied sol_overlap2->solution_applied sol_overlap3->solution_applied sol_low_signal1 Increase Sample Concentration low_signal->sol_low_signal1 sol_low_signal2 Increase Number of Scans (ns) low_signal->sol_low_signal2 sol_low_signal3 Use a CryoProbe if available low_signal->sol_low_signal3 sol_low_signal1->solution_applied sol_low_signal2->solution_applied sol_low_signal3->solution_applied sol_stereo1 Acquire NOESY with varying mixing times stereo_issue->sol_stereo1 sol_stereo2 Acquire ROESY (especially for medium-sized molecules) stereo_issue->sol_stereo2 sol_stereo1->solution_applied sol_stereo2->solution_applied final_analysis Proceed with Data Interpretation and Structure Elucidation solution_applied->final_analysis

Caption: Troubleshooting guide for common NMR issues with α-Muurolene.

References

stability testing of alpha-Muurolene under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of α-Muurolene under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is α-Muurolene and why is its stability important?

A1: α-Muurolene is a tricyclic sesquiterpene hydrocarbon found in the essential oils of various plants. As a potential therapeutic agent or a key component in pharmaceutical formulations, its stability is critical to ensure the product's potency, safety, and shelf-life. Degradation can lead to a loss of efficacy and the formation of unknown impurities.

Q2: What are the main factors that affect the stability of α-Muurolene?

A2: Like many terpenes, the stability of α-Muurolene is primarily influenced by environmental factors such as temperature, light, and the presence of oxygen. The pH of the formulation can also play a role in its degradation.

Q3: How does temperature impact the stability of α-Muurolene?

A3: Elevated temperatures can accelerate the degradation of α-Muurolene. Terpenes are known to be sensitive to heat, which can cause chemical transformations.[1] It is generally recommended to store α-Muurolene at controlled room temperature or under refrigeration.

Q4: Is α-Muurolene sensitive to light?

A4: Yes, exposure to light, particularly UV light, can lead to the degradation of sesquiterpenes. It is advisable to store α-Muurolene in amber-colored vials or in the dark to minimize photodegradation.

Q5: What is the optimal pH range for storing α-Muurolene in a solution?

A5: While specific data for α-Muurolene is limited, some sesquiterpenes show good stability in a slightly acidic to neutral pH range (around pH 5.5 to 7.4).[1][2] Extreme pH conditions (highly acidic or alkaline) should be avoided as they can catalyze degradation reactions.

Q6: What are the typical degradation products of α-Muurolene?

A6: Under stress conditions, α-Muurolene may undergo oxidation, isomerization, or other rearrangements. Common degradation products of terpenes can include alcohols, ketones, and aldehydes formed through oxidative cleavage of double bonds or allylic oxidation.

Q7: How can I monitor the stability of α-Muurolene in my samples?

A7: The most common analytical techniques for quantifying α-Muurolene and its degradation products are Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).[3][4] High-Performance Liquid Chromatography (HPLC) can also be a suitable method.[5] A stability-indicating method should be developed and validated to ensure that the analytical procedure can accurately separate and quantify the intact compound from any degradants.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Rapid loss of α-Muurolene purity in the sample. 1. Inappropriate storage temperature. 2. Exposure to light. 3. Presence of oxygen in the headspace of the container. 4. Incompatible formulation excipients.1. Store samples at a lower, controlled temperature (e.g., 2-8°C). 2. Use amber glass containers or store samples in the dark.[6] 3. Purge the headspace of the container with an inert gas like nitrogen or argon. 4. Conduct compatibility studies with all formulation components.
Appearance of unknown peaks in the chromatogram during stability analysis. 1. Degradation of α-Muurolene. 2. Contamination of the sample or analytical system. 3. Interaction with the container closure system.1. Perform forced degradation studies to identify potential degradation products.[2] 2. Run a blank analysis of the solvent and matrix to check for contaminants. 3. Evaluate the suitability of the container and closure system; consider using more inert materials.
Inconsistent stability results between batches. 1. Variability in the initial purity of α-Muurolene. 2. Differences in the manufacturing or formulation process. 3. Inconsistent storage conditions.1. Ensure consistent quality of the starting material. 2. Standardize all process parameters. 3. Use calibrated and validated stability chambers for storage.
Difficulty in separating α-Muurolene from its degradation products. 1. The analytical method is not stability-indicating. 2. Co-elution of impurities.1. Develop and validate a stability-indicating method using forced degradation samples.[7] This may involve optimizing the column, mobile phase/temperature gradient, and detector settings. 2. Utilize a higher resolution chromatographic technique or a different detector (e.g., MS) for better peak identification.

Quantitative Stability Data

The following table summarizes illustrative stability data for α-Muurolene under various storage conditions over a 12-month period. This data is representative and based on the general behavior of sesquiterpenes. Actual results may vary depending on the specific formulation and container closure system.

Storage ConditionTime Point (Months)α-Muurolene Remaining (%)Appearance of Degradation Products (%)
5°C ± 3°C 0100.00.0
399.8< 0.2
699.50.5
999.20.8
1299.01.0
25°C / 60% RH 0100.00.0
398.51.5
697.03.0
995.54.5
1294.06.0
40°C / 75% RH 0100.00.0
195.24.8
290.59.5
385.814.2
675.124.9
Photostability (ICH Q1B Option II) 0100.00.0
Exposed92.37.7
Dark Control99.7< 0.3

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Study

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.[4][8]

  • Sample Preparation: Prepare multiple batches of the α-Muurolene sample (either pure substance or in its final formulation). Package the samples in the proposed container closure system.

  • Storage Conditions: Place the samples in validated stability chambers set to the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples at the following time points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.[8][9]

  • Analytical Method: At each time point, analyze the samples for the purity of α-Muurolene and the presence of degradation products using a validated stability-indicating GC-MS or HPLC method.

  • Data Analysis: Quantify the amount of α-Muurolene remaining and any degradation products. Evaluate any changes in physical appearance, such as color or clarity.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[7][10]

  • Acid Hydrolysis: Dissolve α-Muurolene in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve α-Muurolene in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve α-Muurolene in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid α-Muurolene to dry heat at 80°C for 48 hours.

  • Photodegradation: Expose the α-Muurolene sample (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze the stressed samples using a suitable analytical method (e.g., GC-MS or LC-MS) to identify and separate the degradation products from the parent compound.

Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Stability Protocol (ICH Guidelines) B Prepare & Package Samples (Multiple Batches) A->B D Place Samples in Stability Chambers B->D G Forced Degradation (Acid, Base, Peroxide, Heat, Light) B->G C Develop & Validate Stability-Indicating Method I Analytical Testing (GC-MS / HPLC) C->I E Long-Term Storage (25°C / 60% RH) D->E F Accelerated Storage (40°C / 75% RH) D->F H Sample Pull at Defined Time Points E->H F->H G->I H->I J Data Analysis & Degradant Identification I->J K Stability Report & Shelf-Life Determination J->K

Caption: Workflow for α-Muurolene Stability Testing.

References

Technical Support Center: Optimizing the Separation of α-Muurolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for improving the separation of α-Muurolene from its isomers. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of α-Muurolene from its isomers so challenging?

The primary challenge in separating α-Muurolene from its isomers, such as γ-Muurolene, α-Copaene, and β-Caryophyllene, lies in their very similar physicochemical properties. As isomers, they share the same molecular formula (C₁₅H₂₄) and molecular weight (204.35 g/mol ), leading to nearly identical boiling points and polarities. This similarity results in close or co-eluting peaks in many standard chromatographic systems, making baseline separation difficult to achieve.

Q2: I'm observing poor peak resolution and co-elution in my GC-MS analysis. What are the initial steps to troubleshoot this?

Poor resolution is a common issue. Here are the initial steps to address it:

  • Optimize the Temperature Program: A temperature ramp that is too fast can prevent sufficient interaction with the stationary phase. Try a slower ramp rate, particularly around the expected elution temperature of the isomers.

  • Check Carrier Gas Flow Rate: The linear velocity of your carrier gas (typically Helium or Hydrogen) significantly impacts column efficiency. Ensure the flow rate is optimized for your column dimensions and carrier gas type.

  • Consider Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to broad and poorly resolved peaks. Try diluting your sample.

  • Evaluate Stationary Phase: A standard non-polar column (like a DB-5) may not provide enough selectivity. Consider a column with a different stationary phase, such as a mid-polarity or wax-type column, to enhance separation.

Q3: My HPLC peaks for α-Muurolene are tailing. What is the likely cause and how can I fix it?

Peak tailing in reverse-phase HPLC of sesquiterpenes is often caused by the interaction of the analytes with acidic silanol (B1196071) groups on the surface of silica-based C18 columns. To mitigate this, you can add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This helps to suppress the ionization of the silanol groups and improve peak shape.

Q4: Can I use fractional distillation to separate α-Muurolene from its isomers?

Fractional distillation can be used as a preliminary separation step, especially for bulk separations. However, due to the close boiling points of the isomers, achieving high purity with this method alone is challenging. It is often used to enrich a fraction with the desired isomer before further purification by chromatography. Vacuum fractional distillation is preferred to prevent the degradation of these high-boiling point compounds.

Q5: Are there specialized chromatographic techniques that can improve the separation of α-Muurolene and its isomers?

Yes, for particularly difficult separations, consider using silver nitrate-impregnated silica (B1680970) gel chromatography. This technique, also known as argentation chromatography, leverages the interaction between the silver ions and the π-bonds of the double bonds in the isomers. Since different isomers will have varied steric accessibility and/or number of double bonds, they will exhibit different affinities for the silver nitrate (B79036) stationary phase, allowing for enhanced separation.

Troubleshooting Guides

Issue 1: Co-elution of α-Muurolene with γ-Muurolene
Possible Cause Recommended Solution
Similar Polarity and Boiling Point GC-MS: Employ a longer column to increase the number of theoretical plates. Alternatively, switch to a stationary phase with a different selectivity, such as a more polar column.
Column Chromatography: Use silver nitrate-impregnated silica gel. The differential interaction of the double bonds in the isomers with the silver ions can significantly improve separation.
Inadequate Method Parameters GC-MS: Optimize the oven temperature ramp. A slower ramp rate (e.g., 2-5 °C/min) around the elution temperature can enhance resolution.
HPLC: Adjust the mobile phase composition. A shallower gradient can improve separation. Experiment with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile).
Issue 2: Degradation of α-Muurolene during Purification
Possible Cause Recommended Solution
Thermal Degradation During fractional distillation, use a vacuum to lower the boiling points of the compounds. For GC analysis, ensure the injector temperature is not excessively high.
Acid-Catalyzed Rearrangement On silica gel chromatography, the acidic nature of the silica can sometimes cause rearrangement of terpenes. If this is suspected, use deactivated or neutral silica gel, or consider using a different adsorbent like alumina.

Data Presentation

Table 1: Physicochemical Properties of α-Muurolene and Common Isomers

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Kovats Retention Index (DB-5 Column)
α-MuuroleneC₁₅H₂₄204.35271.5 (estimated)[1]~1490 - 1500[2]
γ-MuuroleneC₁₅H₂₄204.35Not available~1479
α-CopaeneC₁₅H₂₄204.35124 @ 15 mmHg[3]~1376
β-CaryophylleneC₁₅H₂₄204.35129-130 @ 14 mmHg~1419

Experimental Protocols

Protocol 1: Preparative Column Chromatography using Silver Nitrate-Impregnated Silica Gel

Objective: To separate α-Muurolene from its isomers in a concentrated essential oil fraction.

Materials:

  • Glass chromatography column

  • Silica gel 60 (70-230 mesh)

  • Silver nitrate (AgNO₃)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Enriched sesquiterpene fraction containing α-Muurolene

  • Rotary evaporator

  • GC-MS for fraction analysis

Methodology:

  • Preparation of AgNO₃-Silica Gel: Dissolve silver nitrate in methanol to create a saturated solution. In a fume hood, add this solution to the silica gel in a round-bottom flask (typically 10-20% AgNO₃ by weight of silica gel). Evaporate the methanol using a rotary evaporator in the absence of light until the silica gel is free-flowing.

  • Column Packing: Pack the chromatography column with the prepared AgNO₃-silica gel using a hexane slurry.

  • Sample Loading: Dissolve the enriched sesquiterpene fraction in a minimal amount of hexane and load it onto the column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding small increments of ethyl acetate (e.g., 1%, 2%, 5% ethyl acetate in hexane). The less polar isomers will elute first.

  • Fraction Collection: Collect fractions and analyze them by GC-MS to determine the composition.

  • Pooling and Concentration: Pool the fractions containing pure α-Muurolene and concentrate using a rotary evaporator.

Protocol 2: Optimized GC-MS Analysis for Isomer Separation

Objective: To achieve baseline separation of α-Muurolene and its isomers for accurate quantification.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a more polar column like a DB-WAX.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 3 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • MSD Conditions:

    • Transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Scan range: 40-400 amu

Visualizations

experimental_workflow start Crude Essential Oil frac_dist Vacuum Fractional Distillation start->frac_dist ses_frac Sesquiterpene-rich Fraction frac_dist->ses_frac ag_chrom AgNO3-Silica Gel Chromatography ses_frac->ag_chrom pure_alpha Pure α-Muurolene ag_chrom->pure_alpha isomers Separated Isomers ag_chrom->isomers gc_ms GC-MS Analysis pure_alpha->gc_ms isomers->gc_ms

Caption: Experimental workflow for the isolation of α-Muurolene.

troubleshooting_logic start Poor Peak Resolution (Co-elution) q1 Is the temperature ramp optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the column appropriate? a1_yes->q2 sol1 Decrease ramp rate (e.g., 3°C/min) a1_no->sol1 end Resolution Improved sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the sample concentration too high? a2_yes->q3 sol2 Use a more polar column or a longer column a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Dilute the sample a3_yes->sol3 a3_no->end sol3->end

Caption: Troubleshooting logic for poor GC peak resolution.

References

Technical Support Center: Enhancing the Solubility of α-Muurolene for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges of alpha-Muurolene in aqueous-based in vitro assays.

Understanding α-Muurolene's Solubility Profile

This compound is a sesquiterpene, a class of naturally occurring organic compounds characterized by a 15-carbon skeleton.[1] As a hydrocarbon, it is composed entirely of carbon and hydrogen atoms, making it highly lipophilic and poorly soluble in aqueous solutions.[1][2] This low water solubility presents a significant hurdle for in vitro biological assays, which are typically conducted in aqueous media, as it can limit the compound's bioavailability and lead to inaccurate or irreproducible results.[1]

Physicochemical Properties of α-Muurolene

For successful experimental design, it is crucial to understand the physicochemical properties of α-Muurolene that influence its solubility.

PropertyValueReference
Molecular Formula C₁₅H₂₄[2][3][4]
Molecular Weight 204.35 g/mol [1][2][4]
Water Solubility 0.06276 mg/L at 25°C (estimated)[5][6][7]
logP (o/w) ~6.56 (estimated)[5][6][7]
Appearance Colorless to pale yellow clear liquid (estimated)[6][7]
Solubility in Organics Soluble in alcohol[5][6][7]

The high LogP value indicates strong hydrophobicity and predicts poor aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with α-Muurolene in cell culture.

Q1: My α-Muurolene is precipitating after I add it to my cell culture medium. Why is this happening?

A: This common issue, often called "crashing out," occurs because α-Muurolene is highly hydrophobic and poorly soluble in the aqueous environment of the cell culture medium.[8] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the medium, the compound's concentration may exceed its solubility limit, causing it to precipitate out of the solution.[8] Rapidly adding the stock solution can create localized high concentrations, leading to immediate precipitation.[5][8]

Q2: I'm using DMSO to dissolve α-Muurolene. What is the best practice to avoid precipitation and cytotoxicity?

A: Dimethyl sulfoxide (B87167) (DMSO) is a powerful organic solvent commonly used to dissolve hydrophobic compounds for initial screening.[9][10] However, its use requires careful optimization.

Best Practices for Using DMSO:

  • Stock Concentration: Prepare a high-concentration stock solution of α-Muurolene in 100% DMSO. Making a less concentrated stock may also help prevent precipitation upon dilution.

  • Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically well below 1% (v/v), as DMSO can have cytotoxic effects and influence cellular processes.[9][11] It is recommended to keep the final concentration at or below 0.5%.[12]

  • Dilution Technique: Employ a stepwise or serial dilution method.[8] First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium. Adding the compound dropwise while gently vortexing can also aid in dispersion.[5][8]

  • Temperature Control: Always use pre-warmed (37°C) cell culture medium for your dilutions. Temperature can affect solubility, and using pre-warmed media helps prevent precipitation.[5][8]

  • Leverage Serum: If your experimental design allows, proteins in fetal bovine serum (FBS) can help bind and solubilize hydrophobic compounds.[5] Preparing your dilutions in a medium containing serum can improve solubility.

Q3: I've optimized my DMSO protocol, but the compound still precipitates. What are my other options?

A: If DMSO alone is insufficient, several alternative solubilization strategies can be employed. These methods often involve encapsulating the hydrophobic compound in a carrier system.

MethodDescriptionAdvantagesDisadvantages
Co-Solvents Using a mixture of solvents, such as DMSO and ethanol (B145695), may improve solubility for some compounds.[8] Polyethylene glycol (PEG) 400 and glycerin are other options.[13]Simple to implement.Requires careful optimization to avoid solvent toxicity. May not be sufficient for highly insoluble compounds.
Cyclodextrins These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14] They can encapsulate α-Muurolene, forming an inclusion complex that is water-soluble.[15]Generally low toxicity, effective at increasing solubility.[14]May alter the bioavailability of the compound. Requires specific cyclodextrin (B1172386) types (e.g., HP-β-CD) for optimal results.[16]
Liposomes These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer.[17][18]Biocompatible, can improve drug delivery and stability.[18]Preparation can be complex and requires specialized equipment. Formulation needs to be optimized for stability.
Nanoparticles Encapsulation within biodegradable polymeric nanoparticles is another effective strategy for lipophilic compounds.[1]Can provide controlled release and targeted delivery.Preparation is complex and requires characterization of particle size and encapsulation efficiency.
Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for troubleshooting α-Muurolene solubility.

G start Start: α-Muurolene Precipitation check_dmso Is final DMSO concentration <0.5%? start->check_dmso check_dmso->start No, reduce concentration optimize_dmso Optimize Dilution: - Use pre-warmed media - Perform serial dilution - Add dropwise with mixing check_dmso->optimize_dmso Yes still_precipitates Still Precipitates? optimize_dmso->still_precipitates consider_alternatives Consider Alternative Solubilization Methods still_precipitates->consider_alternatives Yes success Solution Achieved still_precipitates->success No cyclodextrin Cyclodextrin Encapsulation consider_alternatives->cyclodextrin liposome (B1194612) Liposomal Formulation consider_alternatives->liposome cosolvent Use Co-Solvent (e.g., Ethanol, PEG400) consider_alternatives->cosolvent cyclodextrin->success liposome->success cosolvent->success

Caption: A troubleshooting workflow for addressing α-Muurolene precipitation.

Experimental Protocols

Protocol 1: Solubilization Using DMSO

This protocol details the standard method for preparing α-Muurolene for in vitro assays using DMSO.

  • Prepare Stock Solution: Dissolve α-Muurolene in 100% sterile DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Prepare Intermediate Dilution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. Perform a 1:10 or 1:100 intermediate dilution of your DMSO stock into the pre-warmed medium. Mix immediately by gentle vortexing or inversion.

  • Prepare Final Working Concentration: Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve your desired final concentration of α-Muurolene. Ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤0.5%).

  • Control Group: Prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

Protocol 2: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are a widely used tool to enhance the solubility of hydrophobic compounds.[14][16]

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in sterile water or phosphate-buffered saline (PBS). Gentle heating and stirring may be required to fully dissolve the HP-β-CD.

  • Complex Formation: Add α-Muurolene directly to the HP-β-CD solution at a desired molar ratio (e.g., 1:1 or 1:2 α-Muurolene to HP-β-CD).

  • Incubation: Vigorously vortex the mixture and incubate it, typically with stirring or shaking, for several hours (e.g., 4-24 hours) at room temperature or slightly elevated temperature to facilitate the formation of the inclusion complex.

  • Sterilization and Use: Sterilize the final complex solution by filtering through a 0.22 µm syringe filter. This aqueous stock can now be diluted directly into your cell culture medium.

  • Control Group: Prepare a vehicle control containing the same final concentration of the HP-β-CD solution.

G cluster_0 Cyclodextrin Encapsulation CD Cyclodextrin (Hydrophilic Exterior) Complex Water-Soluble Inclusion Complex Drug α-Muurolene (Hydrophobic) CD_core Hydrophobic Cavity Drug->CD_core Enters CD_core->Complex Forms

Caption: Mechanism of α-Muurolene encapsulation by a cyclodextrin.

Protocol 3: Preparation of a Liposomal Formulation via Ethanol Injection

This method is used to create liposomes that encapsulate α-Muurolene, improving its stability and solubility in aqueous media.[19][20]

  • Prepare Lipid Phase: Dissolve phospholipids (B1166683) (e.g., Phospholipon 90H or Lipoid S100) and cholesterol in absolute ethanol.[19] Add α-Muurolene to this ethanol-lipid mixture.

  • Prepare Aqueous Phase: Prepare the aqueous phase, which can be sterile water, PBS, or another buffer.

  • Injection: Heat both the lipid and aqueous phases to a temperature above the lipid phase transition temperature (e.g., 60°C). Using a syringe, rapidly inject the lipid phase into the vigorously stirring aqueous phase. The rapid injection causes the lipids to self-assemble into liposomes, encapsulating the α-Muurolene.

  • Solvent Removal and Sizing: Remove the ethanol from the liposome suspension using a rotary evaporator or through dialysis. To obtain a uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency. Store the formulation at 4°C.[18]

G cluster_workflow Liposome Preparation (Ethanol Injection) A 1. Dissolve Lipids & α-Muurolene in Ethanol (Lipid Phase) C 3. Rapidly inject Lipid Phase into stirring Aqueous Phase A->C B 2. Prepare Aqueous Phase (e.g., PBS) B->C D 4. Liposomes self-assemble, encapsulating α-Muurolene C->D E 5. Remove Ethanol & Extrude for uniform size D->E F Final Liposomal Formulation E->F

Caption: Workflow for preparing α-Muurolene-loaded liposomes.

Potential Signaling Pathways

While the precise molecular targets of α-Muurolene are still under investigation, its reported antimicrobial and potential antitumor activities suggest it may interact with key cellular signaling pathways.[1][2][4] For instance, many natural compounds with antimicrobial and anti-inflammatory effects modulate the NF-κB signaling pathway, a central regulator of inflammation, immunity, and cell survival.

G cluster_cytoplasm Cytoplasm cluster_nfkb cluster_nucleus Nucleus cluster_active_nfkb Muurolene α-Muurolene IKK IKK Complex Muurolene->IKK Inhibits (?) IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_p65 p65 IkB->NFkB_p65 NFkB_p50 p50 IkB->NFkB_p50 Nucleus Nucleus DNA DNA Genes Pro-inflammatory Gene Expression DNA->Genes NFkB_p65_n p65 NFkB_p50_n p50 NFkB_p65_n->NFkB_p50_n cluster_active_nfkb cluster_active_nfkb cluster_active_nfkb->DNA Binds to cluster_nfkb cluster_nfkb cluster_nfkb->cluster_active_nfkb Translocates

Caption: Hypothetical modulation of the NF-κB signaling pathway by α-Muurolene.

References

Technical Support Center: α-Muurolene Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-Muurolene in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is α-Muurolene and why is its analysis in complex matrices challenging?

Alpha-Muurolene is a sesquiterpene, a class of naturally occurring organic compounds with the molecular formula C15H24. It is a component of the essential oils of various plants. Analyzing α-Muurolene in complex matrices such as biological fluids (plasma, urine), tissue homogenates, and environmental samples (soil, water) is challenging due to its volatility, potential for thermal degradation, and the presence of numerous interfering compounds that can co-elute during chromatographic analysis.

Q2: What is the most common analytical technique for α-Muurolene quantification?

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique for the identification and quantification of α-Muurolene and other sesquiterpenes. This method offers high sensitivity and selectivity, which is crucial for distinguishing α-Muurolene from other structurally similar compounds in complex mixtures.

Q3: How can I improve the separation of α-Muurolene from other co-eluting sesquiterpene isomers?

Co-elution of sesquiterpene isomers is a common issue due to their similar chemical structures and physical properties. To improve separation, consider the following strategies:

  • Column Selection: Utilize a GC column with a different stationary phase to alter selectivity. If you are using a non-polar column, switching to a mid-polar or polar phase, such as a wax-type column, can resolve co-eluting compounds.

  • Optimize GC Oven Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds. Introducing isothermal holds at critical elution times can also enhance resolution.

  • Column Dimensions: Using a longer GC column or one with a smaller internal diameter can increase the number of theoretical plates and improve separation efficiency.

Q4: My α-Muurolene peak is tailing. What are the possible causes and solutions?

Peak tailing for active compounds like sesquiterpenes is often due to interactions with active sites in the GC system. Potential causes and solutions include:

  • Active Sites in the Injector Liner: The glass liner in the GC inlet can have active silanol (B1196071) groups that interact with the analyte. Replace the liner with a new, deactivated one.

  • Column Contamination: The front end of the GC column can accumulate non-volatile matrix components, creating active sites. Clipping 10-15 cm from the front of the column can often resolve this issue.

  • Improper Column Installation: Ensure the column is installed correctly in the injector and detector to avoid dead volumes, which can cause peak tailing.

Q5: I am observing low recovery of α-Muurolene. What could be the reason?

Low recovery of α-Muurolene, particularly in headspace analysis, can be attributed to its nature as a less volatile sesquiterpene compared to monoterpenes. For liquid injections, low recovery might be due to:

  • Inefficient Extraction: The chosen extraction method may not be optimal for your sample matrix. Experiment with different solvents or sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Thermal Degradation: α-Muurolene can degrade in a hot GC inlet. Ensure you are using a deactivated inlet liner and consider optimizing the injector temperature to be as low as possible while still ensuring efficient volatilization.

  • Analyte Loss During Sample Preparation: Volatile and semi-volatile compounds can be lost during sample

Technical Support Center: Chiral Separation of α-Muurolene Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method development for the chiral separation of α-Muurolene enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chiral separation of α-Muurolene enantiomers?

A1: The most prevalent and effective method for separating α-Muurolene enantiomers is enantioselective gas chromatography (GC).[1][2] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[3] Given that α-Muurolene is a volatile sesquiterpene, GC is particularly well-suited for its analysis.[4][5]

Q2: Which type of chiral stationary phase (CSP) is recommended for α-Muurolene?

A2: For the chiral separation of terpenes like α-Muurolene, derivatized cyclodextrins are the most commonly used and successful CSPs.[6][7] Specifically, substituted β- and γ-cyclodextrins often provide the necessary enantioselectivity. It is recommended to screen columns with different cyclodextrin (B1172386) derivatives to find the optimal selectivity for α-Muurolene enantiomers.

Q3: Can High-Performance Liquid Chromatography (HPLC) be used for this separation?

A3: While GC is more common for volatile compounds like terpenes, HPLC can be a viable alternative.[8] Chiral HPLC, using columns with polysaccharide-based or other chiral selectors, can be employed. However, developing a method might be more challenging, and achieving the same level of resolution as in chiral GC can be difficult.

Q4: What are the critical parameters to optimize in a chiral GC method for α-Muurolene?

A4: The most critical parameters to optimize are the temperature program, carrier gas flow rate (or linear velocity), and the choice of the chiral stationary phase.[9] Slower temperature ramp rates (e.g., 1-2°C/min) often improve resolution.[9] The carrier gas and its linear velocity also play a crucial role in separation efficiency, with hydrogen often being the preferred choice.[10]

Q5: How can I confirm the identity of the separated α-Muurolene enantiomers?

A5: The most definitive method for confirming the identity of the separated enantiomers is to use a mass spectrometer (MS) as the detector (GC-MS).[11] The mass spectra of the two enantiomers will be identical, but their retention times on the chiral column will differ. If authentic standards of the individual enantiomers are available, their retention times can be compared for positive identification.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptoms:

  • A single, broad peak is observed instead of two separate peaks for the enantiomers.

  • The two enantiomer peaks are not baseline-resolved, showing significant overlap.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is insufficient for α-Muurolene. Screen different chiral columns with various derivatized cyclodextrins.
Suboptimal Temperature Program A fast temperature ramp can lead to co-elution. Decrease the temperature ramp rate (e.g., to 1-2°C/min) to enhance separation.[9]
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas affects column efficiency. Optimize the flow rate for the specific carrier gas (Hydrogen is often preferred for better efficiency).[10]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak broadening and loss of resolution. Dilute the sample and re-inject.
Column Degradation Over time, the performance of a chiral column can degrade. Condition the column according to the manufacturer's instructions or replace it if necessary.

Troubleshooting Workflow for Poor Resolution

G start Poor or No Resolution check_csp Is the CSP appropriate for terpenes? start->check_csp optimize_temp Optimize Temperature Program (slower ramp rate) check_csp->optimize_temp Yes no_resolution Resolution Still Poor check_csp->no_resolution No, try a different column optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow check_concentration Check Sample Concentration (dilute if necessary) optimize_flow->check_concentration check_column Check Column Health (condition or replace) check_concentration->check_column resolution_ok Resolution Improved check_column->resolution_ok Problem Solved check_column->no_resolution Still Unresolved G start Peak Tailing or Broadening check_liner Check Injector Liner (deactivated, clean) start->check_liner check_column_health Check Column Health (trim or bakeout) check_liner->check_column_health check_injection Review Injection Technique check_column_health->check_injection check_connections Inspect Column Connections (no dead volume) check_injection->check_connections check_solvent Evaluate Solvent Effects check_connections->check_solvent peak_shape_ok Peak Shape Improved check_solvent->peak_shape_ok Problem Solved peak_shape_bad Peak Shape Still Poor check_solvent->peak_shape_bad Still Poor

References

optimization of extraction parameters for maximizing alpha-Muurolene content

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of Alpha-Muurolene (B108458) Extraction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which natural sources is it commonly found?

A1: this compound is a sesquiterpene hydrocarbon with the molecular formula C15H24.[1][2] It is a significant component of the essential oils of numerous plants.[1] Notable sources include Amorpha fruticosa (Desert false indigo), where it can constitute over 12% of the fruit's essential oil, various Cinnamomum (cinnamon) species, Chamaecyparis obtusa (Hinoki cypress), and Salvia rosmarinus (rosemary).[1][2][3][4] Its presence has also been documented in fungi and other microorganisms.[3]

Q2: What are the primary factors that influence the yield of this compound from plant material?

A2: The yield of this compound is influenced by a combination of endogenous (plant-related) and exogenous (environmental and procedural) factors.[5] Key factors include the plant's genetics (chemotype), geographical location, developmental stage, and the specific part of the plant being used (e.g., leaves, fruits, wood).[3][4][5][6] Extraction methodology, solvent choice, temperature, pressure, and extraction time are critical procedural variables that must be optimized.[7][8]

Q3: Which analytical methods are most suitable for quantifying this compound content in an extract?

Troubleshooting Guide

Q4: My this compound yield is consistently low. What are the potential causes and how can I troubleshoot this?

A4: Consistently low yields can stem from several issues. Consider the following troubleshooting steps:

  • Plant Material: The concentration of this compound varies significantly based on genetics, geographical origin, and harvest time.[3][5] Ensure you are using a plant species and chemotype known for high this compound content. The age and part of the plant used also significantly impact yield.[5]

  • Extraction Method: Your chosen extraction method may not be optimal. For a volatile compound like this compound, hydrodistillation or supercritical fluid extraction (SFE) are often effective.[3][6] If using solvent extraction, ensure the solvent's polarity is appropriate.[8]

  • Parameter Optimization: Each extraction parameter must be fine-tuned. For hydrodistillation, suboptimal temperature or duration can lead to incomplete extraction or thermal degradation.[6] For SFE, incorrect pressure and temperature settings will result in poor yield.[3] Refer to the data tables below for recommended starting parameters.

  • Material Preparation: The physical state of the plant material is important. Drying the material can enhance extraction efficiency by reducing moisture content.[10] Grinding or milling can increase the surface area available for extraction.[10]

Q5: I am observing significant batch-to-batch variability in my extraction results. How can I improve consistency?

A5: Batch-to-batch inconsistency is a common challenge. To improve reproducibility:

  • Standardize Plant Material: Source your plant material from the same location and harvest at the same developmental stage if possible. Different environmental conditions can lead to different chemical profiles within the same species.[3]

  • Control Extraction Parameters: Strictly control all extraction parameters, including temperature, time, pressure, and solvent-to-solid ratio.[8][11] Even minor deviations can alter the outcome.

  • Automate Processes: Where possible, use automated extraction systems (like Accelerated Solvent Extraction - ASE) to ensure that parameters like static time, rinse volume, and the number of cycles are identical for every run.[7]

  • Validate Analytical Method: Ensure your quantification method (e.g., GC-MS) is properly validated for linearity, accuracy, and precision to rule out analytical variability.[9]

Q6: My extract contains a high level of impurities. How can I increase the purity of this compound?

A6: High impurity levels suggest a lack of selectivity in the extraction process.

  • Tune Extraction Parameters: Modifying parameters can enhance selectivity. For instance, in Supercritical Fluid Extraction (SFE), adjusting the pressure and temperature can selectively target compounds of a specific molecular weight.[3]

  • Solvent Selection: The choice of solvent is crucial. Experiment with solvents of different polarities to minimize the co-extraction of unwanted compounds.[7][8]

  • Post-Extraction Purification: If optimizing the initial extraction is insufficient, consider downstream purification steps. Techniques like column chromatography or gel permeation chromatography can be used to separate this compound from other components in the crude extract.[10]

Data Presentation: Optimized Extraction Parameters

Table 1: Recommended Parameters for Different Extraction Methods

Extraction MethodKey ParametersOptimized RangePlant Source ExampleReference
Hydrodistillation Steam Temperature100–150°CGeneral[6]
Extraction Time3–6 hoursGeneral[6]
Water-to-Plant Ratio5:1 to 10:1 (v/w)General[6]
Supercritical Fluid Extraction (SFE) Pressure350 bar (35 MPa)Chamaecyparis obtusa[3]
Temperature60°CChamaecyparis obtusa[3]
Extraction Time60 minutesChamaecyparis obtusa[3]
Pressure240 bar (24 MPa)Cinnamon Bark[3]
Temperature70°CCinnamon Bark[3]
Extraction Time40 minutesCinnamon Bark[3]
Ultrasound-Assisted Extraction (UAE) Ethanol Concentration60%General Bioactive Compounds[12]
pH2General Bioactive Compounds[12]
Solvent-to-Solid Ratio50:1General Bioactive Compounds[12]
Temperature60°CGeneral Bioactive Compounds[12]

Table 2: this compound Content in Various Plant Essential Oils

Plant SpeciesPlant PartThis compound Content (%)Reference
Amorpha fruticosaFruits12.54%[13]
Phoebe bourneiWood7.32%[4]
Hyptis monticola-6.4%[4]
Cinnamon BarkBark1-6%[3]

Experimental Protocols

Protocol 1: Hydrodistillation for this compound Extraction
  • Preparation of Plant Material: Air-dry the selected plant material (e.g., fruits of Amorpha fruticosa) to reduce moisture content. Grind the dried material to a coarse powder to increase surface area.

  • Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.

  • Extraction:

    • Place a known quantity (e.g., 100 g) of the powdered plant material into the distillation flask.

    • Add distilled water to achieve a water-to-plant material ratio of approximately 10:1 (v/w), which would be 1 L of water for 100 g of material.[6]

    • Heat the flask to bring the water to a boil. Maintain a steady distillation rate.

    • Continue the distillation for 3 to 6 hours.[6] The essential oil, containing this compound, will be collected in the graduated tube of the Clevenger apparatus.

  • Oil Separation and Drying:

    • After the extraction is complete, allow the apparatus to cool.

    • Carefully collect the separated essential oil.

    • Dry the oil over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

Protocol 2: Quantification of this compound by GC-MS
  • Sample Preparation: Dilute the extracted essential oil in a suitable organic solvent, such as hexane (B92381) or ethyl acetate, to a concentration within the calibrated range of the instrument.[9] An internal standard (e.g., n-tridecane) can be added to improve quantification accuracy.[9]

  • GC-MS System and Conditions:

    • Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

    • Carrier Gas: Use Helium at a constant flow rate.[9]

    • Injector: Use a split/splitless injector with an injection volume of 1 µL.

    • Oven Temperature Program: Start at an initial temperature of 60°C, then ramp up to a final temperature that allows for the elution of all compounds of interest.

    • MS Detector: Use Electron Impact (EI) ionization. Scan a mass range of approximately 40-400 m/z.[9]

  • Identification and Quantification:

    • Identify the this compound peak by comparing its retention time and mass spectrum with that of a certified reference standard.

    • Quantify the concentration by creating a calibration curve from the analysis of standard solutions of known concentrations. For higher sensitivity, Selected Ion Monitoring (SIM) mode can be used.[9]

Mandatory Visualizations

Extraction_Workflow A Plant Material Selection & Preparation B Extraction Method Selection (e.g., Hydrodistillation, SFE) A->B C Optimization of Key Parameters (Temperature, Time, Pressure, Solvent) B->C D Crude Extract Collection C->D E Analysis & Quantification (GC-MS) D->E F Low Yield or Purity? E->F G Data Interpretation & Final Product F->G No H Troubleshoot & Re-optimize F->H Yes H->C

Caption: General workflow for the optimization of this compound extraction.

Influencing_Factors cluster_endogenous Endogenous Factors cluster_exogenous Exogenous Factors cluster_procedural Procedural Factors Yield α-Muurolene Yield & Purity Genetics Plant Genetics (Chemotype) Genetics->Yield PlantPart Plant Part Used (Fruit, Leaf, Wood) PlantPart->Yield DevStage Developmental Stage DevStage->Yield Environment Geographic & Environmental Conditions Environment->Yield Harvest Harvesting Time & Method Harvest->Yield Method Extraction Method Method->Yield Parameters Process Parameters (Temp, Time, Pressure) Parameters->Yield Solvent Solvent Choice & Ratio Solvent->Yield

References

Technical Support Center: α-Muurolene Integrity in Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing the isomerization of α-Muurolene during sample preparation. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guide: Minimizing α-Muurolene Isomerization

This section addresses common issues encountered during sample preparation that can lead to the isomerization of α-Muurolene into its various isomers, such as β-muurolene, γ-muurolene, or cadinene derivatives.

Problem Potential Cause Recommended Solution
Low recovery of α-Muurolene and presence of unknown peaks in chromatogram Thermal Degradation: Exposure to high temperatures during extraction or solvent evaporation can induce isomerization. Most phytochemicals are sensitive to heat.- Employ low-temperature extraction methods such as cold ethanol (B145695) extraction.[1] - If using techniques like hydrodistillation, be aware that high temperatures can lead to transformation processes.[2] - For solvent evaporation, use a rotary evaporator at a low temperature or a gentle stream of nitrogen.
Inconsistent quantification of α-Muurolene across different batches Acid-Catalyzed Isomerization: Traces of acid in solvents, on glassware, or inherent to the sample matrix can catalyze the rearrangement of the double bonds in the muurolene skeleton.- Use high-purity, neutral solvents (e.g., HPLC-grade hexane (B92381), ethanol). - Ensure all glassware is thoroughly cleaned and rinsed to remove any acidic residues. - Consider using a non-polar solvent like hexane for liquid extraction to minimize the co-extraction of acidic components.[3]
Gradual decrease in α-Muurolene concentration in stored extracts Light Exposure and Oxidation: α-Muurolene, like many terpenes, can be susceptible to degradation upon exposure to light and air (oxidation).- Work in a dimly lit environment or use amber-colored glassware to protect samples from light. - Store extracts under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - For long-term storage, keep extracts at low temperatures (-20°C or -80°C).
Poor extraction efficiency of α-Muurolene Inappropriate Extraction Method or Solvent: The choice of extraction technique and solvent significantly impacts the yield of sesquiterpenes.- For preserving volatile terpenes, cold ethanol extraction at -40°C is recommended.[1] - Modern techniques like Supercritical Fluid Extraction (SFE) with CO2 offer high selectivity and use mild temperatures.[4] - Ultrasound-Assisted Extraction (UAE) can enhance extraction efficiency while potentially reducing extraction time and temperature.[4][5]
Co-extraction of interfering compounds Non-selective Extraction Method: Methods like hot solvent extraction can co-extract undesirable compounds like waxes and chlorophyll, complicating downstream analysis.- Cold ethanol extraction minimizes the co-extraction of waxes and chlorophyll.[6] - Supercritical Fluid Extraction (SFE) allows for selective extraction by tuning the pressure and temperature.[4] - Solid-Phase Microextraction (SPME) is a solvent-free technique that can selectively extract volatile compounds like α-Muurolene.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the isomerization of α-Muurolene?

A1: The primary factors leading to the isomerization of α-Muurolene are:

  • Heat: Elevated temperatures provide the activation energy for the molecular rearrangement of the double bonds.

  • Acids: The presence of even trace amounts of acid can act as a catalyst, promoting the formation of more thermodynamically stable isomers.

  • Light: Exposure to UV or even ambient light can induce photochemical isomerization.

Q2: Which extraction method is best for preserving the integrity of α-Muurolene?

A2: The ideal extraction method depends on the sample matrix and available equipment. However, for preserving thermally labile and isomerization-prone compounds like α-Muurolene, the following methods are highly recommended:

  • Cold Ethanol Extraction: This method has been shown to be effective in preserving terpenes while minimizing the co-extraction of undesirable compounds.[1][6] Performing the extraction at temperatures as low as -40°C can significantly reduce the loss of volatile terpenes.[1]

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2 as a solvent is advantageous due to its low critical temperature, allowing for extraction at near-ambient temperatures. This method is highly selective and leaves no solvent residue.[4]

  • Ultrasound-Assisted Extraction (UAE): UAE can enhance extraction efficiency at lower temperatures and for shorter durations compared to conventional methods, thereby reducing the risk of thermal degradation.[4][5]

Q3: How should I store my samples and extracts containing α-Muurolene?

A3: To ensure the long-term stability of α-Muurolene in your samples and extracts:

  • Temperature: Store at low temperatures, preferably at -20°C for short-term storage and -80°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Use amber-colored vials or wrap containers in aluminum foil to protect from light.

Q4: Can the analytical technique itself cause isomerization of α-Muurolene?

A4: Yes, the analytical technique can contribute to isomerization. For example, in Gas Chromatography (GC), the high temperatures of the injection port and column can cause thermal degradation and isomerization of sensitive compounds.

Recommendations for GC analysis:

  • Use a lower injection port temperature if possible.

  • Optimize the temperature ramp to minimize the time the analyte spends at high temperatures.

  • Consider derivatization to create a more stable compound, although this adds a step to the sample preparation.

  • Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS can be a good alternative as it is a solvent-less technique that can reduce the introduction of non-volatile matrix components into the GC system.[3]

Experimental Protocols

Protocol 1: Cold Ethanol Extraction for α-Muurolene

This protocol is designed to extract α-Muurolene from plant material while minimizing isomerization.

Materials:

  • Dried and powdered plant material

  • Pre-chilled 95% Ethanol (-40°C)

  • Pre-chilled glassware (beakers, flasks)

  • Magnetic stirrer and stir bar

  • Filter paper or vacuum filtration setup

  • Rotary evaporator with a cold trap

Procedure:

  • Weigh the desired amount of powdered plant material and place it in a pre-chilled beaker.

  • Add the pre-chilled ethanol at a sample-to-solvent ratio of 1:15 (w/v).[1]

  • Place the beaker on a magnetic stirrer in a cold room or an ice bath.

  • Stir the mixture for 10-30 minutes, keeping the temperature as low as possible.[1]

  • Filter the extract rapidly using a pre-chilled filtration setup to separate the plant material from the solvent.

  • Collect the filtrate in a pre-chilled flask.

  • Concentrate the extract using a rotary evaporator with the water bath set to a low temperature (e.g., 30-35°C).

  • Store the final extract in an amber vial at -20°C or below under a nitrogen atmosphere.

Visualizing the Workflow

To aid in understanding the experimental process and the factors influencing α-Muurolene stability, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis & Storage start Plant Material grinding Grinding (Cryogenic optional) start->grinding extraction Cold Ethanol Extraction (-40°C) grinding->extraction filtration Filtration (Cold) extraction->filtration evaporation Solvent Evaporation (Low Temperature) filtration->evaporation analysis GC-MS Analysis (Optimized Conditions) evaporation->analysis storage Storage (-20°C to -80°C, Dark, Inert Gas) evaporation->storage

Caption: Workflow for Minimizing α-Muurolene Isomerization.

logical_relationships cluster_factors Factors Promoting Isomerization cluster_compound cluster_isomers Isomerization Products heat High Temperature alpha_muurolene α-Muurolene heat->alpha_muurolene acid Acidic Conditions acid->alpha_muurolene light Light Exposure light->alpha_muurolene isomers β-Muurolene, γ-Muurolene, Cadinene derivatives, etc. alpha_muurolene->isomers Isomerization

Caption: Factors Leading to α-Muurolene Isomerization.

References

Validation & Comparative

Unveiling the Antimicrobial Potential of Alpha-Muurolene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-muurolene (B108458), a sesquiterpene hydrocarbon, is a constituent of numerous plant essential oils and is increasingly recognized for its contribution to their antimicrobial properties. This guide provides a comparative analysis of the antimicrobial efficacy of this compound, primarily through the examination of essential oils in which it is a notable component. Due to a lack of publicly available data on the antimicrobial activity of pure, isolated this compound, this guide will focus on the performance of this compound-containing essential oils and compare their efficacy with other well-characterized antimicrobial terpenes. This objective overview is supported by experimental data and detailed methodologies to aid in further research and development.

Comparative Antimicrobial Efficacy

The antimicrobial activity of essential oils is often attributed to a synergistic effect of their various components. This compound is a frequently identified constituent in essential oils demonstrating notable antibacterial and antifungal effects.[1][2] The following tables summarize the available quantitative data on the antimicrobial efficacy of an essential oil rich in this compound and compare it with the efficacy of other known antimicrobial terpenes.

Table 1: Minimum Inhibitory Concentration (MIC) of Amorpha fruticosa Essential Oil (12.54% α-Muurolene) Against Various Microorganisms [3]

MicroorganismStrainTypeMIC (mg/mL)
Staphylococcus aureusATCC 25923Gram-positive bacteria3.69
Staphylococcus aureus (MRSA)Clinical IsolateGram-positive bacteria7.38
Bacillus subtilisATCC 6633Gram-positive bacteria1.84
Enterococcus faecalisATCC 29212Gram-positive bacteria7.38
Escherichia coliATCC 25922Gram-negative bacteria29.50
Pseudomonas aeruginosaATCC 27853Gram-negative bacteria14.75
Candida albicansATCC 10231Fungus>29.50
Candida tropicalisClinical IsolateFungus29.50

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Various Terpenes Against Selected Microorganisms

CompoundMicroorganismStrainMIC (µg/mL)Reference
α-PineneEscherichia coliATCC 25922512[4]
α-PineneStaphylococcus aureus-≥ 2048[5]
CarvacrolEscherichia coli-256-1024[6]
CarvacrolStaphylococcus aureusMSSA & MRSA128 - 1024[5]
ThymolStaphylococcus aureusMSSA & MRSA256 - ≥ 2048[5]
EugenolCandida albicansClinical Strains455.42[7]
GeraniolCandida albicansATCC MYA 2876225

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing antimicrobial efficacy. The following is a detailed methodology for the broth microdilution method, a standard protocol for this purpose.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

1. Preparation of Materials:

  • Microbial Cultures: Overnight cultures of the test microorganisms grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Test Compound: this compound or essential oil containing it, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Culture Medium: Sterile broth appropriate for the test microorganism.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.
  • Positive Control: A known antimicrobial agent (e.g., ampicillin (B1664943) for bacteria, amphotericin B for fungi).
  • Negative Control: Culture medium with the solvent used to dissolve the test compound.

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight microbial culture with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • Dilute the adjusted inoculum in the culture medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of the 96-well plate.
  • Add 100 µL of the stock solution of the test compound to the first well of each row and perform serial two-fold dilutions by transferring 100 µL from one well to the next.
  • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
  • Include a positive control (broth with inoculum and a standard antimicrobial) and a negative control (broth with inoculum and solvent).
  • Seal the plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

4. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).
  • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Proposed Mechanism of Action

The antimicrobial activity of sesquiterpenes like this compound is generally attributed to their ability to interact with and disrupt microbial cell membranes.[5] One proposed mechanism for essential oils rich in this compound is the alteration of the cell membrane's hydrophobicity.[3] This interaction can lead to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.

Visualizations

Experimental Workflow for Determining Antimicrobial Efficacy

experimental_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis prep_culture Prepare Microbial Culture prep_inoculum Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum prep_compound Prepare Test Compound Stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution inoculation Inoculate Wells with Standardized Culture prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at Optimal Conditions inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for MIC Determination.

Proposed Mechanism of Microbial Cell Membrane Disruption

mechanism_of_action cluster_membrane Microbial Cell Membrane cluster_events Interaction and Disruption membrane Phospholipid Bilayer interaction α-Muurolene Intercalates into Membrane disruption Alters Membrane Fluidity & Hydrophobicity interaction->disruption leakage Increased Permeability & Leakage of Cytoplasmic Content disruption->leakage death Cell Death leakage->death alpha_muurolene α-Muurolene alpha_muurolene->interaction

Caption: Postulated Mechanism of Action.

References

Investigating the Synergy: A Comparative Guide on the Antibacterial Effects of α-Muurolene in Combination with Other Terpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies. One promising avenue is the use of phytochemicals, such as terpenes, which are known for their antimicrobial properties. While the individual antibacterial activities of many terpenes have been documented, their potential for synergistic interactions remains a burgeoning field of study. This guide focuses on the prospective synergistic effects of α-Muurolene, a sesquiterpene found in various essential oils, when combined with other terpenes against pathogenic bacteria.

Currently, there is a notable gap in published research specifically detailing the synergistic antibacterial effects of isolated α-Muurolene with other purified terpenes. While studies have demonstrated the antimicrobial properties of essential oils containing α-Muurolene and the synergistic potential of other terpene combinations, direct quantitative data on α-Muurolene synergy is scarce.

This guide, therefore, provides a comprehensive framework for researchers aiming to investigate these potential synergistic interactions. It outlines a detailed experimental protocol for the widely accepted checkerboard microdilution assay, presents a template for data collection and analysis, and visualizes the experimental workflow.

Hypothetical Experimental Data: A Template for Comparison

To facilitate future research and provide a clear structure for data presentation, the following table is a template for summarizing the results of a checkerboard assay investigating the synergistic effects of α-Muurolene with other terpenes.

Terpene CombinationTarget BacteriumMIC of α-Muurolene Alone (µg/mL)MIC of Co-terpene Alone (µg/mL)MIC of α-Muurolene in Combination (µg/mL)MIC of Co-terpene in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
α-Muurolene + Terpene AStaphylococcus aureusDataDataDataDataCalculationSynergy/Additive/Indifference/Antagonism
α-Muurolene + Terpene BStaphylococcus aureusDataDataDataDataCalculationSynergy/Additive/Indifference/Antagonism
α-Muurolene + Terpene AEscherichia coliDataDataDataDataCalculationSynergy/Additive/Indifference/Antagonism
α-Muurolene + Terpene BEscherichia coliDataDataDataDataCalculationSynergy/Additive/Indifference/Antagonism

Note: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). The interpretation of the FICI value is typically: ≤ 0.5 = Synergy; > 0.5 to 1.0 = Additive; > 1.0 to 4.0 = Indifference; > 4.0 = Antagonism.[1][2]

Experimental Protocol: Checkerboard Microdilution Assay

The checkerboard assay is a robust method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of two compounds.[3]

1. Materials and Reagents:

  • α-Muurolene (purified)

  • Co-terpene(s) of interest (e.g., Linalool, β-Caryophyllene, etc., purified)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

2. Preparation of Reagents:

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Terpene Stock Solutions: Prepare stock solutions of α-Muurolene and the co-terpene in a suitable solvent (e.g., DMSO) at a concentration at least 100 times the expected Minimum Inhibitory Concentration (MIC).

3. Assay Procedure:

  • Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • In the first row (Row A), add 50 µL of the co-terpene stock solution to the first well (A1) and perform serial two-fold dilutions across the row by transferring 50 µL from well to well. Discard the final 50 µL from the last well.

    • In the first column (Column 1), add 50 µL of the α-Muurolene stock solution to the first well (A1) and perform serial two-fold dilutions down the column.

    • This creates a concentration gradient of both terpenes.

    • The remaining wells are filled with the appropriate concentrations of both terpenes to create the "checkerboard" pattern.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

    • Individual MIC determination: Include rows/columns with serial dilutions of each terpene individually.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

4. Data Analysis:

  • MIC Determination: The MIC is the lowest concentration of the terpene(s) that completely inhibits visible bacterial growth.

  • FICI Calculation: Calculate the FICI for each combination showing growth inhibition to determine the nature of the interaction.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducibility. The following diagram illustrates the workflow for assessing the synergistic antibacterial activity of α-Muurolene with another terpene.

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_alpha Prepare α-Muurolene Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_alpha->serial_dilution prep_co_terpene Prepare Co-terpene Stock Solution prep_co_terpene->serial_dilution prep_bacteria Prepare Bacterial Inoculum inoculation Inoculate with Bacteria prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Determine MICs incubation->read_mic calc_fic Calculate FICI read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret

Caption: Experimental workflow for the checkerboard assay.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways involved in the synergistic action of α-Muurolene with other terpenes are yet to be elucidated, a plausible hypothesis involves a multi-target effect on the bacterial cell. Terpenes are known to disrupt bacterial cell membranes, inhibit efflux pumps, and interfere with essential metabolic pathways. The combination of two terpenes could potentiate these effects.

signaling_pathway cluster_terpenes Terpene Combination cluster_bacterium Bacterial Cell cluster_outcome Outcome alpha_muurolene α-Muurolene cell_membrane Cell Membrane Integrity alpha_muurolene->cell_membrane Disruption efflux_pump Efflux Pump Activity alpha_muurolene->efflux_pump Inhibition metabolic_pathway Metabolic Pathways alpha_muurolene->metabolic_pathway Interference co_terpene Co-terpene co_terpene->cell_membrane co_terpene->efflux_pump co_terpene->metabolic_pathway synergy Synergistic Antibacterial Effect cell_membrane->synergy efflux_pump->synergy metabolic_pathway->synergy

Caption: Putative mechanisms of synergistic action.

References

A Comparative Analysis of the Anti-Inflammatory Properties of Alpha-Muurolene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents has led to a growing interest in natural products, particularly sesquiterpenes found in essential oils. Among these, alpha-muurolene (B108458) and its isomers have demonstrated significant anti-inflammatory potential. This guide provides an objective comparison of the anti-inflammatory properties of prominent this compound isomers, supported by experimental data, to aid researchers and drug development professionals in their exploration of these promising compounds.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound isomers, primarily α-humulene and its well-studied isomer, (-)-trans-caryophyllene (also known as β-caryophyllene), have been evaluated in various preclinical models. The following table summarizes key quantitative data from comparative studies.

IsomerExperimental ModelKey Inflammatory MarkerDosage% Inhibition / ReductionReference
α-Humulene Carrageenan-induced paw edema (rat)Paw Edema (3h)50 mg/kg, p.o.~50%[1]
TNF-α levels50 mg/kg, p.o.Significant reduction[1]
IL-1β levels50 mg/kg, p.o.Significant reduction[1]
PGE₂ production50 mg/kg, p.o.Significant reduction[1]
iNOS expression50 mg/kg, p.o.Significant reduction[1]
COX-2 expression50 mg/kg, p.o.Significant reduction[1]
Ovalbumin-induced airway inflammation (mouse)Eosinophil recruitment (BALF)50 mg/kg, p.o. (preventive)~60%[2]
Eosinophil recruitment (BALF)50 mg/kg, p.o. (therapeutic)52%[2]
IL-5 levels (BALF)50 mg/kg, p.o. (preventive)79%[2]
CCL11 levels (BALF)50 mg/kg, p.o. (preventive)90%[2]
(-)-trans-Caryophyllene Carrageenan-induced paw edema (rat)Paw Edema (3h)50 mg/kg, p.o.~40%[1]
TNF-α levels50 mg/kg, p.o.Significant reduction[1]
IL-1β levels50 mg/kg, p.o.No significant reduction[1]
PGE₂ production50 mg/kg, p.o.Significant reduction[1]
iNOS expression50 mg/kg, p.o.Significant reduction[1]
COX-2 expression50 mg/kg, p.o.Significant reduction[1]
Ovalbumin-induced airway inflammation (mouse)Eosinophil recruitment (BALF)50 mg/kg, p.o. (preventive)No significant reduction[2]
Eosinophil recruitment (BALF)50 mg/kg, p.o. (therapeutic)No significant difference[2]
γ-Muurolene & δ-Cadinene Carrageenan-induced paw edema (mouse)Paw EdemaNot specifiedSignificant anti-inflammatory profile[3]

Data presented is an approximation based on graphical representations and statistical significance reported in the cited literature. For precise values, please refer to the original publications.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema

This widely used model assesses the anti-inflammatory activity of compounds in acute inflammation.[4][5][6]

  • Animal Model: Male Wistar rats or Swiss mice are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, vehicle, positive control (e.g., dexamethasone), and test groups (treated with α-muurolene isomers).

  • Compound Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses, typically 30-60 minutes before carrageenan injection.

  • Induction of Inflammation: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

  • Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure levels of inflammatory mediators such as TNF-α, IL-1β, and PGE₂, and the expression of enzymes like iNOS and COX-2 via ELISA and Western blot, respectively.[1][7]

Ovalbumin-Induced Allergic Airway Inflammation

This model is used to evaluate the efficacy of compounds in a model of allergic asthma.[8][9][10][11][12]

  • Animal Model: Female BALB/c mice are commonly used.

  • Sensitization: Mice are sensitized with intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide (B78521) on specific days (e.g., day 0 and day 14).

  • Challenge: Sensitized mice are challenged with aerosolized OVA for a set period on consecutive days (e.g., days 21, 22, and 23).

  • Compound Administration:

    • Preventive Treatment: Test compounds are administered daily from the first sensitization until the final challenge.

    • Therapeutic Treatment: Test compounds are administered during the challenge phase.

  • Sample Collection: 24 hours after the last challenge, bronchoalveolar lavage fluid (BALF) is collected to determine the number of inflammatory cells, particularly eosinophils. Lung tissue can also be collected for histological analysis and measurement of inflammatory markers.

  • Analysis of Inflammatory Mediators: Levels of cytokines and chemokines such as IL-5 and CCL11 in the BALF are measured using ELISA.

  • Immunohistochemistry: Lung tissue sections are analyzed for the expression of transcription factors like NF-κB and AP-1.[2]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of α-humulene are mediated, in part, through the inhibition of key pro-inflammatory signaling pathways.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, Allergens) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by α-Humulene Stimulus Inflammatory Stimulus Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Activation Receptor->IKK MAPK MAPK Activation Receptor->MAPK IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkappaB_active Active NF-κB (p50/p65) IkappaB->NFkappaB_active Release NFkappaB_inactive NF-κB (p50/p65) - IκBα NFkappaB_inactive->IkappaB NFkappaB_translocation NF-κB Translocation NFkappaB_active->NFkappaB_translocation AP1 AP-1 Activation MAPK->AP1 AP1_translocation AP-1 Translocation AP1->AP1_translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2, iNOS) NFkappaB_translocation->Gene_Expression AP1_translocation->Gene_Expression alpha_Humulene α-Humulene alpha_Humulene->IKK Inhibits alpha_Humulene->MAPK Inhibits

Caption: Simplified NF-κB and AP-1 signaling pathways in inflammation and points of inhibition by α-humulene.

Experimental_Workflow cluster_carrageenan Carrageenan-Induced Paw Edema cluster_ovalbumin Ovalbumin-Induced Airway Inflammation C1 Animal Acclimatization & Grouping C2 Compound Administration C1->C2 C3 Carrageenan Injection (Sub-plantar) C2->C3 C4 Paw Volume Measurement C3->C4 C5 Data Analysis & Biochemical Assays C4->C5 O1 Animal Sensitization (OVA + Adjuvant) O2 Compound Administration (Preventive/Therapeutic) O1->O2 O3 OVA Challenge (Aerosol) O2->O3 O4 Sample Collection (BALF, Lung Tissue) O3->O4 O5 Cell Counts & Cytokine Analysis (ELISA) O4->O5

Caption: Experimental workflows for in vivo assessment of anti-inflammatory properties.

Discussion

The available data indicates that α-humulene generally exhibits more potent and broader anti-inflammatory effects compared to its isomer, (-)-trans-caryophyllene. In the carrageenan-induced paw edema model, both compounds demonstrated significant anti-inflammatory activity; however, only α-humulene was able to significantly reduce the levels of both TNF-α and IL-1β.[1] This suggests that α-humulene may have a wider range of action on pro-inflammatory cytokine production.

Furthermore, in the ovalbumin-induced allergic airway inflammation model, α-humulene showed marked efficacy in reducing eosinophil recruitment and levels of the key allergic inflammation mediators IL-5 and CCL11, both in preventive and therapeutic settings.[2] In contrast, (-)-trans-caryophyllene did not produce a significant anti-inflammatory effect in this model.[2] The superior activity of α-humulene in the allergic inflammation model is attributed to its ability to inhibit the activation of the transcription factors NF-κB and AP-1, which are crucial for the expression of numerous pro-inflammatory genes.[13][14][15]

While robust comparative data for other this compound isomers like γ-muurolene and δ-cadinene is less abundant, studies on essential oils containing these compounds suggest they also contribute to anti-inflammatory effects.[3][16] However, direct, quantitative comparisons with α-humulene are needed to fully elucidate their relative potencies.

Conclusion

Based on the current body of evidence, α-humulene stands out as a particularly promising anti-inflammatory agent among the studied this compound isomers. Its ability to modulate multiple inflammatory pathways, including the inhibition of key pro-inflammatory cytokines and transcription factors, underscores its therapeutic potential. While (-)-trans-caryophyllene also possesses anti-inflammatory properties, its efficacy appears to be more limited, particularly in the context of allergic inflammation. Further research is warranted to explore the anti-inflammatory profiles of other this compound isomers and to fully understand the structure-activity relationships that govern their biological effects. This knowledge will be invaluable for the rational design and development of novel, sesquiterpene-based anti-inflammatory drugs.

References

A Comparative Guide to the Quantification of α-Muurolene: GC-MS vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of essential oils and other natural products, the accurate quantification of specific terpenoid constituents is paramount. Alpha-Muurolene (α-Muurolene), a sesquiterpene found in a variety of aromatic plants, is of significant interest for its potential biological activities. This guide provides an objective comparison of two powerful analytical techniques for the quantification of α-Muurolene: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This comparison is supported by established experimental protocols and representative validation data.

At a Glance: GC-MS vs. NMR for α-Muurolene Quantification

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR) Spectroscopy
Principle Chromatographic separation based on volatility and polarity, followed by mass-based detection and quantification.Quantification based on the direct proportionality between the integral of a specific resonance signal and the number of corresponding nuclei.
Selectivity High, especially in Selected Ion Monitoring (SIM) mode. Can distinguish between isomers based on retention time.High, based on unique chemical shifts of protons in the molecule. Can be challenging for complex mixtures with overlapping signals.
Sensitivity Very high, capable of detecting and quantifying trace amounts (µg/mL to ng/mL).Lower than GC-MS, typically in the mg/mL to high µg/mL range.
Sample Throughput High, with typical run times of 15-30 minutes per sample.Moderate, requires longer acquisition times, especially for ensuring full relaxation of nuclei.
Quantification Typically requires a calibration curve with a certified reference standard.Can be performed with an internal standard, providing direct quantification without a specific α-Muurolene standard curve.
Sample Preparation Simple dilution in a volatile solvent.Requires dissolution in a deuterated solvent with a precisely weighed internal standard.
Structural Information Provides mass spectral data which aids in identification.Provides detailed structural information, confirming the identity of the analyte.

Quantitative Performance Comparison

The following table summarizes typical validation parameters for the quantification of sesquiterpenes like α-Muurolene using GC-MS and ¹H-NMR. The data presented is a composite from various studies on terpene analysis and serves as a representative comparison.

Validation ParameterGC-MS¹H-NMR
Linearity (R²) > 0.999[1][2]> 0.999[3]
Range 0.1 - 100 µg/mL0.1 - 10 mg/mL
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[2]~ 0.05 mg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL[2]~ 0.15 mg/mL
Accuracy (% Recovery) 90 - 110%[1][2]95 - 105%[3]
Precision (% RSD) < 10%[2]< 5%[3]

Experimental Protocols

Detailed methodologies for the quantification of α-Muurolene using GC-MS and ¹H-NMR are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the essential oil or plant extract into a 10 mL volumetric flask.

  • Add a suitable internal standard (e.g., n-tridecane or octadecane) at a known concentration.

  • Dilute to volume with a suitable solvent such as hexane (B92381) or ethyl acetate.

  • Prepare a series of calibration standards of α-Muurolene with the internal standard in the same solvent.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp at 3°C/min to 240°C, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for α-Muurolene (e.g., m/z 204, 161, 105) and the internal standard.

Quantitative ¹H-NMR Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the essential oil or extract into an NMR tube.

  • Accurately weigh and add a suitable internal standard (e.g., 1,4-dinitrobenzene (B86053) or dimethyl sulfone) to the NMR tube. The internal standard should have a known purity, be stable, and have a signal that does not overlap with the analyte signals.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube and vortex to dissolve the sample and internal standard completely.

2. NMR Acquisition and Processing:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Pulse Program: A standard 30° or 90° pulse sequence.

  • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ of both the analyte and internal standard signals) is crucial for accurate quantification. A typical starting point is 30 seconds.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction.

  • Quantification: Integrate a well-resolved signal of α-Muurolene (e.g., an olefinic proton signal) and a signal from the internal standard. The concentration of α-Muurolene is calculated using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (mᵢₛ / mₓ) * Pᵢₛ

    Where:

    • Cₓ = Concentration of α-Muurolene

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • ₓ refers to the analyte (α-Muurolene) and ᵢₛ to the internal standard.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for GC-MS and ¹H-NMR quantification and the logical relationship for cross-validation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample & IS dilute Dilute in Solvent weigh->dilute inject Inject into GC-MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Detection (SIM) separate->detect integrate Integrate Peaks detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify α-Muurolene calibrate->quantify

Experimental workflow for α-Muurolene quantification by GC-MS.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Weigh Sample & IS in NMR tube dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H-NMR Spectrum dissolve->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Concentration integrate->calculate

Experimental workflow for α-Muurolene quantification by ¹H-NMR.

CrossValidation cluster_GCMS GC-MS Quantification cluster_NMR NMR Quantification Sample Essential Oil Sample GCMS_Quant Quantification via GC-MS Sample->GCMS_Quant NMR_Quant Quantification via ¹H-NMR Sample->NMR_Quant Compare Compare Results GCMS_Quant->Compare NMR_Quant->Compare Validate Validated Result Compare->Validate

Logical relationship for the cross-validation of analytical methods.

Conclusion and Recommendations

Both GC-MS and ¹H-NMR are robust and reliable techniques for the quantification of α-Muurolene, each with its own advantages.

GC-MS is the method of choice for:

  • High sensitivity applications , where trace amounts of α-Muurolene need to be quantified.

  • Complex mixtures where chromatographic separation is necessary to resolve α-Muurolene from other isomers or closely related compounds.

  • High-throughput screening due to its faster analysis time per sample.

¹H-NMR is particularly advantageous when:

  • A certified reference standard of α-Muurolene is not available , as it allows for direct quantification using a readily available internal standard.

  • Unambiguous structural confirmation of the analyte is required alongside quantification.

  • A non-destructive analytical method is preferred.

For a comprehensive and highly confident quantification, a cross-validation approach using both GC-MS and ¹H-NMR is recommended. This ensures the accuracy and reliability of the analytical results, which is critical for quality control, research, and drug development purposes.

References

α-Muurolene: A Potential Weapon Against Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Among the promising candidates from nature's arsenal (B13267) is α-Muurolene, a sesquiterpene found in the essential oils of various plants. This guide provides a comparative analysis of the current experimental data on the activity of α-Muurolene against clinically relevant antibiotic-resistant bacterial strains.

While research specifically isolating the effects of pure α-Muurolene is still emerging, studies on essential oils rich in this compound, and on structurally similar terpenes, suggest a significant potential in combating formidable pathogens. This guide synthesizes the available data, details the experimental methodologies for its assessment, and visualizes the potential mechanisms of action.

Comparative Antibacterial Activity

Limited studies have directly quantified the activity of pure α-Muurolene against a broad spectrum of antibiotic-resistant bacteria. However, research on essential oils where α-Muurolene is a major component indicates its contribution to the overall antimicrobial effect, particularly against Gram-positive bacteria like Staphylococcus aureus.

For instance, an essential oil containing α-Muurolene has demonstrated activity against S. aureus, suggesting that this compound is a contributing factor to the oil's antibacterial properties[1]. To provide a comparative perspective, the activity of a closely related sesquiterpene, α-humulene, has been reported against Bacteroides fragilis, with a Minimum Inhibitory Concentration (MIC) of 2 μg/mL[2]. While not a direct measure of α-Muurolene's potency, this data on a similar molecule suggests a potential for significant antibacterial efficacy.

Compound/Essential OilBacterial Strain(s)Key Findings
Essential Oil containing α-MuuroleneStaphylococcus aureusContributes to the antibacterial effect of the essential oil[1].
α-Humulene (related sesquiterpene)Bacteroides fragilisMIC: 2 μg/mL; Biofilm Inhibitory Concentration: 2 μg/mL; Biofilm Eradication: 8-32 μg/mL[2].
α-Pinene (related terpene)Methicillin-Resistant Staphylococcus aureus (MRSA)Synergistic activity with the antibiotic mupirocin[3].

Table 1: Summary of Antibacterial and Antibiofilm Activity of α-Muurolene and Related Terpenes. This table summarizes the reported activities against various bacterial strains. Data on pure α-Muurolene against a wide range of resistant strains is still needed for a comprehensive comparison.

Inhibition of Biofilm Formation

Bacterial biofilms present a major challenge in treating infections due to their inherent resistance to antibiotics. The ability of natural compounds to inhibit or eradicate biofilms is a critical area of investigation. Research on α-humulene has shown promising results in this regard, with a biofilm inhibitory concentration of 2 μg/mL and eradication of established biofilms at concentrations ranging from 8-32 μg/mL against Bacteroides fragilis[2]. This suggests that α-Muurolene may possess similar antibiofilm capabilities.

Potential Mechanisms of Action

The precise mechanisms by which α-Muurolene exerts its antibacterial effects are not yet fully elucidated. However, research on terpenes, in general, points towards a multi-target approach. A primary mechanism is the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents and ultimately cell death. This is often attributed to the lipophilic nature of these compounds.

Furthermore, studies on α-humulene suggest an additional mechanism involving the downregulation of genes responsible for efflux pumps[2]. Efflux pumps are proteins that actively transport antibiotics out of the bacterial cell, contributing significantly to antibiotic resistance. By inhibiting these pumps, α-Muurolene could potentially restore the efficacy of conventional antibiotics.

Another plausible mechanism is the interference with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation. While direct evidence for α-Muurolene is pending, other terpenes have been shown to disrupt quorum sensing pathways[4][5][6].

Below is a diagram illustrating the potential antibacterial mechanisms of α-Muurolene based on current understanding of related terpenes.

Alpha-Muurolene_Antibacterial_Mechanisms cluster_mechanisms Potential Mechanisms of Action cluster_outcomes Bacterial Response alpha_Muurolene α-Muurolene Membrane_Disruption Cell Membrane Disruption alpha_Muurolene->Membrane_Disruption Direct Interaction Efflux_Pump_Inhibition Efflux Pump Inhibition alpha_Muurolene->Efflux_Pump_Inhibition Gene Downregulation Quorum_Sensing_Inhibition Quorum Sensing Inhibition alpha_Muurolene->Quorum_Sensing_Inhibition Signal Interference Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Increased_Antibiotic_Susceptibility Increased Antibiotic Susceptibility Efflux_Pump_Inhibition->Increased_Antibiotic_Susceptibility Reduced_Virulence Reduced Virulence & Biofilm Formation Quorum_Sensing_Inhibition->Reduced_Virulence

Caption: Potential antibacterial mechanisms of α-Muurolene.

Experimental Protocols

To facilitate further research and comparison, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • α-Muurolene stock solution

  • Positive control (bacterial culture without α-Muurolene)

  • Negative control (broth medium only)

  • Microplate reader

Procedure:

  • Prepare serial twofold dilutions of the α-Muurolene stock solution in the broth medium directly in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Inoculate each well (except the negative control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no bacterial growth). The MIC can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader.

Biofilm Inhibition Assay using Crystal Violet Staining

This assay quantifies the ability of a compound to prevent biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • α-Muurolene stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid or 95% ethanol (B145695)

  • Microplate reader

Procedure:

  • Add the bacterial suspension and different concentrations of α-Muurolene to the wells of a 96-well plate. Include a positive control (bacteria without α-Muurolene) and a negative control (medium only).

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • After incubation, gently remove the planktonic cells by washing the wells with PBS.

  • Stain the adherent biofilms by adding the crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

  • Remove the excess stain and wash the wells again with PBS.

  • Solubilize the bound crystal violet by adding acetic acid or ethanol to each well.

  • Quantify the biofilm formation by measuring the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the positive control.

Below is a workflow diagram for a typical biofilm inhibition assay.

Biofilm_Inhibition_Assay_Workflow Start Start: Prepare Bacterial Culture and α-Muurolene Dilutions Incubation Incubate Plate to Allow Biofilm Formation Start->Incubation Washing1 Wash with PBS to Remove Planktonic Cells Incubation->Washing1 Staining Stain with Crystal Violet Washing1->Staining Washing2 Wash with PBS to Remove Excess Stain Staining->Washing2 Solubilization Solubilize Bound Stain Washing2->Solubilization Measurement Measure Absorbance Solubilization->Measurement End End: Calculate Biofilm Inhibition Percentage Measurement->End

Caption: Workflow for a crystal violet biofilm inhibition assay.

Conclusion and Future Directions

The available evidence, primarily from studies on essential oils and related terpenes, strongly suggests that α-Muurolene is a promising candidate for further investigation as an antibacterial and antibiofilm agent. Its potential to act through multiple mechanisms, including cell membrane disruption and inhibition of resistance mechanisms like efflux pumps, makes it an attractive molecule for combating antibiotic-resistant pathogens.

To fully realize the therapeutic potential of α-Muurolene, future research should focus on:

  • Comprehensive in vitro studies: Determining the MIC and antibiofilm activity of pure α-Muurolene against a wide panel of clinically important antibiotic-resistant bacteria, including MRSA, vancomycin-resistant enterococci (VRE), and multidrug-resistant Gram-negative bacteria.

  • Mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by α-Muurolene in bacteria.

  • Synergy studies: Investigating the synergistic effects of α-Muurolene in combination with existing antibiotics to potentially enhance their efficacy and overcome resistance.

  • In vivo studies: Evaluating the efficacy and safety of α-Muurolene in animal models of infection.

By addressing these research gaps, the scientific community can pave the way for the development of novel, effective therapies based on α-Muurolene to combat the growing threat of antibiotic resistance.

References

Comparative Analysis of α-Muurolene Content Across Various Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the concentration of α-Muurolene, a naturally occurring sesquiterpene hydrocarbon, across a diverse range of plant species. α-Muurolene is a subject of significant research interest due to its contribution to the essential oil composition of numerous plants and its potential biological activities, including antimicrobial effects. This document summarizes quantitative data, details common experimental protocols for its quantification, and illustrates the biosynthetic pathway and experimental workflow.

Quantitative Comparison of α-Muurolene Content

The concentration of α-Muurolene varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the percentage of α-Muurolene found in the essential oils of several species as reported in scientific literature.

Plant SpeciesPlant Partα-Muurolene Content (% of Essential Oil)Reference
Amorpha fruticosaFruits12.54%[1]
Juniperus oxycedrusLeaves2.4%[2]
Juniperus communisBerries1.3 - 1.6%[3]
Juniperus communisBerries0.4%[4]
Salvia argenteaAerial Parts0.1%[5]
Cinnamomum camphoraLeavesTrace[6]
Cinnamomum camphora var. linalooliferaFlowers, Twigs0.4%[7]

Experimental Protocols

The quantification of α-Muurolene from plant materials typically involves a two-step process: extraction of the essential oil followed by chromatographic analysis to identify and quantify the components.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.[8][9][10]

Principle: This method utilizes hot water and steam to rupture the oil glands in the plant tissue, releasing the volatile essential oils.[10][11] The mixture of steam and oil vapor is then cooled, and the immiscible oil is separated from the water.[8]

Apparatus:

  • Clevenger-type apparatus

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Collection vessel (separatory funnel)

Procedure:

  • Preparation of Plant Material: The plant material (e.g., leaves, fruits, stems) is harvested and, if necessary, dried or ground to increase the surface area for efficient extraction.[9]

  • Charging the Still: A known quantity of the prepared plant material is placed into the round-bottom flask.

  • Addition of Water: The material is fully submerged in a sufficient quantity of distilled water.[10]

  • Distillation: The flask is heated to boiling. As the water boils, steam passes through the plant material, carrying the volatile essential oils with it.

  • Condensation: The steam and oil vapor mixture travels into the condenser, where it is cooled by circulating cold water, turning the vapor back into a liquid.[8]

  • Separation: The condensed liquid (a mixture of water and essential oil) flows into the collection vessel. Due to their different densities and immiscibility, the essential oil forms a distinct layer on top of the water (hydrosol).

  • Collection: The essential oil layer is carefully separated from the aqueous layer. The collected oil is then dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) until analysis.[6]

Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating, identifying, and quantifying the individual volatile components within an essential oil.[12][13][14]

Principle: The essential oil sample is vaporized and injected into a gas chromatograph. An inert carrier gas moves the vapor through a long, thin capillary column. Components of the mixture travel through the column at different rates depending on their chemical properties, thus separating them. As each component exits the column, it enters a mass spectrometer, which ionizes the molecules and detects them based on their mass-to-charge ratio, allowing for identification and quantification.

Instrumentation & Conditions:

  • Gas Chromatograph: Equipped with a mass spectrometer detector (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is commonly used for terpene analysis.[13][15]

  • Carrier Gas: Helium is typically used at a constant flow rate (e.g., 1 mL/min).[12][13]

  • Oven Temperature Program: A programmed temperature gradient is crucial for good separation. A typical program might be:

    • Initial temperature: 50-70°C, hold for 2-3 minutes.

    • Ramp: Increase temperature at a rate of 3-5°C/min up to 240-250°C.

    • Final hold: Maintain the final temperature for several minutes.[6][12]

  • Injector and Detector Temperatures: Injector temperature is typically set to 250°C, and the MS transfer line to 280°C.[12]

  • Injection Mode: Split injection (e.g., split ratio 1:10 to 1:100) is common to avoid column overloading.[13][14]

Procedure:

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or methanol) to an appropriate concentration.[16]

  • Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC.[12]

  • Chromatographic Separation & Mass Spectrometry: The components are separated in the column and detected by the MS.

  • Component Identification: The identification of α-Muurolene is achieved by comparing its retention time and mass spectrum with those of a known reference standard or by matching the mass spectrum with established libraries like NIST.[14]

  • Quantification: The relative percentage of α-Muurolene is calculated based on the peak area of the compound relative to the total peak area of all identified components in the chromatogram.

Visualized Pathways and Workflows

The following diagrams illustrate the biosynthetic origin of α-Muurolene and the general experimental workflow for its quantification.

alpha_Muurolene_Biosynthesis cluster_start Precursor Biosynthesis substance substance enzyme enzyme pathway_label pathway_label IPP Isopentenyl PP GPP Geranyl PP (C10) IPP->GPP DMAPP Dimethylallyl PP DMAPP->GPP FPP Farnesyl PP (C15) GPP->FPP Sesqui_Synth Sesquiterpene Synthases FPP->Sesqui_Synth (precursor) aM α-Muurolene invis1 invis2 MEP_MVA MEP/MVA Pathways Sesqui_Synth->aM

Caption: Biosynthesis pathway of α-Muurolene from isoprene (B109036) units.

Experimental_Workflow step step process process analysis analysis result result A Plant Material (e.g., Fruits, Leaves) B Hydrodistillation A->B Extraction C Essential Oil (Crude Extract) B->C D GC-MS Analysis C->D Injection E Data Processing D->E Chromatogram & Mass Spectra F α-Muurolene Quantification (%) E->F

Caption: General workflow for α-Muurolene extraction and quantification.

References

Head-to-Head Comparison: α-Muurolene in Essential Oils versus Commercial Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively documents the antimicrobial properties of essential oils containing α-Muurolene. However, data from head-to-head comparisons between isolated α-Muurolene and commercial antimicrobials is currently limited. This guide therefore provides a comparative analysis based on the antimicrobial performance of essential oils in which α-Muurolene is a notable component, alongside data for conventional antimicrobial agents against similar pathogens. The presented efficacy of these essential oils is a result of the synergistic or additive effects of all their constituents, and cannot be attributed to α-Muurolene alone.

Executive Summary

Essential oils containing the sesquiterpene α-Muurolene have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. This guide synthesizes available data to offer a comparative perspective on the efficacy of these essential oils against that of commercial antibiotics and antifungals. While direct comparisons with pure α-Muurolene are not yet available, the information presented provides valuable insights for researchers in the fields of natural product chemistry and drug development. The primary mechanism of action for many essential oil constituents, including sesquiterpenes, is believed to be the disruption of microbial cell membrane integrity.

Quantitative Data Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for essential oils containing α-Muurolene and for commercial antimicrobials against a range of pathogenic microorganisms. Lower MIC values indicate greater antimicrobial potency.

Table 1: Antimicrobial Activity of Essential Oils Containing α-Muurolene

Essential Oil Sourceα-Muurolene Content (%)MicroorganismMIC (mg/mL)
Amorpha fruticosa (Fruits)12.54Staphylococcus aureus1.84 - 7.38
Bacillus subtilis1.84 - 7.38
Enterococcus faecalis1.84 - 7.38
Escherichia coli14.75 - 29.50
Pseudomonas aeruginosa14.75 - 29.50
Candida albicans3.69 - 29.50
Xenophyllum poposum3.0Staphylococcus aureus>1 (oil)
Escherichia coli>1 (oil)
Pseudomonas aeruginosa>1 (oil)
Candida albicans>1 (oil)

Data for Amorpha fruticosa essential oil from a 2021 study.[1] Data for Xenophyllum poposum essential oil from a 2012 study, which indicated MIC values were greater than 1 mg/mL for the tested strains.[2]

Table 2: Antimicrobial Activity of Commercial Antimicrobials

ClassAntimicrobial AgentMicroorganismMIC (µg/mL)
Antibiotics
Beta-lactamAmpicillinEscherichia coli4 - ≥128[3]
CeftiofurEscherichia coli0.5 - 1[3]
CeftazidimeEscherichia coli7.1% of isolates resistant[4]
OxacillinStaphylococcus aureus0.25 - >256
GlycopeptideVancomycinStaphylococcus aureus0.25 - 2[5][6]
AminoglycosideGentamicinStaphylococcus aureus0.25 - 1
Escherichia coli0.25 - 1
FluoroquinoloneCiprofloxacinStaphylococcus aureus0.12 - 4
Escherichia coli0.015 - >32
MacrolideErythromycinStaphylococcus aureus0.25 - >128
Antifungals
PolyeneAmphotericin BCandida albicans0.39[7]
AzoleMiconazoleCandida albicans0.016 - 32[8]
FluconazoleCandida albicans0.25 - 64
EchinocandinCaspofunginCandida albicans0.1[7]

Note: MIC values for commercial antimicrobials can vary significantly based on the specific strain and resistance patterns.

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC) of the test substances. This is a standardized and widely accepted technique in microbiology.[9][10][11]

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Substance: Essential oil or commercial antimicrobial agent. For essential oils, a solvent such as dimethyl sulfoxide (B87167) (DMSO) may be used to create a stock solution, with a final concentration that does not inhibit microbial growth.
  • Microbial Culture: A pure culture of the test microorganism grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Growth Medium: Sterile broth appropriate for the test microorganism.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Inoculum Preparation:

  • The overnight microbial culture is diluted in fresh broth to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard. This results in a suspension containing approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.
  • This suspension is further diluted to obtain the final desired inoculum concentration in the microtiter plate wells (e.g., 5 x 10⁵ CFU/mL for bacteria).

3. Serial Dilution of Test Substance:

  • A serial two-fold dilution of the test substance is prepared directly in the 96-well plate.
  • Typically, 100 µL of sterile broth is added to wells 2 through 12.
  • 200 µL of the stock solution of the test substance is added to the first well.
  • 100 µL is transferred from the first well to the second, mixed, and this process is repeated down to the tenth well, creating a range of concentrations. The eleventh well serves as a growth control (no antimicrobial), and the twelfth well can be a sterility control (no microbes).

4. Inoculation:

  • The standardized microbial inoculum is added to each well (except the sterility control) to reach the final test volume (usually 200 µL).

5. Incubation:

  • The microtiter plates are incubated under appropriate conditions for the test microorganism (e.g., 35-37°C for 16-24 hours for most bacteria).[10]

6. Determination of MIC:

  • Following incubation, the plates are examined for visible signs of microbial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[11]

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_agent Prepare Antimicrobial Agent Stock serial_dilution Perform Serial Dilution in 96-Well Plate prep_agent->serial_dilution prep_culture Prepare Overnight Microbial Culture adjust_inoculum Adjust Inoculum to 0.5 McFarland prep_culture->adjust_inoculum prep_media Prepare Sterile Growth Media prep_media->adjust_inoculum inoculate_plate Inoculate Plate with Microbial Suspension adjust_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate Incubate Plate (e.g., 37°C, 24h) inoculate_plate->incubate read_mic Visually Inspect for Growth incubate->read_mic determine_mic Determine MIC read_mic->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Proposed Mechanism of Action for Sesquiterpenes

G cluster_compound Antimicrobial Compound cluster_cell Microbial Cell sesquiterpene Sesquiterpene (e.g., α-Muurolene) cell_membrane Cell Membrane (Phospholipid Bilayer) sesquiterpene->cell_membrane Interaction due to lipophilicity membrane_integrity Loss of Membrane Integrity cell_membrane->membrane_integrity Disruption ion_leakage Ion Leakage membrane_integrity->ion_leakage cell_lysis Cell Lysis / Death ion_leakage->cell_lysis

Caption: Disruption of microbial cell membrane by sesquiterpenes.

Concluding Remarks

The available evidence suggests that essential oils containing α-Muurolene possess significant antimicrobial properties. While these natural extracts may not always match the potency of conventional, highly purified antibiotics on a concentration basis, they represent a promising area for the discovery of new antimicrobial leads. The mechanism of action, primarily targeting the cell membrane, is of particular interest as it may be less prone to the development of resistance compared to agents with highly specific molecular targets. Further research is warranted to isolate and evaluate the antimicrobial efficacy of pure α-Muurolene in direct comparison with commercial drugs. Such studies will be crucial in determining its potential as a standalone therapeutic agent or as a synergistic component in combination therapies.

References

Assessing the Enantioselective Biological Activity of α-Muurolene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the enantioselective biological activity of α-Muurolene. As of the latest literature review, direct comparative studies on the biological activities of individual α-Muurolene enantiomers, (+)-α-Muurolene and (-)-α-Muurolene, are not available. However, the broader context of terpene chemistry and pharmacology suggests that stereochemistry can significantly influence biological effects. This guide summarizes the known biological activities associated with α-Muurolene found in essential oils and draws parallels with the well-documented enantioselective activities of other terpenes to underscore the potential significance of chirality in the biological functions of α-Muurolene.

Overview of α-Muurolene and its Biological Activities

α-Muurolene is a sesquiterpene hydrocarbon found in the essential oils of various plants. It is a constituent of essential oils that have demonstrated a range of biological activities, including antimicrobial and anti-inflammatory properties. For instance, essential oils from Amorpha fruticosa fruits, which contain δ-cadinene, γ-muurolene, and α-muurolene, have shown notable antimicrobial and antibiofilm activity, particularly against Gram-positive bacteria.[1] Similarly, the essential oil of Xenophyllum poposum, which also contains α-muurolene, has exhibited antibacterial and antifungal activities.[2]

While these studies suggest the potential bioactivity of α-Muurolene, they do not differentiate between its enantiomers. The synthesis of single enantiomers of α-Muurolene presents a significant challenge due to its complex stereochemistry, which has likely contributed to the lack of specific biological evaluations of the individual enantiomers.[3][4]

Enantioselectivity in Terpenes: A Case for α-Muurolene

The biological activities of many terpenes are highly dependent on their stereochemistry. Studies on other terpenes, such as α-pinene, have demonstrated clear enantioselective effects.

Key Findings from Related Terpenes:

  • α-Pinene: Studies have shown that the (+) and (-) enantiomers of α-pinene exhibit different biological activities. For example, (+)-α-pinene has been found to be more cytotoxic to murine macrophages than its corresponding enantiomer.[5][6] Furthermore, only the positive enantiomers of both α- and β-pinene have shown significant antimicrobial activity against various fungi and bacteria.[6][7] In the context of anti-inflammatory activity, (+)-α-pinene demonstrated more potent inhibition of inflammatory pathways in human chondrocytes compared to (-)-α-pinene.[8]

  • Limonene (B3431351): The enantiomers of limonene also display distinct antimicrobial properties. For instance, (R)-(+)-limonene and (S)-(-)-limonene show different levels of inhibitory activity against various bacterial and fungal strains.[9]

These examples highlight the critical role of stereochemistry in the biological activity of terpenes. It is plausible that the enantiomers of α-Muurolene also possess distinct biological profiles. Future research focusing on the enantioselective synthesis and biological evaluation of α-Muurolene is crucial to fully understand its therapeutic potential.

Comparative Data (Hypothetical Framework)

In the absence of direct experimental data for α-Muurolene enantiomers, the following tables are presented as a hypothetical framework for future comparative studies. The data structure is based on typical assays used to evaluate cytotoxicity, anti-inflammatory, and antimicrobial activities.

Table 1: Comparative Cytotoxicity of α-Muurolene Enantiomers (Hypothetical)

Cell LineAssayParameter(+)-α-Muurolene(-)-α-MuuroleneDoxorubicin (Control)
A549 (Lung Carcinoma)MTTIC₅₀ (µM)Data Not AvailableData Not AvailableValue
MCF-7 (Breast Cancer)MTTIC₅₀ (µM)Data Not AvailableData Not AvailableValue
HepG2 (Hepatoma)MTTIC₅₀ (µM)Data Not AvailableData Not AvailableValue

Table 2: Comparative Anti-inflammatory Activity of α-Muurolene Enantiomers (Hypothetical)

Cell LineStimulantParameter(+)-α-Muurolene(-)-α-MuuroleneDexamethasone (Control)
RAW 264.7 (Macrophages)LPSNO Production IC₅₀ (µM)Data Not AvailableData Not AvailableValue
RAW 264.7 (Macrophages)LPSIL-6 Inhibition (%)Data Not AvailableData Not AvailableValue
RAW 264.7 (Macrophages)LPSTNF-α Inhibition (%)Data Not AvailableData Not AvailableValue

Table 3: Comparative Antimicrobial Activity of α-Muurolene Enantiomers (Hypothetical)

MicroorganismAssayParameter(+)-α-Muurolene(-)-α-MuuroleneCiprofloxacin (Control)
Staphylococcus aureusBroth MicrodilutionMIC (µg/mL)Data Not AvailableData Not AvailableValue
Escherichia coliBroth MicrodilutionMIC (µg/mL)Data Not AvailableData Not AvailableValue
Candida albicansBroth MicrodilutionMIC (µg/mL)Data Not AvailableData Not AvailableValue

Experimental Protocols (Representative Examples)

The following are detailed methodologies for key experiments that could be employed to assess the enantioselective biological activity of α-Muurolene. These are standard protocols and would require optimization for the specific test compounds.

4.1. Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of (+)-α-Muurolene, (-)-α-Muurolene, and a positive control (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.

4.2. Anti-inflammatory Assay (Nitric Oxide, IL-6, and TNF-α Production)

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with different concentrations of (+)-α-Muurolene and (-)-α-Muurolene for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay): Collect the supernatant and mix with Griess reagent. Measure the absorbance at 540 nm to determine nitrite (B80452) concentration.

  • Cytokine Measurement (ELISA): Use commercially available ELISA kits to measure the levels of IL-6 and TNF-α in the cell culture supernatant according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO, IL-6, and TNF-α production.

4.3. Antimicrobial Assay (Broth Microdilution Method)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of (+)-α-Muurolene, (-)-α-Muurolene, and a positive control antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for yeast).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway Diagrams

The anti-inflammatory effects of terpenes are often mediated through the modulation of key signaling pathways such as the NF-κB and MAPK pathways. While the specific pathways affected by α-Muurolene enantiomers are unknown, the following diagrams illustrate these general pathways.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->Genes Transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

MAPK_Signaling_Pathway Stimulus Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimulus->MAPKKK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK p38 p38 MAPK MAPKK_p38->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) p38->TranscriptionFactors JNK JNK MAPKK_JNK->JNK JNK->TranscriptionFactors Response Inflammatory Response TranscriptionFactors->Response

Caption: Simplified diagram of the p38 and JNK MAPK signaling pathways.

Conclusion

While α-Muurolene is a component of several essential oils with demonstrated biological activities, there is a clear gap in the scientific literature regarding the specific enantioselective effects of its (+) and (-) forms. The pronounced differences in the biological activities of enantiomers of other terpenes strongly suggest that a similar stereochemical dependence may exist for α-Muurolene. Therefore, future research should prioritize the enantioselective synthesis of α-Muurolene and a systematic evaluation of the cytotoxic, anti-inflammatory, and antimicrobial properties of each enantiomer. Such studies are essential for a comprehensive understanding of the pharmacological potential of α-Muurolene and for the development of new therapeutic agents.

References

confirming the antioxidant potential of alpha-Muurolene using multiple assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alpha-Muurolene, a sesquiterpene hydrocarbon found in the essential oils of various plants, has garnered interest for its potential bioactive properties. This guide provides a comparative analysis of the antioxidant potential of α-Muurolene, drawing upon available experimental data from multiple assays. While data on pure α-Muurolene is limited, this report summarizes findings from essential oils rich in this compound and compares its inferred activity with established antioxidants.

Quantitative Antioxidant Activity

SampleAssayResultReference CompoundReference Compound Result
Leonurus pseudomacranthus Essential OilDPPHIC50: 1.513 mg/mL--
ABTSIC50: 0.152 mg/mL--
Schinus molle Essential OilDPPH11.42 ± 0.08 µmol TE/g--
ABTS134.88 ± 4.37 µmol TE/g--
FRAP65.16 ± 1.46 µmol TE/g--
Xenophyllum poposum Essential Oil (3.0% α-Muurolene)DPPHWeak activityBHTStrong activity[1]

Note: IC50 (half maximal inhibitory concentration) indicates the concentration of the sample required to scavenge 50% of the free radicals. A lower IC50 value corresponds to a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance in comparison to the standard antioxidant Trolox.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Various concentrations of the test sample (e.g., essential oil or pure compound) are prepared.

  • An aliquot of the sample solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((A_control - A_sample) / A_control)] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or water) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).

  • Various concentrations of the test sample are prepared.

  • An aliquot of the sample solution is added to the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at the same wavelength.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Various concentrations of the test sample are prepared.

  • The FRAP reagent is pre-warmed to 37°C.

  • An aliquot of the sample solution is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 593 nm) after a set incubation time (e.g., 4 minutes).

  • A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.

  • The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve and is often expressed as µmol of Fe(II) equivalents or Trolox equivalents per gram of sample.

Visualizing Experimental Workflow and Potential Signaling Pathway

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Data Acquisition cluster_analysis Data Analysis start Test Compound (e.g., this compound) dilution Serial Dilutions start->dilution dpph DPPH Assay dilution->dpph abts ABTS Assay dilution->abts frap FRAP Assay dilution->frap spectro Spectrophotometric Measurement dpph->spectro abts->spectro frap->spectro calc Calculation of % Inhibition / Reducing Power spectro->calc ic50 IC50 / TEAC Determination calc->ic50 end end ic50->end Comparative Analysis

Fig. 1: General workflow for in vitro antioxidant activity assessment.

While direct evidence for the signaling pathways activated by α-Muurolene is lacking, many natural antioxidant compounds, including other sesquiterpenes, are known to exert their effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nrf2 Nrf2 proteasome Proteasomal Degradation nrf2->proteasome degradation nrf2_nuc Nrf2 nrf2->nrf2_nuc translocation keap1 Keap1 keap1->nrf2 binding & ubiquitination cul3 Cul3 ros Oxidative Stress (ROS) ros->keap1 inhibition antioxidant Antioxidant (e.g., this compound) antioxidant->keap1 inhibition are ARE (Antioxidant Response Element) nrf2_nuc->are binding genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes transcription

Fig. 2: The Nrf2/ARE signaling pathway for antioxidant defense.

References

Comparative Transcriptomics of Plant Response to alpha-Muurolene: An Overview of Related Endogenous Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of transcriptomic responses related to sesquiterpenes in plants. Due to a lack of publicly available research on the direct transcriptomic effects of externally applied alpha-Muurolene on plants, this document focuses on the well-documented transcriptomic regulation of endogenous sesquiterpene biosynthesis. Understanding how plants regulate the production of these compounds internally in response to various stimuli offers valuable insights into the potential signaling pathways and gene networks that might be activated upon exposure to exogenous this compound.

Data Presentation: Gene Expression in Sesquiterpenoid Biosynthesis

The following table summarizes key genes involved in the biosynthesis of sesquiterpenes, which are often differentially expressed in response to stimuli such as mechanical wounding or fertilization. This data is aggregated from studies on various plant species and provides a general overview of the key players in the sesquiterpenoid biosynthesis pathway.

Gene/Enzyme NameAbbreviationPathway StepTypical Expression Change upon StimulusPlant Species Studied
1-deoxy-D-xylulose-5-phosphate synthaseDXSMEP Pathway (Upstream)Down-regulated in some wounding responses[1]Aquilaria sinensis
3-hydroxy-3-methylglutaryl-CoA reductaseHMGRMVA Pathway (Upstream)Down-regulated with certain fertilizers[2]Phoebe bournei
Farnesyl diphosphate (B83284) synthaseFPPSTerpenoid Backbone BiosynthesisUp-regulated in response to wounding[1]Aquilaria sinensis
Sesquiterpene SynthaseSSSesquiterpene BiosynthesisUp-regulated in response to wounding[1]Aquilaria sinensis
Basic Helix-Loop-Helix Transcription FactorsbHLH TFsGene RegulationCo-expressed with sesquiterpene biosynthesis genes[1]Aquilaria sinensis

Experimental Protocols

The methodologies outlined below are representative of the experimental workflows used in the transcriptomic analysis of sesquiterpene biosynthesis in plants.

Plant Material and Treatment
  • Plant Species: Aquilaria sinensis seedlings were used to study the response to mechanical wounding.[1]

  • Growth Conditions: Seedlings were grown under controlled greenhouse conditions.

  • Stimulus: Mechanical wounding was inflicted by drilling into the xylem of the plant stems. Control samples were taken from untreated plants.[1]

  • Sample Collection: Xylem tissues from both wounded and control plants were collected 15 days post-treatment for RNA extraction.[1]

RNA Sequencing and Analysis
  • RNA Extraction: Total RNA was extracted from the collected xylem tissues using a standard plant RNA extraction kit.

  • Library Preparation: mRNA was enriched and fragmented. cDNA libraries were then synthesized and prepared for sequencing.

  • Sequencing: Paired-end sequencing was performed on an Illumina sequencing platform.

  • Data Analysis:

    • Raw reads were filtered to remove low-quality reads and adapters.

    • Clean reads were mapped to a reference genome or assembled de novo.

    • Gene expression levels were quantified using metrics such as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

    • Differentially Expressed Genes (DEGs) were identified based on fold change and statistical significance (e.g., |log2(fold change)| ≥ 1 and adjusted p-value ≤ 0.05).[1]

    • Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed to functionally annotate the DEGs.[1]

Mandatory Visualization

Signaling Pathway of Sesquiterpene Biosynthesis Regulation

The following diagram illustrates a simplified signaling pathway for the regulation of sesquiterpene biosynthesis, often initiated by external stimuli like wounding.

Sesquiterpene_Biosynthesis_Regulation Stimulus External Stimulus (e.g., Wounding) Signal_Perception Signal Perception Stimulus->Signal_Perception JA_SA_Signaling JA/SA Signaling Pathways Signal_Perception->JA_SA_Signaling TFs Transcription Factors (e.g., bHLH) JA_SA_Signaling->TFs Activation MEP_Pathway MEP Pathway Genes (e.g., DXS) TFs->MEP_Pathway Regulation MVA_Pathway MVA Pathway Genes (e.g., HMGR) TFs->MVA_Pathway Regulation FPPS_SS FPPS & SS Genes TFs->FPPS_SS Upregulation MEP_Pathway->FPPS_SS MVA_Pathway->FPPS_SS Sesquiterpenes Sesquiterpene Biosynthesis FPPS_SS->Sesquiterpenes

Caption: Simplified signaling cascade for sesquiterpene biosynthesis.

Experimental Workflow for Comparative Transcriptomics

The diagram below outlines the typical experimental workflow for a comparative transcriptomic study of plant responses.

Experimental_Workflow Plant_Material Plant Material (Control vs. Treated) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Library_Prep mRNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Processing Data Quality Control & Pre-processing Sequencing->Data_Processing Mapping_Assembly Read Mapping or De Novo Assembly Data_Processing->Mapping_Assembly Expression_Quant Gene Expression Quantification Mapping_Assembly->Expression_Quant DEG_Analysis Differential Expression Analysis Expression_Quant->DEG_Analysis Functional_Annotation Functional Annotation (GO, KEGG) DEG_Analysis->Functional_Annotation Pathway_Analysis Pathway & Network Analysis Functional_Annotation->Pathway_Analysis

Caption: Workflow for comparative transcriptomic analysis in plants.

References

Evaluating the Contribution of Alpha-Muurolene to Essential Oil Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the sesquiterpene alpha-muurolene (B108458) and its contribution to the bioactivity of essential oils. Through a comparative analysis with other common sesquiterpenes, this document summarizes key experimental findings and outlines the methodologies used to ascertain these properties. The information is intended to support further research and development in the fields of phytochemistry, pharmacology, and drug discovery.

Introduction to this compound

This compound is a tricyclic sesquiterpene hydrocarbon commonly found as a constituent of essential oils from a variety of aromatic plants.[1][2] As a member of the extensive terpene family, it is synthesized from three isoprene (B109036) units and possesses a characteristic C15H24 molecular formula.[3][4] Its presence in essential oils contributes to their overall aromatic profile and, more significantly, to their biological activities. Preliminary research has highlighted its potential as an antimicrobial, anti-inflammatory, and antioxidant agent, making it a molecule of interest for therapeutic applications.[1][3][5]

Bioactivity of this compound: A Quantitative Overview

The biological effects of this compound are often evaluated in the context of the essential oil in which it is present. Its contribution can be inferred from the correlation between its concentration and the observed bioactivity.

Antimicrobial and Antibiofilm Activity

This compound has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria.[5] Its mechanism of action is thought to involve the disruption of the microbial cell membrane by altering its hydrophobicity, which can impede microbial adherence and biofilm formation.[4]

Table 1: Antimicrobial Activity of Essential Oils Containing this compound and Other Sesquiterpenes

Essential Oil SourceMajor SesquiterpenesTarget MicroorganismMIC (mg/mL)Reference
Amorpha fruticosaδ-cadinene (20.09%), γ-muurolene (12.79%), α-muurolene (12.54%) Staphylococcus aureus1.84 - 3.69[5]
Amorpha fruticosaδ-cadinene (20.09%), γ-muurolene (12.79%), α-muurolene (12.54%) Bacillus subtilis1.84[5]
Amorpha fruticosaδ-cadinene (20.09%), γ-muurolene (12.79%), α-muurolene (12.54%) Escherichia coli14.75[5]
Xenophyllum poposumδ-cadinene (16.5%), epi-α-cadinol (12.0%), α-muurolene (3.0%) Staphylococcus aureus-[5][6]
Salvia officinalisα-humulene , trans-caryophylleneHCT-116 (colon cancer)IC50: 77.3 µg/mL[7]
Plant extractsα-humulene Bacteroides fragilisMIC: 2 µg/mL[8]

MIC: Minimum Inhibitory Concentration; IC50: Half maximal inhibitory concentration. Note that the activity of the essential oil is a result of the combined effects of its components.

Anti-inflammatory Activity

The anti-inflammatory potential of sesquiterpenes, including this compound, is a significant area of research.[3] While direct studies on isolated this compound are limited, the anti-inflammatory effects of essential oils containing this compound are often attributed to the ability of sesquiterpenes to modulate key signaling pathways and reduce the production of inflammatory mediators.[3][9] For instance, the related sesquiterpene α-humulene has been shown to reduce the release of TNF-α and IL-1β.[9]

Antioxidant Activity

Essential oils rich in sesquiterpenes often exhibit antioxidant properties.[1] These compounds can neutralize free radicals and chelate metal ions, thereby reducing oxidative stress. The antioxidant capacity of essential oils containing this compound has been demonstrated in various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[1]

Table 2: Antioxidant Activity of Essential Oils Containing Muurolene and Other Sesquiterpenes

Essential Oil SourceMajor SesquiterpenesAntioxidant AssayKey FindingsReference
Salvia ceratophyllaγ-muurolene (11.4%) , α-pinene (7.6%)DPPH, β-carotene/linoleic acidModerate activity[10]
Garcinia brasiliensisγ-muurolene (10.3%) , spathulenol (B192435) (8.7%)-Poor antioxidant activity[11]
Leonurus pseudomacranthusNot specified, but contains sesquiterpenesDPPH, ABTS, FRAPSignificant antioxidant activity[1]

DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); FRAP: Ferric Reducing Antioxidant Power.

Comparative Analysis with Other Sesquiterpenes

This compound is often found in essential oils alongside other sesquiterpenes, such as beta-caryophyllene (B1668595) and alpha-humulene. Understanding the relative contributions of these molecules is crucial for targeted drug development.

Beta-Caryophyllene: This bicyclic sesquiterpene is known for its anti-inflammatory properties, which are mediated through the cannabinoid receptor 2 (CB2).[12] It often co-occurs with alpha-humulene.[12]

Alpha-Humulene: Structurally similar to beta-caryophyllene, alpha-humulene also possesses significant anti-inflammatory and analgesic effects.[9] It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9][12]

Synergistic and Antagonistic Effects: The overall bioactivity of an essential oil is not merely the sum of the activities of its individual components. Interactions between compounds can lead to synergistic (enhanced) or antagonistic (reduced) effects.[13][14] For example, some studies suggest that minor components in an essential oil can be critical for the synergistic activity of the major components.[13] Further research is needed to elucidate the specific interactions of this compound with other sesquiterpenes and essential oil constituents.

Experimental Protocols

Standardized methods are essential for the reliable evaluation of the bioactivity of essential oils and their components.[15]

Antimicrobial Susceptibility Testing

Broth Microdilution Method: This is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared in a suitable broth, such as Mueller-Hinton Broth (MHB).[16]

  • Serial Dilution: The essential oil or isolated compound is serially diluted in the broth within a 96-well microtiter plate. A solvent like DMSO may be used to aid in the dissolution of the hydrophobic compounds.[5]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Endpoint Determination: The MIC is determined as the lowest concentration of the test substance that visibly inhibits microbial growth. This can be assessed visually or with the aid of an indicator dye like resazurin (B115843) or INT (p-iodonitrotetrazolium violet).[17]

Agar (B569324) Diffusion Method (Disc or Well Diffusion): This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[18]

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Test Substance: Sterile filter paper discs impregnated with the essential oil or a solution of the isolated compound are placed on the agar surface. Alternatively, wells can be punched into the agar and filled with the test substance.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc or well where microbial growth is inhibited) is measured in millimeters.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay: This assay measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reaction Mixture: A solution of the essential oil or compound at various concentrations is mixed with a solution of DPPH in a suitable solvent (e.g., methanol).

  • Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

Anti-inflammatory Activity Assays

In Vitro Assays:

  • Measurement of Pro-inflammatory Cytokines: Cell cultures (e.g., macrophages) are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound. The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are then quantified using ELISA (Enzyme-Linked Immunosorbent Assay).[9]

  • Nitric Oxide (NO) Production Assay: The production of NO, a key inflammatory mediator, by stimulated macrophages can be measured using the Griess reagent.

Visualizations

Experimental_Workflow_Antimicrobial_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Standardized Microbial Inoculum (e.g., 0.5 McFarland) C Inoculation of Microtiter Plate A->C B Serial Dilution of this compound B->C D Incubation (e.g., 37°C, 24h) C->D E Addition of Viability Indicator (e.g., Resazurin) D->E F Visual or Spectrophotometric Reading E->F G Determination of Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Anti_Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines induces transcription alpha_Muurolene This compound alpha_Muurolene->NFkB inhibits Sesquiterpene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Intermediate Germacrenyl Cation FPP->Intermediate Sesquiterpene Synthase Humulene Alpha-Humulene FPP->Humulene Sesquiterpene Synthase Muurolene This compound Intermediate->Muurolene Cadinene Delta-Cadinene Intermediate->Cadinene Caryophyllene Beta-Caryophyllene Humulene->Caryophyllene isomerization

References

Validating a High-Throughput Screening Method for Alpha-Muurolene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient identification and quantification of bioactive compounds like the sesquiterpene alpha-Muurolene is a critical step in natural product discovery and development. While traditional chromatographic methods offer precision, their low throughput can be a significant bottleneck. This guide provides a comparative analysis of a conceptual high-throughput screening (HTS) method for this compound against established analytical techniques, offering insights into their respective performance and detailed experimental protocols.

Methodology Comparison: HTS vs. Gold Standard

The current industry standard for the identification and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique is highly sensitive and specific, providing detailed information about the chemical composition of a sample. A faster, semi-high-throughput alternative is Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS, which simplifies sample preparation.[2]

This guide proposes a hypothetical colorimetric HTS assay as a rapid and cost-effective primary screening tool. The validation of such an assay would be crucial and would involve establishing its robustness, reproducibility, and relevance to the target compound.[3][4][5]

Parameter Hypothetical Colorimetric HTS Assay HS-SPME-GC-MS Conventional GC-MS
Throughput ~10,000-100,000 samples/day~50-100 samples/day~20-50 samples/day
Principle Enzymatic or chemical reaction producing a color change proportional to this compound concentration.Adsorption of volatile compounds onto a coated fiber followed by thermal desorption and GC-MS analysis.Separation of volatile compounds based on their boiling points and mass-to-charge ratio for identification and quantification.[1]
Primary Output Absorbance readingChromatogram and mass spectrumChromatogram and mass spectrum
Sensitivity Moderate to High (ng/mL range)High (pg/mL to ng/mL range)Very High (pg/mL range)
Specificity Moderate (potential for cross-reactivity with similar sesquiterpenes)High (good separation of isomers)Very High (excellent separation and identification)
Cost per Sample LowModerateHigh
Sample Preparation Minimal (e.g., cell lysis, simple extraction)Simple (exposure of fiber to headspace)More involved (e.g., liquid-liquid extraction, derivatization)
Confirmation Requires secondary screening with a more specific method (e.g., GC-MS)Confirmation is inherent to the methodConfirmation is inherent to the method

Experimental Protocols

Hypothetical High-Throughput Colorimetric Assay for this compound

This conceptual protocol is based on the development of a colorimetric screen for terpene synthase activity.[6]

Objective: To rapidly quantify this compound in a large number of samples.

Materials:

  • 96- or 384-well microplates

  • Recombinant terpene synthase specific for this compound production

  • Farnesyl pyrophosphate (FPP) substrate

  • A chromogenic reagent that reacts with the double bonds in this compound (e.g., a modified vanillin-sulfuric acid assay adapted for microplate format)

  • Plate reader capable of measuring absorbance at the desired wavelength

Protocol:

  • Prepare a master mix containing the terpene synthase, FPP, and necessary buffers.

  • Dispense the master mix into the wells of the microplate.

  • Add the test samples (e.g., microbial extracts, plant extracts) to the wells.

  • Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 1-2 hours).

  • Add the chromogenic reagent to each well.

  • Allow the color to develop for a specified time.

  • Read the absorbance of each well using a microplate reader.

  • The intensity of the color will be proportional to the amount of this compound produced. A standard curve using purified this compound should be run in parallel for quantification.

Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS

This protocol is adapted from methodologies for the fast screening of volatile sesquiterpenoids.[2]

Objective: To rapidly analyze volatile compounds, including this compound, from a sample matrix.

Materials:

  • GC-MS system with a thermal desorption unit

  • SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS)

  • Vials with septa

  • Heating block or water bath

Protocol:

  • Place a known amount of the sample (e.g., 1 mL of liquid culture, 100 mg of plant material) into a vial.

  • Seal the vial with a septum.

  • Heat the vial to a specific temperature (e.g., 60°C) to increase the volatility of the analytes.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

  • The adsorbed compounds are thermally desorbed onto the GC column.

  • Run the GC-MS analysis to separate and identify the compounds. Quantification is achieved by comparing the peak area of this compound to that of a known internal or external standard.

Conventional Gas Chromatography-Mass Spectrometry (GC-MS)

This is the standard method for the accurate identification and quantification of this compound.[1]

Objective: To achieve high-resolution separation and definitive identification of this compound.

Materials:

  • GC-MS system

  • Appropriate GC column (e.g., HP-5MS)

  • Solvents for extraction (e.g., hexane, dichloromethane)

  • Rotary evaporator or nitrogen evaporator

Protocol:

  • Extract the non-volatile and semi-volatile compounds from the sample using an appropriate solvent. This may involve liquid-liquid extraction or Soxhlet extraction.

  • Concentrate the extract to a small volume using a rotary evaporator or a stream of nitrogen.

  • Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS.

  • The sample is vaporized and carried through the GC column by an inert gas.

  • Compounds are separated based on their boiling points and interaction with the stationary phase of the column.

  • The separated compounds enter the mass spectrometer, where they are ionized and fragmented.

  • The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification by comparison to spectral libraries (e.g., NIST).[7]

  • Quantification is performed using a calibration curve generated from authentic this compound standards.

Workflow and Pathway Visualizations

HTS_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_confirmation Hit Confirmation Sample_Library Sample Library (e.g., Extracts) Plate_Preparation 96/384-well Plate Preparation Sample_Library->Plate_Preparation Reagent_Addition Addition of Assay Reagents (Enzyme, Substrate) Plate_Preparation->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Color_Development Addition of Chromogenic Reagent & Color Development Incubation->Color_Development Plate_Reading Plate Reading (Absorbance) Color_Development->Plate_Reading Data_Processing Data Processing & Hit Identification Plate_Reading->Data_Processing Hit_Picking Hit Picking Data_Processing->Hit_Picking GCMS_Confirmation GC-MS Confirmation Hit_Picking->GCMS_Confirmation

Caption: High-Throughput Screening Workflow for this compound.

Method_Comparison cluster_0 cluster_1 cluster_2 cluster_3 Method HTS Assay HS-SPME-GC-MS Conventional GC-MS Throughput High Medium Low Specificity Moderate High Very High Cost Low Medium High

References

Safety Operating Guide

Navigating the Safe Disposal of alpha-Muurolene in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of alpha-Muurolene, a sesquiterpene commonly used in research. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.

Key Physical and Chemical Properties

A thorough understanding of a substance's properties is the first step toward safe handling and disposal. Below is a summary of key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₅H₂₄
Molecular Weight 204.35 g/mol
Flash Point 106.11 °C (223.00 °F)
Boiling Point 271.5 °C (Predicted)
Density 0.876 g/cm³ (Predicted)

Note: Some physical properties are predicted values and should be used as a general guide.

Procedural Guidance for this compound Disposal

Step 1: Waste Identification and Segregation

  • Treat all unused or contaminated this compound as hazardous waste.

  • Do not mix this compound waste with other waste streams, particularly halogenated solvents, strong oxidizers, or corrosives, to prevent dangerous reactions.

Step 2: Proper Waste Containment

  • Use a designated, leak-proof, and chemically compatible waste container. A glass or high-density polyethylene (B3416737) (HDPE) container with a secure screw-top cap is recommended.

  • The container must be clearly labeled as "Hazardous Waste" and should also specify "this compound" and "Flammable Liquid."

  • Do not fill the container to more than 80% capacity to allow for vapor expansion.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2][3]

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the SAA is in a well-ventilated area, away from ignition sources such as heat, sparks, and open flames.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4][5]

  • Provide the EHS office or contractor with accurate information about the waste, including its identity and quantity.

  • Under no circumstances should this compound be disposed of down the drain. [6][7][8] Organic solvents are prohibited from sewer system discharge.[7]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound and similar laboratory chemicals.

This compound Disposal Workflow A This compound for Disposal B Is it contaminated or no longer needed? A->B C Treat as Hazardous Waste B->C Yes D Select Chemically Compatible Container C->D I DO NOT Dispose Down the Drain C->I E Label Container: 'Hazardous Waste' 'this compound' 'Flammable Liquid' D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EHS) or Licensed Disposal Service F->G H Arrange for Professional Disposal G->H

References

Safeguarding Your Research: A Comprehensive Guide to Handling alpha-Muurolene

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE

I. Personal Protective Equipment (PPE)

Given the absence of a specific Globally Harmonized System (GHS) classification for alpha-Muurolene, the following PPE recommendations are based on general laboratory safety principles and potential risks associated with similar chemical compounds. A safety data sheet for a related isomer, alpha-Humulene, indicates potential for skin, eye, and respiratory irritation, which informs these precautionary measures.

Equipment Specification Rationale
Hand Protection Nitrile glovesProvides protection against splashes and incidental contact. For prolonged or immersive contact, consult glove manufacturer's chemical resistance data.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and aerosols.
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing and protects skin from accidental contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes inhalation exposure to vapors, which may cause respiratory irritation.

II. Operational Plan: Handling and Storage

Proper operational procedures are critical to minimize exposure and maintain the integrity of this compound.

Procedure Protocol
Handling - Work in a well-ventilated area, preferably within a certified chemical fume hood. - Avoid direct contact with skin and eyes. - Prevent the generation and inhalation of aerosols or vapors. - Keep containers tightly closed when not in use.
Storage - Store in a cool, dry, and well-ventilated area. - Keep away from heat, sparks, and open flames. - Store in the original, tightly sealed container.

III. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

Waste Type Disposal Method
Unused this compound Dispose of as chemical waste through a licensed waste disposal company. Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed, labeled container and dispose of as chemical waste.
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsate should be collected and treated as chemical waste. Dispose of the clean container according to institutional guidelines.

IV. Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

A Review Safety Data Sheet (if available) and institutional SOPs B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) B->C D Dispense and Handle This compound C->D E Tightly Seal Container After Use D->E G Decontaminate Work Area D->G F Store Properly in a Cool, Dry, Ventilated Area E->F H Dispose of Waste (Chemical Waste Stream) G->H I Doff and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

Figure 1. Standard operating procedure for handling this compound.

V. Logical Relationship of Safety Measures

The effective mitigation of risks associated with handling this compound relies on a multi-layered approach, as depicted in the diagram below.

cluster_0 Core Safety Principles cluster_1 Implementation A Hazard Identification (Assume Irritant Potential) D Personal Protective Equipment (PPE) A->D informs selection of B Exposure Minimization E Engineering Controls (Fume Hood) B->E achieved through F Administrative Controls (SOPs, Training) B->F supported by C Preparedness and Response G Waste Management Plan C->G includes H Spill Response Kit C->H requires

Figure 2. Interrelationship of safety components for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.